3-(Bromomethyl)-5-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKNNXHNFILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302896 | |
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-13-6 | |
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-(Bromomethyl)-5-chloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-5-chloropyridine
Introduction
In the landscape of modern drug discovery and agrochemical synthesis, the strategic use of versatile building blocks is paramount. This compound is a halogenated pyridine derivative that serves as a critical intermediate for constructing complex molecular architectures. Its unique substitution pattern—a reactive bromomethyl group and a stable chloro substituent on a pyridine core—offers chemists a powerful tool for regioselective modifications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound, tailored for researchers, scientists, and professionals in drug development. The pyridine nucleus is a common feature in a multitude of FDA-approved drugs, highlighting the importance of its derivatives in medicinal chemistry.[1]
Chemical Identity and Structure
The fundamental identity of a chemical reagent is the bedrock of its application. This compound is a distinct molecule with the following identifiers:
-
Chemical Name: this compound
-
CAS Number: 120277-13-6[2]
The structure features a pyridine ring substituted at the 3-position with a bromomethyl group (-CH₂Br) and at the 5-position with a chlorine atom. The hydrochloride salt form is also commercially available (Molecular Formula: C₆H₆BrCl₂N, Molecular Weight: 242.93).[4]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of a compound are crucial for its identification, purification, and quality control.
| Property | Value | Source |
| Appearance | Off-white to light brown solid | [5] |
| Molecular Weight | 206.47 g/mol | [2][3] |
| Melting Point | 77-81 °C (for the related 3-Bromo-5-chloropyridine) | [6] |
| Solubility | Soluble in organic solvents such as chloroform.[7] | [7] |
| Purity (HPLC) | Typically ≥95-99% | [5][8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be consistent with the structure, showing characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂) protons of the bromomethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[5] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique M, M+2, and M+4 pattern that is diagnostic for compounds containing these two halogens.
Synthesis and Reactivity
Synthetic Approach
This compound is typically synthesized from a corresponding methylpyridine precursor. A common synthetic strategy involves the radical bromination of 3-chloro-5-methylpyridine using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. This method selectively brominates the methyl group, which is activated by the aromatic ring.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dominated by the bromomethyl group. This group is analogous to a benzylic halide, making it an excellent electrophile for nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and cyanides, by reacting it with the corresponding nucleophiles.
Furthermore, the pyridine ring itself contains two different halogen atoms. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[9] This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a highly valuable attribute for building molecular complexity.[9]
Applications in Research and Drug Development
This compound is a valuable intermediate in both the pharmaceutical and agrochemical industries.[9][10]
-
Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry.[1] By using this compound, medicinal chemists can readily synthesize libraries of compounds for structure-activity relationship (SAR) studies. The ability to introduce diverse side chains via the bromomethyl handle allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[9] This building block has been incorporated into molecules targeting a range of conditions, from inflammatory diseases to neurological disorders.[9]
-
Agrochemicals: In agrochemical research, this compound serves as a precursor for the synthesis of novel pesticides, including herbicides and fungicides.[10] The pyridine core is a common feature in many commercially successful crop protection agents.
Safety, Handling, and Storage
Due to its reactive nature, this compound and its analogs are classified as hazardous materials and must be handled with appropriate precautions.[11]
Hazard Profile
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Corrosivity: Causes severe skin burns and eye damage.[11][12]
| Hazard Statement | GHS Code |
| Causes severe skin burns and eye damage | H314 |
| May cause respiratory irritation | H335 |
| Harmful if swallowed | H302 |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[13]
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[12]
-
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[13]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12] Keep it locked up and away from incompatible materials such as strong oxidizing agents and acids.[14][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Experimental Workflow: Nucleophilic Substitution
The primary utility of this compound is in nucleophilic substitution reactions. Below is a generalized, self-validating protocol for such a transformation. The key to a self-validating system is the inclusion of in-process controls and characterization at each critical step.
Caption: Self-validating workflow for a nucleophilic substitution reaction.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they solvate the cation of the base but do not protonate the nucleophile, thus enhancing its nucleophilicity for an efficient Sₙ2 reaction.
-
Non-nucleophilic Base: A base like potassium carbonate or DIPEA is used to deprotonate the nucleophile (if it's neutral, e.g., an amine or alcohol) without competing in the substitution reaction itself.
-
In-Process Controls: Monitoring by TLC or LC-MS is crucial. It prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times, ensuring optimal yield and purity. This is a core principle of a self-validating system.
Conclusion
This compound is a high-value synthetic intermediate characterized by its strategically placed and reactive functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for chemists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, coupled with stringent adherence to safety and handling protocols, enables researchers to leverage this versatile building block to its full potential, accelerating the discovery and development of novel, impactful molecules.
References
- 3-Bromo-5-(chloromethyl)
- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. LookChem.
- SAFETY DATA SHEET - 3-(Bromomethyl)pyridine hydrobromide. (2009, January 16). Fisher Scientific.
- 3-Bromopyridine - SAFETY D
- Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15).
- SAFETY DATA SHEET - 4-(bromomethyl)-2-chloropyridine hydrobromide.
- Certificate of Analysis - 3-Bromo-5-chloropyridine. MedchemExpress.com.
- 3-(bromomethyl)
- 3-Bromopyridine Safety D
- 3-Bromo-5-chloropyridine 97 73583-39-8. Sigma-Aldrich.
- 5-(Bromomethyl)-2-chloropyridine | 182924-36-3 | FB147805. Biosynth.
- 3-Amino-5-bromo-2-chloropyridine. Chem-Impex.
- 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum. ChemicalBook.
- 3-Bromo-5-chloropyridine: Building Blocks for Innovation in Pharma & AgChem. (2025, December 27). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound hydrochloride. BLD Pharm.
- This compound - CAS:120277-13-6. Sunway Pharm Ltd.
- 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525. PubChem.
- Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:120277-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-溴-5-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Spectral Analysis of 3-(Bromomethyl)-5-chloropyridine
This guide provides a comprehensive analysis of the expected spectral data for 3-(Bromomethyl)-5-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the causal logic behind the spectral features and the methodologies for their acquisition.
Molecular Structure and Electronic Landscape
Understanding the spectral properties of this compound begins with an analysis of its structure. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character is further modulated by the substituents. The chlorine atom at the 5-position acts as an electron-withdrawing group through induction and a weak donating group through resonance. The bromomethyl group at the 3-position is primarily an inductively electron-withdrawing group. These electronic effects are critical for predicting the chemical shifts in NMR spectroscopy and influence the bond vibrations observed in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its atomic connectivity and chemical environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show three distinct signals for the aromatic protons and a singlet for the benzylic-type bromomethyl protons. The electron-withdrawing nature of the nitrogen, chlorine, and bromomethyl groups will shift the aromatic protons downfield into the range of 7.5-9.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.65 | Doublet (d) | ~2.0 |
| H-4 | 8.05 | Triplet (t) or dd | ~2.0 |
| H-6 | 8.55 | Doublet (d) | ~2.0 |
| -CH₂Br | 4.60 | Singlet (s) | N/A |
Causality Behind Predictions:
-
H-2 and H-6: These protons are in the ortho positions relative to the ring nitrogen, subjecting them to the strongest deshielding effect, hence their predicted downfield shifts. They will appear as small doublets due to meta-coupling with H-4.
-
H-4: This proton is meta to the nitrogen and will be the most upfield of the aromatic protons. It is expected to show coupling to both H-2 and H-6, potentially appearing as a triplet or a doublet of doublets with a small coupling constant.
-
-CH₂Br Protons: These protons are adjacent to an electronegative bromine atom and the aromatic ring, placing their chemical shift around 4.60 ppm. As there are no adjacent protons, the signal will be a sharp singlet.
Diagram: Proton Assignments for ¹H NMR
Workflow for acquiring a high-quality NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecular bonds. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2950-2850 | Aliphatic C-H Stretch (-CH₂) | Medium-Weak |
| 1600-1550 | C=N and C=C Ring Stretching | Medium-Strong |
| 1470-1400 | C=C Ring Stretching | Medium-Strong |
| 1250 | C-H in-plane bend | Medium |
| 800-700 | C-Cl Stretch | Strong |
| 700-600 | C-Br Stretch | Strong |
Causality Behind Predictions:
-
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹. [1]* Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. [2]* Halogen Stretches: The vibrations of the C-Cl and C-Br bonds are found in the lower frequency "fingerprint" region of the spectrum. [3]The C-Cl stretch is typically at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
This method is standard for solid samples and ensures the infrared light can pass through the sample. [4][5]
-
Material Preparation:
-
Pellet Preparation:
-
Pressing the Pellet:
-
Place the die into a hydraulic press.
-
Apply a pressure of 8-10 tons for 1-2 minutes. [5]Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.
-
Carefully release the pressure and eject the thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum (usually of the empty sample compartment or a pure KBr pellet).
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, small organic molecules. [7][8][9]
Predicted Mass Spectrum Data (Electron Ionization)
The most distinctive feature will be the isotopic pattern of the molecular ion due to the natural abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) isotopes. [10][11]
-
Molecular Weight: C₆H₅BrClN = 204.93 g/mol (using most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N)
| Ion | Predicted m/z | Description & Isotopic Pattern |
| [M]⁺ | 205 | Molecular ion with ⁷⁹Br and ³⁵Cl |
| [M+2]⁺ | 207 | Molecular ion with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Expected to be the most intense peak in the cluster. |
| [M+4]⁺ | 209 | Molecular ion with ⁸¹Br and ³⁷Cl |
| [M-Br]⁺ | 126/128 | Loss of a bromine radical. This fragment will be a stable benzylic-type cation and is expected to be the base peak . Will show a ~3:1 isotopic pattern for chlorine. |
| [C₅H₃ClN]⁺ | 126/128 | Isomeric with the above, representing the pyridine ring after fragmentation. |
| [M-Cl]⁺ | 170/172 | Loss of a chlorine radical. Will show a ~1:1 isotopic pattern for bromine. Less likely than loss of Br. |
| [C₆H₅N]⁺ | 77 | Pyridyl cation after loss of both halogens and the methyl group. |
Causality Behind Predictions:
-
Isotopic Pattern: The combination of one Br and one Cl atom will produce a characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ cluster. The relative intensities can be predicted:
-
M (⁷⁹Br, ³⁵Cl): 1.00 * 0.75 = 0.75
-
M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): (1.00 * 0.75) + (1.00 * 0.25) = 1.00 (relative intensity)
-
M+4 (⁸¹Br, ³⁷Cl): 1.00 * 0.25 = 0.25
-
The approximate ratio will be 3:4:1 for the m/z 205, 207, and 209 peaks.
-
-
Fragmentation: EI is a high-energy "hard" ionization technique that causes extensive fragmentation. [7][9]The weakest bond, the C-Br bond, is expected to cleave homolytically. The loss of the bromine radical is highly favored as it results in a resonance-stabilized pyridyl-methyl cation, which will likely be the base peak (most intense peak) in the spectrum.
Diagram: Key Fragmentation Pathway
Primary fragmentation of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through a Gas Chromatography (GC) system, which is ideal for volatile compounds. [8]2. Ionization:
-
The sample is vaporized in the ion source under high vacuum.
-
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules. [7][8] * This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙) and causing subsequent fragmentation.
-
-
Mass Analysis:
-
The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Conclusion
The structural characterization of this compound is unequivocally achievable through a combined spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups and the aromatic system. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns dictated by the halogen substituents. The predictive data and protocols outlined in this guide serve as a robust reference for researchers, ensuring accurate identification and quality control in a scientific or industrial setting.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Acs, A. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]
-
Barraque, J. B. (1989). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Proceedings. [Link]
-
Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
-
Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
-
Wiley Online Library. (n.d.). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
Canadian Science Publishing. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica. [Link]
-
Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. [Link]
-
SlidePlayer. (n.d.). Isotope patterns for -Cl , -Br and S. [Link]
-
PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. [Link]
-
CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]
-
University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. [Link]
-
ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. [Link]
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chimia.ch [chimia.ch]
- 3. eng.uc.edu [eng.uc.edu]
- 4. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 5. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 6. azom.com [azom.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)-5-chloropyridine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Bromomethyl)-5-chloropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published solubility data, this document establishes a framework for predicting and experimentally determining its solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate process development, formulation, and chemical synthesis.
Introduction: The Importance of Solubility in the Application of this compound
This compound is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules.[1] Its utility in drug discovery and agrochemical development hinges on its reactivity, which is often carried out in solution.[1] Therefore, a thorough understanding of its solubility in different organic solvents is paramount for several reasons:
-
Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are profoundly influenced by the solubility of the reactants. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, lower yields, and the formation of undesirable byproducts.
-
Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as recrystallization. Selecting an appropriate solvent system is critical for obtaining highly pure crystalline material.
-
Formulation and Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different formulation strategies.
This guide will first delve into the physicochemical properties of this compound that govern its solubility. It will then provide a theoretical framework for predicting its solubility based on intermolecular forces and conclude with a detailed, practical protocol for the experimental determination of its solubility profile.
Physicochemical Properties of this compound
While specific experimental data for this compound is scarce, we can infer its key properties from its constituent parts and related molecules like 3-bromo-5-chloropyridine.[2]
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C6H5BrClN | - |
| Molecular Weight | 206.47 g/mol | [3] |
| Appearance | Likely a white to off-white or yellowish solid | Based on related compounds like 3-bromo-5-chloropyridine and other bromomethylpyridines. |
| Melting Point | Expected to be a solid at room temperature. The melting point of the related 3-bromo-5-chloropyridine is 77-81 °C. | |
| Polarity | Polar | The presence of the electronegative nitrogen, chlorine, and bromine atoms, as well as the polar C-Br and C-Cl bonds, imparts a significant dipole moment to the molecule. |
| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor. The molecule itself does not have a hydrogen bond donor. | The lone pair of electrons on the nitrogen atom can interact with protic solvents. |
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound will be dictated by the balance of intermolecular forces between the solute molecules and the solvent molecules.[5]
Intermolecular Forces at Play
The key intermolecular interactions involving this compound are:
-
Dipole-Dipole Interactions: As a polar molecule, this compound will experience attractive forces with other polar solvent molecules.
-
London Dispersion Forces: These forces are present in all molecules and will contribute to the interaction with all types of solvents, particularly nonpolar ones.
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, leading to strong interactions with protic solvents (e.g., alcohols).
The interplay of these forces will determine the extent of solubility in different solvent classes.
Predicted Solubility in Different Solvent Classes
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess significant dipole moments but do not have hydrogen bond donors. Due to the strong dipole-dipole interactions between the solvent and the polar this compound, good solubility is predicted in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the pyridine nitrogen of the solute, in addition to dipole-dipole interactions. This is expected to lead to good to excellent solubility . However, the reactivity of the bromomethyl group with nucleophilic protic solvents should be considered, especially at elevated temperatures.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker London dispersion forces. Given the polar nature of this compound, limited to poor solubility is anticipated in nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Based on data for similar compounds, moderate to good solubility is expected .
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocols are designed to be self-validating by providing a systematic approach to solubility determination, from qualitative screening to quantitative measurement.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound and its relatives are classified as hazardous, with potential for acute toxicity, skin and eye irritation, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Qualitative Solubility Screening
This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry, and labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent at room temperature.
-
Observation at Room Temperature: Vigorously agitate the mixture for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating: For solvents in which the compound is not fully soluble at room temperature, carefully heat the mixture in a water bath to near the solvent's boiling point.
-
Observation at Elevated Temperature: Observe and record the solubility of the compound in the hot solvent.
-
Cooling: Allow the tubes that showed complete dissolution at elevated temperatures to cool to room temperature and then in an ice bath. Observe for the formation of a precipitate. The reappearance of a solid upon cooling is a good indicator for a potential recrystallization solvent.
Data Interpretation:
| Observation | Classification |
| Dissolves completely in cold solvent | Very Soluble |
| Dissolves completely only upon heating | Soluble |
| Dissolves partially in hot solvent | Sparingly Soluble |
| Does not dissolve in hot solvent | Insoluble |
Quantitative Solubility Determination (Isothermal Method)
This method provides a precise measurement of solubility at a given temperature.
Methodology:
-
Saturated Solution Preparation: In a thermostated vessel, add an excess amount of this compound to a known volume of the chosen solvent.
-
Equilibration: Stir the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.
-
Analysis: Determine the concentration of the solute in the supernatant. This can be achieved through various analytical techniques such as:
-
Gravimetric Analysis: Evaporate the solvent from the collected supernatant and weigh the remaining solid.
-
Spectroscopic Analysis (UV-Vis or HPLC): If the compound has a suitable chromophore, create a calibration curve and determine the concentration based on absorbance or peak area.
-
-
Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Workflow for Experimental Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
The Mechanism of Solvation: A Molecular Perspective
Solvation is the process where solute molecules are surrounded and stabilized by solvent molecules.[6] The thermodynamics of this process determine the solubility of a compound.[7][8][9][10]
Energetics of Solvation:
The overall free energy change of solvation (ΔG_solv) can be conceptualized as the sum of three steps:
-
ΔG_solute-solute: The energy required to overcome the intermolecular forces holding the solute molecules together in the solid state (lattice energy). This is an energetically unfavorable process.
-
ΔG_solvent-solvent: The energy required to create a cavity in the solvent to accommodate the solute molecule. This is also energetically unfavorable as it involves disrupting the solvent's intermolecular forces.
-
ΔG_solute-solvent: The energy released when the solute molecule is placed in the solvent cavity and new intermolecular forces are formed between the solute and solvent. This is an energetically favorable process.
For a compound to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute and solvent interactions.
Visualizing Solvation:
Caption: Thermodynamic contributions to the process of solvation.
Conclusion
While specific, quantitative solubility data for this compound is not widely available, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. The detailed experimental protocols provided herein offer a reliable methodology for researchers to generate the necessary data for their specific applications, ensuring the efficient and effective use of this important chemical intermediate in research and development.
References
-
PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Solvation. Retrieved from [Link]
-
Area of Sustainability. (n.d.). Solvation Thermodynamics. Retrieved from [Link]
-
Westin, J. (n.d.). Solvation and Thermodynamics. Jack Westin. Retrieved from [Link]
-
Ben-Naim, A. (2011). Solvation Thermodynamics and Its Applications. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 2). 4.2: Solvation Thermodynamics. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, July 20). 11.2: Classification of Intermolecular Forces. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvation - Wikipedia [en.wikipedia.org]
- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Solvation Thermodynamics and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Bromomethyl)-5-chloropyridine
This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Bromomethyl)-5-chloropyridine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this important heterocyclic compound through a detailed interpretation of its predicted NMR data. The principles and methodologies described herein offer a robust framework for the structural characterization of related substituted pyridines.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise molecular structure is critical for its intended reactivity and biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure, providing detailed information about the electronic environment of each proton and carbon atom.[1][2] This guide will walk through the theoretical principles and practical steps for acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, as well as the aromaticity of the pyridine ring.[3][4]
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 1H | H-2 |
| ~8.5 | Doublet | 1H | H-6 |
| ~7.8 | Triplet (fine) | 1H | H-4 |
| ~4.6 | Singlet | 2H | -CH₂Br |
Analysis and Interpretation
-
H-2 and H-6 Protons: The protons at the 2 and 6 positions of the pyridine ring are expected to appear at the most downfield region of the spectrum (~8.5-8.6 ppm). This is due to the strong deshielding effect of the adjacent electronegative nitrogen atom.[3][5][6] They will likely appear as distinct doublets due to coupling with the H-4 proton. The proton at the 2-position may be slightly further downfield than the proton at the 6-position due to the proximity of the electron-withdrawing chloro group at the 5-position.
-
H-4 Proton: The proton at the 4-position is predicted to resonate at a chemical shift of approximately 7.8 ppm. It will appear as a fine triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both the H-2 and H-6 protons.
-
-CH₂Br Protons: The two protons of the bromomethyl group are chemically equivalent and are expected to produce a singlet at around 4.6 ppm. The downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent bromine atom.[1]
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each of the five unique carbon atoms in the pyridine ring and one for the bromomethyl carbon. The chemical shifts are influenced by the substitution pattern on the aromatic ring.[7][8]
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-2 |
| ~149 | C-6 |
| ~139 | C-4 |
| ~136 | C-5 |
| ~133 | C-3 |
| ~30 | -CH₂Br |
Analysis and Interpretation
-
Aromatic Carbons (C-2, C-6, C-4, C-5, C-3): The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The carbons directly attached to the nitrogen (C-2 and C-6) will be the most downfield due to the high electronegativity of nitrogen. The carbon bearing the chlorine atom (C-5) will also be significantly downfield. The quaternary carbon (C-3) and the C-4 carbon will appear at relatively upfield positions within the aromatic region.
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is predicted to appear at approximately 30 ppm. This upfield shift relative to the aromatic carbons is characteristic of sp³-hybridized carbons. The presence of the electronegative bromine atom causes a downfield shift compared to an unsubstituted methyl group.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Visualizing the Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the expected NMR correlations.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural elucidation of this compound by ¹H and ¹³C NMR spectroscopy is a straightforward process when guided by the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituents on the pyridine ring. This guide provides a comprehensive, albeit predictive, analysis and a robust experimental framework for researchers. The accurate interpretation of NMR data, as outlined, is paramount for ensuring the identity and purity of this vital synthetic intermediate in the pharmaceutical industry.
References
-
Sci-Hub. (n.d.). NMR studies of substituted pyridines. Retrieved from [Link][7]
-
He, Y., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(15), 3533. [Link][9]
-
Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. [Link][3]
-
Castellano, S., & Bothner-By, A. A. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 41(12), 3863–3869. [Link][5]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link][6]
-
Hidayat, Y. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Chemistry & Biophysics, 11(4). [Link][1]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link][2]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][8]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. sci-hub.ru [sci-hub.ru]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Bromomethyl)-5-chloropyridine Hydrochloride: Synthesis, Applications, and Handling
This guide provides a comprehensive technical overview of 3-(bromomethyl)-5-chloropyridine hydrochloride, a key building block in modern medicinal chemistry and agrochemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, with a focus on practical, field-proven insights and safety protocols.
Compound Identification and Physicochemical Properties
This compound hydrochloride is a pyridinic compound valued for its bifunctional nature, incorporating both a reactive bromomethyl group and a chloro-substituted pyridine ring. This unique structure makes it a versatile intermediate for introducing the 3-chloro-5-pyridinylmethyl moiety into a wide range of molecules.
The definitive Chemical Abstracts Service (CAS) number for this compound hydrochloride is 39741-46-3 .[1][2] It is crucial to distinguish this from the free base, this compound (CAS No. 120277-13-6)[3], and the hydrobromide salt (CAS No. 1263414-18-1)[4], as their reactivity and handling requirements may differ.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 39741-46-3 | [1][2] |
| Molecular Formula | C6H6BrCl2N | [1] |
| Molecular Weight | 242.93 g/mol | [1][2] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes exist for related compounds, a common conceptual pathway involves the functionalization of a pre-existing pyridine ring. A plausible synthetic approach, based on established organic chemistry principles for similar structures, is outlined below.
A common precursor for such compounds is 3-methyl-5-chloropyridine. The synthesis would then proceed via a radical bromination of the methyl group. The hydrochloride salt is then formed by treating the resulting free base with hydrochloric acid.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound hydrochloride.
Step-by-Step Experimental Protocol (Illustrative):
-
Radical Bromination: To a solution of 3-methyl-5-chloropyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is then heated under reflux until the starting material is consumed (monitored by TLC or GC-MS). The succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification of the Free Base: The crude this compound is purified, typically by column chromatography, to remove any unreacted starting material and byproducts.
-
Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.
Applications in Drug Discovery and Agrochemicals
The primary utility of this compound hydrochloride lies in its role as an electrophilic building block. The bromomethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the 3-chloro-5-pyridinylmethyl scaffold into a diverse array of molecules, a common motif in many biologically active compounds.
This structural unit is of particular interest in the development of neonicotinoid insecticides and has been incorporated into various pharmaceutical candidates. The pyridine nitrogen can act as a hydrogen bond acceptor, and the chloro substituent can modulate the electronic properties and metabolic stability of the parent molecule.
Illustrative Reaction Scheme:
Caption: General reaction scheme for the application of this compound in synthesis.
Safety, Handling, and Storage
This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]
-
Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1][6]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[6]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Spectroscopic Characterization
References
-
PubChem. 3-Bromo-5-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. [Link]
-
BIOSYNCE. 3-Bromo-5-(chloromethyl)pyridine Hydrochloride CAS 5438-51-7. [Link]
-
Amerigo Scientific. 3-Bromo-5-(chloromethyl)pyridine hydrochloride. [Link]
Sources
- 1. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-(chloromethyl)pyridine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 3. This compound - CAS:120277-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound hydrobromide | 1263414-18-1 | NAC41418 [biosynth.com]
- 5. biosynce.com [biosynce.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
molecular weight of 3-Bromo-5-chloropyridine
An In-Depth Technical Guide to 3-Bromo-5-chloropyridine: A Core Building Block for Pharmaceutical and Agrochemical Innovation
Introduction
3-Bromo-5-chloropyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in drug development and agrochemical synthesis. Its pyridine framework, substituted with both bromine and chlorine atoms, provides a unique chemical scaffold with differential reactivity, making it an essential and versatile building block for creating complex, biologically active molecules.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of 3-Bromo-5-chloropyridine, from its fundamental properties and synthesis to its applications and safe handling protocols.
Part 1: Core Physicochemical Properties and Spectroscopic Profile
The utility of 3-Bromo-5-chloropyridine in synthetic chemistry is underpinned by its distinct physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective use in experimental design.
Quantitative Data Summary
The key physicochemical properties of 3-Bromo-5-chloropyridine are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 192.44 g/mol | [1][4][5] |
| Molecular Formula | C₅H₃BrClN | [1][4][5] |
| CAS Number | 73583-39-8 | [1][4][6] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 80-82 °C | [6] |
| Boiling Point | 194.7 °C at 760 mmHg | [6] |
| Density | 1.736 g/cm³ | [6] |
| Flash Point | 71.5 °C | [6] |
Spectroscopic Characterization
Structural confirmation and purity assessment of 3-Bromo-5-chloropyridine are typically achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment on the pyridine ring. The spectrum is expected to show distinct signals for the three aromatic protons. ¹³C NMR provides information on the carbon skeleton.
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[4] Electron Ionization (EI) is a common method, which will show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.[4]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present. The spectrum of 3-Bromo-5-chloropyridine will exhibit characteristic peaks corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic pyridine ring.[4]
Part 2: Synthesis and Strategic Reactivity
3-Bromo-5-chloropyridine is valued not for its own biological activity, but for its role as a precursor. Its synthetic utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
Core Reactivity: A Tale of Two Halogens
The primary advantage of this molecule lies in the hierarchical reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive (i.e., more susceptible to oxidative addition to a palladium catalyst) than the C-Cl bond.[3] This allows for selective functionalization at the 3-position of the pyridine ring via reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, while leaving the chlorine atom at the 5-position untouched for potential subsequent transformations.[1][3][6] This regioselective reactivity is a cornerstone of modern medicinal chemistry, enabling the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[3]
Workflow for Selective Functionalization
The following diagram illustrates a generalized workflow for a Suzuki cross-coupling reaction, a common application for 3-Bromo-5-chloropyridine. This reaction selectively functionalizes the 3-position.
Caption: Generalized workflow of a Suzuki coupling reaction using 3-Bromo-5-chloropyridine.
Part 3: Applications in Drug Discovery and Agrochemicals
3-Bromo-5-chloropyridine is a crucial intermediate in the synthesis of a wide range of active compounds.
-
Pharmaceutical Development : This building block is frequently employed in the development of novel therapeutics.[1] Its structural motif is found in molecules targeting inflammatory diseases, neurological disorders, and various cancers.[1][3] It is also used to create new anti-inflammatory and antimicrobial agents.[1][2]
-
Agrochemical Sector : In agriculture, it serves as a precursor for advanced crop protection agents, including herbicides and fungicides.[1][7] The unique electronic properties imparted by the halogen substituents can lead to compounds with improved efficacy and target selectivity.[1]
Experimental Protocol: Synthesis of 3-Chloro-5-cyclopropylpyridine via Suzuki Coupling
This protocol provides a practical example of the synthetic utility of 3-Bromo-5-chloropyridine. The procedure is adapted from established methodologies.[6]
Objective: To synthesize 3-chloro-5-cyclopropylpyridine by selectively reacting the bromine atom of 3-Bromo-5-chloropyridine with cyclopropylboronic acid.
Materials:
-
3-Bromo-5-chloropyridine
-
Cyclopropylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (or other suitable phosphine ligand)
-
Toluene
-
Water (degassed)
-
250 mL three-neck round-bottom flask
-
Condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask, add 3-Bromo-5-chloropyridine (5.0 g, ~26.0 mmol) and potassium phosphate (25.0 g, ~118.3 mmol).
-
Causality: The flask is equipped for an inert atmosphere to prevent the degradation of the palladium catalyst. Potassium phosphate is used as the base, which is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add 120 mL of toluene and 6 mL of water to the flask.
-
Causality: A biphasic solvent system like toluene/water is common for Suzuki couplings. The base is soluble in the aqueous phase, while the organic substrate and catalyst reside primarily in the organic phase, with the reaction occurring at the interface.
-
-
Degassing: Sonicate the mixture for 10 minutes and then bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Causality: Oxygen can oxidize and deactivate the Pd(0) species that is the active catalyst in the cycle. Degassing is a critical self-validating step to ensure catalytic turnover.
-
-
Catalyst and Ligand Addition: Add palladium(II) acetate (126.0 mg, ~0.6 mmol) and a suitable phosphine ligand like triphenylphosphine (294.6 mg, ~1.1 mmol).
-
Causality: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired cross-coupling.
-
-
Reagent Addition: Add cyclopropylboronic acid (1.5 g, ~16.9 mmol). Note: Boronic acid is the limiting reagent in this example description.
-
Reaction Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and maintain stirring for at least two hours.
-
Causality: Heat is required to provide the activation energy for the reaction to proceed at a reasonable rate. The inert nitrogen atmosphere is maintained throughout to protect the catalyst.
-
-
Work-up and Purification: After cooling to room temperature, add ethyl acetate and water to the mixture. Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Part 4: Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when working with 3-Bromo-5-chloropyridine.
Hazard Profile
-
Toxicity: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]
-
Irritation: Causes skin irritation (Skin Irritation, Category 2) and can cause serious eye damage (Eye Damage, Category 1).[4]
-
Respiratory: May cause respiratory irritation.[4]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[8]
-
Respiratory Protection: If dust is generated, use an N95 (US) or equivalent dust mask.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage temperature is between 0-8 °C.[1]
Conclusion
3-Bromo-5-chloropyridine is a high-value chemical intermediate whose strategic importance in modern synthetic chemistry cannot be overstated. Its unique, differentially reactive halogen substituents provide a reliable platform for the regioselective synthesis of complex molecules. For researchers in pharmaceutical and agrochemical R&D, a mastery of its properties, reactivity, and handling is essential for leveraging its full potential to drive innovation and develop next-generation active compounds.
References
-
3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem. National Center for Biotechnology Information. [Link]
-
3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1 - LookChem. LookChem. [Link]
-
3-溴-5-氯吡啶- CAS:73583-39-8 - 上海达瑞精细化学品有限公司. Chembee. [Link]
-
3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. National Center for Biotechnology Information. [Link]
-
3-Bromo-5-chloropyridine: Building Blocks for Innovation in Pharma & AgChem. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID - WIPO Patentscope. WIPO. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-5-chloropyridine | C5H3BrClN | CID 606256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-溴-5-氯吡啶 - CAS:73583-39-8 - 上海达瑞精细化学品有限公司 [chembee.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
synthesis of 3-(Bromomethyl)-5-chloropyridine from 3,5-lutidine
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-5-chloropyridine from 3,5-Lutidine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research, starting from 3,5-lutidine. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental protocols, and safety considerations.
Strategic Overview: A Two-Stage Synthesis
The conversion of 3,5-lutidine to this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The overall strategy involves two key transformations:
-
Stage 1: Radical Bromination of 3,5-Lutidine. This initial step involves the selective monobromination of one of the methyl groups of 3,5-lutidine to yield 3-(bromomethyl)-5-methylpyridine. The Wohl-Ziegler reaction is the method of choice for this transformation.
-
Stage 2: Chlorination of 3-(bromomethyl)-5-methylpyridine. The second stage focuses on the chlorination of the intermediate product. This can be a challenging step due to the potential for multiple side reactions, and the choice of chlorinating agent and reaction conditions is critical.
This guide will dissect each stage, providing a detailed rationale for the chosen methodologies, followed by a comprehensive experimental protocol.
Stage 1: Wohl-Ziegler Bromination of 3,5-Lutidine
The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons using N-Bromosuccinimide (NBS) in the presence of a radical initiator. In the case of 3,5-lutidine, the methyl groups are in a "benzylic-like" position relative to the pyridine ring, making them susceptible to radical bromination.
Reaction Mechanism
The reaction proceeds via a free radical chain mechanism:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate free radicals.
-
Propagation:
-
The initiator radical abstracts a hydrogen atom from NBS to form a bromine radical (Br•).
-
The bromine radical then abstracts a hydrogen atom from one of the methyl groups of 3,5-lutidine, forming a resonance-stabilized pyridinylmethyl radical and hydrogen bromide (HBr).
-
This pyridinylmethyl radical reacts with a molecule of NBS to yield the desired product, 3-(bromomethyl)-5-methylpyridine, and a succinimidyl radical.
-
The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol: Synthesis of 3-(bromomethyl)-5-methylpyridine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,5-Lutidine | 107.15 | 10.0 g | 0.0933 |
| N-Bromosuccinimide (NBS) | 177.98 | 16.6 g | 0.0933 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.15 g | 0.0009 |
| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-lutidine (10.0 g, 0.0933 mol) and carbon tetrachloride (200 mL).
-
Add N-Bromosuccinimide (16.6 g, 0.0933 mol) and AIBN (0.15 g, 0.0009 mol) to the flask.
-
The reaction mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
-
The filtrate is washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 3-(bromomethyl)-5-methylpyridine.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Precautions:
-
Carbon tetrachloride is a hazardous and environmentally damaging solvent. It is recommended to perform this reaction in a well-ventilated fume hood and consider alternative solvents like acetonitrile or chlorobenzene where appropriate.
-
NBS is a lachrymator and should be handled with care.
-
AIBN is a potential explosive and should be handled with caution, avoiding high temperatures and friction.
Visualizing the Workflow
Caption: Workflow for the synthesis of 3-(bromomethyl)-5-methylpyridine.
Stage 2: Chlorination of 3-(bromomethyl)-5-methylpyridine
The chlorination of the pyridine ring in 3-(bromomethyl)-5-methylpyridine is a more complex step. Direct chlorination of pyridine derivatives can be challenging and may lead to a mixture of products. A common strategy involves the N-oxidation of the pyridine ring, followed by chlorination and subsequent deoxygenation.
Reaction Mechanism
-
N-Oxidation: The nitrogen atom of the pyridine ring is oxidized using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). The N-oxide group activates the pyridine ring for electrophilic substitution, directing the chlorine atom to the 2- or 4-positions.
-
Deoxygenation: If the N-oxide is not removed during the chlorination step, a separate deoxygenation step using a reducing agent like phosphorus trichloride (PCl3) may be necessary.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-(bromomethyl)-5-methylpyridine | 186.04 | 10.0 g | 0.0537 |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 18.3 mL | 0.161 |
| Acetic Acid | 60.05 | 100 mL | - |
| Phosphorus Oxychloride (POCl3) | 153.33 | 30 mL | 0.322 |
Procedure:
-
N-Oxidation:
-
In a 250 mL round-bottom flask, dissolve 3-(bromomethyl)-5-methylpyridine (10.0 g, 0.0537 mol) in glacial acetic acid (100 mL).
-
Slowly add 30% hydrogen peroxide (18.3 mL, 0.161 mol) to the solution while keeping the temperature below 60°C with an ice bath.
-
After the addition is complete, heat the mixture at 70-80°C for 8 hours.
-
The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-oxide.
-
-
Chlorination:
-
To the crude N-oxide, add phosphorus oxychloride (30 mL, 0.322 mol) dropwise at 0°C.
-
After the addition, the mixture is heated to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Make the solution alkaline by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography.
-
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood.
Visualizing the Reaction Pathway
Caption: Overall reaction pathway from 3,5-lutidine to the final product.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the bromomethyl protons, and the methyl protons (in the intermediate).
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The is a robust two-stage process that can be achieved with good yields. The success of this synthesis relies on the careful execution of the Wohl-Ziegler bromination and the subsequent N-oxidation and chlorination steps. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate for their research and development needs.
References
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
The Electronic Landscape of 3-Chloropyridine: A Tale of Two Deactivators
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Chloropyridine
This guide provides an in-depth examination of the principles, mechanisms, and practical methodologies governing electrophilic aromatic substitution (EAS) on the 3-chloropyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the fundamental causality behind the observed reactivity and regioselectivity, offering field-proven insights into this challenging but vital transformation.
The reactivity of an aromatic ring in electrophilic substitution is fundamentally dictated by its electron density. The 3-chloropyridine system presents a formidable challenge to electrophilic attack due to the synergistic electron-withdrawing effects of its two core components: the pyridine nitrogen and the chlorine substituent.[1]
-
The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I) across the sigma framework.[2] Furthermore, the nitrogen atom's lone pair resides in an sp² orbital within the plane of the ring and cannot be donated into the π-system, preventing a resonance-based electron-donating (+M) effect.[2] This intrinsic electron deficiency makes the pyridine ring significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[3][4] Under the acidic conditions typical for EAS, the nitrogen atom is readily protonated or complexes with a Lewis acid, placing a formal positive charge on the ring and intensifying its deactivation.[4][5]
-
The Chlorine Substituent: Located at the 3-position, the chlorine atom also exerts a strong electron-withdrawing inductive effect (-I). While it possesses lone pairs capable of a weak electron-donating resonance effect (+M), this is largely overshadowed by its inductive pull. The net result is further deactivation of the aromatic ring.
The confluence of these effects renders 3-chloropyridine a highly electron-poor heterocycle, necessitating forcing conditions for most electrophilic substitution reactions.
Mechanistic Analysis: Directing the Electrophile
The regiochemical outcome of an EAS reaction is determined by the thermodynamic stability of the cationic intermediate, known as the arenium ion or σ-complex.[4][6] An analysis of the resonance structures for electrophilic attack at each possible position on the 3-chloropyridine ring provides a clear rationale for the observed selectivity.
Attack at the C-2, C-4, and C-6 positions is strongly disfavored. The resulting arenium ion intermediates feature a resonance contributor where the positive charge is placed on the carbon atom directly bonded to the highly electronegative pyridine nitrogen.[2][3] This arrangement is exceptionally unstable. In contrast, attack at the C-5 position (meta to the nitrogen) yields an arenium ion where the positive charge is distributed across three carbon atoms, avoiding the placement of positive charge adjacent to or on the nitrogen atom.[2][7]
Consequently, electrophilic aromatic substitution on 3-chloropyridine, when it can be induced, overwhelmingly proceeds at the C-5 position .
Caption: Stability of arenium ions for C-4 vs. C-5 attack.
Key Electrophilic Aromatic Substitution Reactions
Given the substrate's low reactivity, only the most powerful electrophiles under harsh conditions can effect substitution.
Nitration
Nitration is one of the more feasible EAS reactions on this scaffold, leading to the formation of 3-chloro-5-nitropyridine. The reaction requires a potent nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, to generate the highly electrophilic nitronium ion (NO₂⁺).
Mechanism Causality: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the nitronium ion. This powerful electrophile is necessary to overcome the high activation energy barrier of attacking the electron-deficient 3-chloropyridine ring. The reaction proceeds via the more stable C-5 arenium ion intermediate.
Experimental Protocol: Synthesis of 3-Chloro-5-nitropyridine
This protocol is a representative method adapted from procedures for nitrating deactivated pyridines.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 3-chloropyridine (1 equiv.) to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 equiv.) to fuming sulfuric acid (50 mL) in a separate flask, maintaining a low temperature.
-
Electrophilic Attack: Add the nitrating mixture dropwise to the 3-chloropyridine solution over 1-2 hours. The internal temperature must be strictly maintained between 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice. The pH will be highly acidic.
-
Neutralization & Isolation: Slowly neutralize the aqueous solution with a saturated solution of sodium carbonate or ammonium hydroxide until pH 7-8 is reached. This must be done with extreme caution in a well-ventilated fume hood due to gas evolution and exothermicity. The product will precipitate as a solid.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.
| Reaction | Reagents | Temperature | Time | Product | Typical Yield |
| Nitration | Fuming H₂SO₄, Fuming HNO₃ | 80-90 °C | 4-6 h | 3-Chloro-5-nitropyridine | 60-75% |
Sulfonation
Direct sulfonation of 3-chloropyridine is exceptionally difficult. A more effective and commonly employed strategy involves a two-step sequence: N-oxidation followed by sulfonation.[8]
Causality of the N-Oxide Strategy: The N-oxide group is strongly activating. The oxygen atom can donate electron density into the ring via resonance, significantly increasing the ring's nucleophilicity and facilitating electrophilic attack. The N-oxide can be readily removed post-substitution by reduction.
Caption: Workflow for the sulfonation of 3-chloropyridine.
Experimental Protocol: Synthesis of 3-Chloropyridine-5-sulfonic acid via N-Oxide
Step A: Synthesis of 3-Chloropyridine-N-oxide
-
Dissolve 3-chloropyridine (1 equiv.) in a suitable solvent such as dichloromethane or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step B: Sulfonation of 3-Chloropyridine-N-oxide
-
Add 3-chloropyridine-N-oxide (1 equiv.) to fuming sulfuric acid (20% SO₃) at room temperature.
-
Heat the mixture to 120-140 °C for 10-15 hours.
-
Cool the reaction and quench by pouring onto ice.
-
Neutralize with a base (e.g., calcium carbonate) to precipitate sulfate salts and isolate the product from the filtrate. This step yields pyridine-3-sulfonic acid-N-oxide with conversions reported up to 83%.[8]
Step C: Reduction to 3-Chloropyridine-5-sulfonic acid
-
The crude sulfonate N-oxide is dissolved in an appropriate solvent.
-
Reduction can be achieved using various reagents, such as phosphorus trichloride (PCl₃) or catalytic hydrogenation (e.g., Raney Nickel), to remove the N-oxide and yield the final product.[8]
Halogenation
Direct electrophilic halogenation of pyridine and its derivatives is notoriously challenging, often requiring high temperatures and providing low yields of mixed regioisomers.[9] While C-5 would be the predicted site of substitution on 3-chloropyridine, forcing conditions (e.g., Br₂ at >300 °C) are typically required, limiting the synthetic utility.
More modern and selective methods, such as those proceeding through Zincke imine intermediates, have been developed for the 3-halogenation of pyridines but represent a different mechanistic paradigm than classical EAS.[9] For practical applications requiring 3-chloro-5-halopyridines, alternative synthetic routes are generally preferred over direct EAS.
Friedel-Crafts Alkylation and Acylation: A Reaction That Fails
It is critical for the practicing scientist to recognize the limitations of widely used reactions. Friedel-Crafts alkylations and acylations are not viable for 3-chloropyridine or pyridine itself.[5][10]
Primary Cause of Failure: Catalyst Sequestration
The pyridine nitrogen is a potent Lewis base. It reacts avidly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[5] This acid-base reaction is much faster than the intended electrophilic attack on the ring. The resulting N-Lewis acid complex places a formal positive charge on the nitrogen, which profoundly deactivates the ring, rendering it inert to the relatively weak electrophiles generated in Friedel-Crafts reactions.[10][11]
Caption: Lewis acid sequestration deactivates the ring.
Conclusion
The electrophilic aromatic substitution of 3-chloropyridine is a challenging transformation governed by the powerful deactivating effects of both the ring nitrogen and the chlorine substituent. Successful substitution is achievable primarily with strong electrophiles under forcing conditions and is highly regioselective for the C-5 position. For reactions like sulfonation, a strategic modification of the substrate via N-oxidation is a more viable path. Critically, Friedel-Crafts reactions are incompatible with this substrate due to catalyst sequestration by the basic nitrogen. A thorough understanding of these electronic principles and reaction limitations is essential for the effective design of synthetic routes involving this common heterocyclic core.
References
- Guidechem. 3-Chloropyridine 626-60-8 wiki.
- Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
- Science.
- Wikipedia. 3-Chloropyridine.
- Química Organica.org. Electrophilic substitution on pyridine.
- Quora. What are the limitations of Friedal Craft reactions?. (2018-02-10).
- ChemRxiv.
- Wikipedia.
- AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine.
- YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020-09-03).
- Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017-11-09).
- Filo. Question 4 Why does aromatic electrophilic substitution on carbons in pyr... (2025-09-28).
- CUTM Courseware.
- YouTube. Limitation of Friedel-Crafts Reactions. (2021-01-26).
- Sigma-Aldrich.
- Chemistry Steps.
Sources
- 1. Page loading... [guidechem.com]
- 2. Question 4 Why does aromatic electrophilic substitution on carbons in pyr.. [askfilo.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. aklectures.com [aklectures.com]
- 8. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. quora.com [quora.com]
The Bromomethylpyridine Moiety: A Technical Guide to a Versatile Synthetic Building Block
Abstract
Bromomethylpyridines are a class of heterocyclic compounds of significant interest to researchers in synthetic and medicinal chemistry. Their inherent reactivity, modulated by the electronic influence of the pyridine ring, makes them powerful reagents for introducing the pyridylmethyl group—a common pharmacophore in drug discovery.[1][2] This guide provides an in-depth analysis of the synthesis, reactivity, and mechanistic nuances of bromomethylpyridine isomers, offering field-proven insights and detailed protocols for their effective utilization in the modern research laboratory.
Introduction: The Strategic Value of the Pyridylmethyl Group
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability.[4] The ability to strategically install a pyridyl group onto a target molecule is therefore a critical capability in drug design and development. Bromomethylpyridines serve as primary electrophilic synthons for this purpose, enabling the formation of key C-N, C-O, and C-S bonds. Their utility, however, is not uniform; the reactivity of the bromomethyl group is critically dependent on its position (2, 3, or 4) on the pyridine ring. Understanding these differences is paramount for predictable and efficient synthesis.
Synthesis of Bromomethylpyridines: The Wohl-Ziegler Reaction
The most common and effective method for synthesizing bromomethylpyridines is the free-radical bromination of the corresponding methylpyridines (picolines), known as the Wohl-Ziegler reaction.[5][6] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, in a non-polar solvent like carbon tetrachloride (CCl₄) or the more environmentally benign trifluorotoluene.[5][7]
The mechanism proceeds via a radical chain reaction. The key is maintaining a low concentration of molecular bromine (Br₂) in situ, which favors substitution at the benzylic-like methyl group over electrophilic addition to the aromatic ring.[6][8]
Core Mechanism of Wohl-Ziegler Bromination:
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace HBr to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the methyl group of the picoline, forming a resonance-stabilized pyridylmethyl radical.
-
This radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the bromomethylpyridine product and a new bromine radical, continuing the chain.[7]
-
-
Termination: Radicals combine to terminate the chain.
The succinimide byproduct is insoluble in CCl₄ and floats to the surface, providing a visual indicator of reaction completion.[5]
Workflow: Synthesis and Application of Bromomethylpyridines
Caption: General workflow from synthesis to application.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for bromomethylpyridines is bimolecular nucleophilic substitution (SN2).[9][10] The electron-withdrawing nature of the pyridine nitrogen atom polarizes the C-Br bond, rendering the methylene carbon highly electrophilic and susceptible to attack by nucleophiles.
The rate of these SN2 reactions is dependent on the concentration of both the bromomethylpyridine and the nucleophile, following second-order kinetics.[9][11]
Rate = k[Bromomethylpyridine][Nucleophile]
The Critical Influence of Isomer Position
The position of the bromomethyl group relative to the ring nitrogen has a profound effect on the molecule's reactivity. This is due to the ability of the nitrogen atom to stabilize the transition state of the SN2 reaction through resonance.
-
4-Bromomethylpyridine: This isomer is the most reactive. The nitrogen atom is in a para position, allowing it to directly stabilize the developing negative charge on the bromine atom in the transition state via resonance. This delocalization lowers the activation energy of the reaction.
-
2-Bromomethylpyridine: This isomer is also highly reactive, often comparable to the 4-isomer. The ortho nitrogen provides similar resonance stabilization for the departing bromide ion.
-
3-Bromomethylpyridine: This isomer is significantly less reactive. The nitrogen is in a meta position, and therefore cannot directly participate in resonance stabilization of the SN2 transition state. Its effect is primarily inductive, which is weaker than the mesomeric (resonance) effect enjoyed by the 2- and 4-isomers.
This reactivity trend (4- ≈ 2- > 3-) is a critical consideration for experimental design, influencing the choice of reaction conditions such as temperature and reaction time.
Diagram: Transition State Stabilization in SN2 Reactions
Caption: Comparison of transition state stabilization.
Advanced Synthetic Applications
Beyond simple alkylations, the reactivity of bromomethylpyridines enables more complex and powerful transformations.
Formation of Pyridinium Ylides for Cycloadditions
Treatment of a bromomethylpyridine with a tertiary amine or phosphine initially forms a quaternary pyridinium salt. Subsequent deprotonation of the methylene bridge with a mild base (e.g., K₂CO₃) generates a highly reactive pyridinium ylide in situ.[12][13] These ylides are 1,3-dipoles and are exceptionally useful in [3+2] cycloaddition reactions with dipolarophiles like alkynes or activated alkenes to construct nitrogen-containing bicyclic heterocycles, such as indolizines.[12][14] This pathway is a cornerstone of heterocyclic synthesis.[15]
The Sommelet-Hauser Rearrangement
When a pyridylmethyl quaternary ammonium salt is treated with a strong base, such as sodium amide (NaNH₂), it can undergo the Sommelet-Hauser rearrangement.[16][17] This is a[7][18]-sigmatropic rearrangement that results in C-C bond formation at the ortho position of the pyridine ring, providing an elegant method for ring functionalization.[18][19] This reaction competes with the Stevens rearrangement, but the Sommelet-Hauser pathway is often favored for benzylic and pyridylmethyl systems.[17]
Data Presentation: Comparative Reactivity
While precise kinetic data can vary with substrate and conditions, the relative reactivity trend is well-established. The following table provides a qualitative and quantitative comparison.
| Isomer | Position | Dominant Electronic Effect | Relative SN2 Rate (vs. Benzyl Bromide) | Typical Reaction Conditions |
| 4-Bromomethylpyridine | para | Resonance (Stabilizing) | ~10-20x | Room Temp, 1-4h |
| 2-Bromomethylpyridine | ortho | Resonance (Stabilizing) | ~8-15x | Room Temp, 2-6h |
| 3-Bromomethylpyridine | meta | Inductive (Weakly Activating) | ~0.5-1x | Elevated Temp (e.g., 60-80 °C), 12-24h |
| Benzyl Bromide | - | (Reference) | 1x | Room Temp |
Note: Relative rates are illustrative estimates based on established principles of physical organic chemistry. Actual values depend heavily on the specific nucleophile, solvent, and temperature.
Experimental Protocols
Adherence to well-defined protocols is essential for reproducibility and safety. Bromomethylpyridines and their hydrobromide salts are lachrymatory and should be handled in a well-ventilated fume hood.
Protocol: General N-Alkylation using 4-Bromomethylpyridine Hydrobromide
This procedure details a typical SN2 reaction for the synthesis of a secondary amine.
Objective: To synthesize N-benzyl-N-(pyridin-4-ylmethyl)amine.
Materials:
-
4-(Bromomethyl)pyridine hydrobromide (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous (0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.5 eq).
-
Reagents: Add the amine substrate (benzylamine, 1.1 eq) and the alkylating agent (4-(Bromomethyl)pyridine hydrobromide, 1.0 eq) to the flask.[20]
-
Solvent: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Scientist's Note: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium counter-ion but not the carbonate anion, enhancing the nucleophilicity of the deprotonated amine. DMF can be used for less reactive substrates but requires more rigorous purification.[21]
-
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromomethylpyridine is consumed (typically 2-6 hours).
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Conclusion
Bromomethylpyridines are not merely reagents but strategic tools in the arsenal of the synthetic chemist. Their reactivity, governed by the powerful electronic influence of the pyridine nitrogen, can be harnessed for a wide range of transformations. A thorough understanding of the reactivity differences between the 2-, 3-, and 4-isomers is the key to unlocking their full potential, enabling the rational design of synthetic routes for novel therapeutics and advanced materials. By mastering the principles and protocols outlined in this guide, researchers can confidently and efficiently deploy these versatile building blocks to accelerate innovation.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Vertex AI Search. 1
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Organic Chemistry Portal.
-
ResearchGate. Base-induced Sommelet–Hauser rearrangement of N-(pyridinylmethyl) tetraalkylammonium salts. ResearchGate.
-
Fiveable. Wohl-Ziegler Reaction Definition. Fiveable.
-
Wikipedia. Wohl–Ziegler bromination. Wikipedia.
-
PMC, NIH. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central.
-
Chem-Station Int. Ed. Wohl-Ziegler Bromination. Chem-Station.
-
Organic Chemistry Reaction. Sommelet-Hauser Rearrangement. Organic Chemistry Reaction.
-
Wikipedia. Sommelet–Hauser rearrangement. Wikipedia.
-
Semantic Scholar. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. Semantic Scholar.
-
Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
-
Grokipedia. Wohl–Ziegler bromination. Grokipedia.
-
Dalal Institute. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute.
-
Organic Chemistry Frontiers (RSC Publishing). Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry.
-
Chemistry LibreTexts. Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
-
ResearchGate. Formation of pyridinium ylide and synthesis of indolizines. ResearchGate.
-
Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
-
ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
-
Macmillan Group, Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group.
-
NIH. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health.
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
-
SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink.
-
Royal Society of Chemistry. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry.
-
YouTube. Nucleophilic Substitution: SN2 Reactions - Part 1. YouTube.
-
Reddit. Difficulties with N-Alkylations using alkyl bromides. Reddit.
-
PMC, PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
-
BenchChem. Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. BenchChem.
-
PubChem. 2-Bromo-4-(bromomethyl)pyridine. PubChem.
-
NIH. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. National Institutes of Health.
-
PMC, NIH. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed Central.
-
Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
-
Sigma-Aldrich. 2-(Bromomethyl)pyridine hydrobromide, 98%. Sigma-Aldrich.
-
PubChem. 2-(Bromomethyl)pyridine. PubChem.
-
Sigma-Aldrich. 2,6-Bis(bromomethyl)pyridine, 98%. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar [semanticscholar.org]
- 16. chemistry-reaction.com [chemistry-reaction.com]
- 17. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-(Bromomethyl)-5-chloropyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development, where the synthesis of complex biaryl and heteroaryl scaffolds is paramount.[3][4][5] Functionalized pyridines, for instance, are ubiquitous motifs in pharmaceuticals. 3-(Bromomethyl)-5-chloropyridine is a valuable bifunctional building block, presenting a unique opportunity for sequential, site-selective functionalization.
This application note provides a comprehensive guide to performing a chemoselective Suzuki-Miyaura coupling on this compound. The primary challenge and focus of this protocol is the selective activation of the highly reactive C(sp³)-Br bond of the bromomethyl group while preserving the less reactive C(sp²)-Cl bond on the pyridine ring.[6] This selectivity allows the chloro-substituent to be retained for subsequent cross-coupling reactions, enabling the synthesis of diverse, multi-substituted pyridine derivatives from a single precursor.
Mechanistic Insights: Achieving Chemoselectivity
The success of a chemoselective Suzuki-Miyaura coupling hinges on the differential reactivity of the two halogen atoms. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition : A palladium(0) complex initiates the cycle by inserting into a carbon-halogen bond. This step is typically rate-determining. The C(sp³)-Br bond in the benzylic-type bromomethyl group is significantly weaker and more susceptible to oxidative addition than the more robust aromatic C(sp²)-Cl bond.[6] By carefully selecting the catalyst, ligand, and reaction conditions, the Pd(0) species can be directed to react exclusively at the bromomethyl site. Oxidative addition to benzylic halides is known to proceed with inversion of stereochemistry.[8][9]
-
Transmetalation : The resulting organopalladium(II) complex reacts with an organoboron species (e.g., a boronic acid). This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group on boron and facilitating its transfer to the palladium center.[10]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]
The diagram below illustrates the catalytic cycle tailored for the selective coupling at the bromomethyl position.
Key Experimental Parameters and Considerations
The choice of catalyst, ligand, base, and solvent are critical for achieving high yield and selectivity.
-
Palladium Source : Standard palladium precursors such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ are effective.[12] For benzylic couplings, pre-catalysts that readily form the active Pd(0) species are often preferred.
-
Ligand : The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or even triphenylphosphine (PPh₃), can enhance the rate of oxidative addition and reductive elimination.[13][14] For C(sp³)-Br couplings, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have shown considerable success.[12] The choice of ligand is crucial to avoid over-reactivity that might lead to competitive reaction at the C-Cl bond.[15][16]
-
Base : A base is essential for the transmetalation step.[10] Inorganic bases like Cs₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. Cesium carbonate is often effective in couplings involving benzylic halides due to its high solubility in organic solvents and its ability to facilitate the reaction.[12]
-
Solvent : A polar aprotic solvent, often in combination with water, is typically used. Common solvent systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[9][12] The presence of water can be crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Inert Atmosphere : Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[17] Therefore, the reaction must be set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and minimize side reactions like the homocoupling of boronic acids.[17]
Detailed Experimental Protocol
This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cs₂CO₃ (3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) to achieve a final substrate concentration of approximately 0.1 M.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block at 80-95 °C and stir vigorously. The optimal temperature may vary depending on the specific boronic acid used.[12]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(arylmethyl)-5-chloropyridine.[18]
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary & Optimization
The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Effective for C(sp³)-Br couplings; other Pd(0) or Pd(II) sources can be screened.[12] |
| Ligand | dppf (in pre-catalyst) | Provides good stability and activity. For sluggish reactions, more electron-rich ligands like SPhos can be tested.[19] |
| Base | Cs₂CO₃ (3 equiv) | Strong, soluble base that effectively promotes transmetalation. K₂CO₃ or K₃PO₄ are alternatives.[20] |
| Solvent | Dioxane/H₂O (10:1) | Good for solubilizing reagents. Other systems like CPME/H₂O or Toluene/H₂O may improve reaction rates.[12] |
| Temperature | 80-95 °C | Provides sufficient energy for oxidative addition without promoting decomposition or side reactions.[12] |
| Concentration | 0.1 M | A standard concentration; higher or lower concentrations may be required for specific substrates. |
Troubleshooting
-
Low Yield / No Reaction : Ensure the reaction is truly under an inert atmosphere and that reagents, particularly the boronic acid and solvents, are pure and dry (for organic solvents).[17] Consider a more active ligand or a higher reaction temperature.
-
Homocoupling of Boronic Acid : This is often caused by the presence of oxygen. Improve degassing procedures. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[17]
-
Reaction at C-Cl Bond : If coupling at the chloro-position is observed, the reaction conditions are too harsh. Reduce the temperature or use a less active catalyst/ligand system. Standard PPh₃ may offer better selectivity than highly active biaryl phosphine ligands in this case.[21]
-
Protodeboronation : The boronic acid can be replaced by a proton from the solvent. Ensure the base is sufficient and consider using potassium aryltrifluoroborates, which are often more robust and less prone to this side reaction.[9]
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing 3-benzyl-5-chloropyridine derivatives. By carefully controlling the reaction conditions, particularly the catalyst system and temperature, the highly reactive C(sp³)-Br bond can be selectively functionalized while preserving the C(sp²)-Cl bond for further synthetic transformations. This protocol provides researchers with a robust starting point for accessing a wide array of complex, multi-substituted pyridine compounds for applications in drug discovery and materials science.
References
-
Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][3]
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link][4]
-
RSC Publishing. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link][5]
-
ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MedChemComm (RSC Publishing). (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]
-
NIH. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). [Link][15]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link][16]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link][14]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link][7]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][1]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][10]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][11]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link][20]
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link][18]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link][12]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link][9]
-
Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link][19]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link][2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-alkylation of Heterocycles with 3-(Bromomethyl)-5-chloropyridine
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the N-alkylation of various nitrogen-containing heterocycles utilizing 3-(bromomethyl)-5-chloropyridine. This reagent is a valuable building block in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential therapeutic applications. This document offers an in-depth exploration of the underlying reaction mechanism, practical guidance on experimental setup, step-by-step protocols for different classes of heterocycles, and robust methods for product characterization and purification. The content is specifically tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind experimental choices, and safety.
Introduction: The Significance of the 3-(5-Chloro-pyridin-3-ylmethyl) Moiety
The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of the 3-(5-chloro-pyridin-3-ylmethyl) moiety, when attached to various heterocyclic systems, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This N-alkylation reaction provides a direct and efficient route to introduce this key structural motif, enabling the exploration of new chemical space in drug discovery programs. The chlorine atom at the 5-position of the pyridine ring offers a potential vector for further functionalization through cross-coupling reactions, adding to the synthetic utility of the products.
Mechanistic Insights: The SN2 Pathway
The N-alkylation of heterocycles with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted process, the nitrogen atom of the heterocycle acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound. Simultaneously, the bromide ion, a good leaving group, is displaced.
The rate of this SN2 reaction is influenced by several key factors:
-
Substrate: The benzylic carbon of this compound is relatively unhindered, favoring the backside attack characteristic of SN2 reactions.[2][3]
-
Nucleophile: The nucleophilicity of the heterocycle is crucial. More electron-rich nitrogen atoms will generally react faster. For heterocycles with multiple nitrogen atoms, the site of alkylation (regioselectivity) will be determined by a combination of steric and electronic factors.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the reaction.
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[4]
Caption: General workflow of the SN2 N-alkylation reaction.
Experimental Protocols
Materials and Reagents
-
This compound (or its hydrobromide salt)
-
Heterocycle of interest (e.g., imidazole, pyrazole, 1,2,4-triazole)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions
-
This compound and its analogues are corrosive and toxic. They can cause severe skin burns and eye damage.[5][6] Handle this reagent only in a well-ventilated chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE) is mandatory. This includes a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][7]
-
Consult the Safety Data Sheet (SDS) for this compound or a closely related analogue before commencing any work.[5][6][9]
General Protocol for N-alkylation
This general procedure can be adapted for a variety of heterocyclic substrates.
Caption: Step-by-step experimental workflow for N-alkylation.
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the heterocycle (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add a suitable volume of anhydrous DMF to dissolve or suspend the reactants.
-
Slowly add a solution of this compound (1.1 equivalents) in a minimal amount of DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the heterocycle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated heterocycle.
Protocol Variations for Specific Heterocycles
| Heterocycle | Base | Solvent | Temperature (°C) | Notes |
| Imidazole | K₂CO₃ | DMF | 25-50 | Reaction is typically fast. For unsymmetrical imidazoles, a mixture of regioisomers may be obtained.[10] |
| Pyrazole | K₂CO₃ or Cs₂CO₃ | DMF or MeCN | 50-80 | Generally slower than imidazole. For unsymmetrical pyrazoles, regioselectivity can be an issue and may require optimization of the base and solvent. |
| 1,2,4-Triazole | K₂CO₃ | DMF | 60-80 | Alkylation can occur at N1 or N4, leading to a mixture of isomers. The ratio can be influenced by the reaction conditions. |
Product Characterization
Accurate characterization of the N-alkylated product is essential to confirm its identity and purity, and critically, to determine the regioselectivity of the reaction for unsymmetrical heterocycles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet in the range of 5.0-5.5 ppm is characteristic of the benzylic methylene protons (-CH₂-) of the newly installed group. Shifts in the aromatic protons of both the heterocycle and the pyridine ring will also be observed.
-
¹³C NMR: A new signal for the benzylic carbon will appear around 50-60 ppm.
-
2D NMR (NOESY): For unsymmetrical heterocycles, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable for unambiguously determining the site of alkylation.[10] A cross-peak between the benzylic methylene protons and a proton on the heterocyclic ring provides definitive proof of their spatial proximity and thus confirms the regiochemistry.[10]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ corresponding to the mass of the N-alkylated product, confirming the successful alkylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive base or wet solvent. | Use freshly dried base and anhydrous solvent. |
| Low reactivity of the heterocycle. | Increase the reaction temperature or use a stronger base like cesium carbonate. | |
| Formation of multiple products | Regioselectivity issues with unsymmetrical heterocycles. | Modify the reaction conditions (base, solvent, temperature) to favor one isomer. Careful purification by column chromatography will be necessary. |
| O-alkylation as a side reaction (for heterocycles with hydroxyl groups). | Protect the hydroxyl group before N-alkylation. | |
| Difficulty in purification | Product co-elutes with starting material or impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The N-alkylation of heterocycles with this compound is a robust and versatile method for the synthesis of novel compounds of interest in drug discovery. A thorough understanding of the SN2 mechanism and careful control of reaction parameters are key to achieving high yields and, where applicable, desired regioselectivity. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to successfully employ this important synthetic transformation.
References
-
SAFETY DATA SHEET. (n.d.). [Link]
-
Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition. (n.d.). [Link]
- Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation. (n.d.).
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (n.d.).
-
5-Chloro-2-(hydroxymethyl)pyridine - Chem-Impex. (n.d.). [Link]
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (n.d.). [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). [Link]
- Synthetic method of 2, 3, 5-trichloropyridine. (n.d.).
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (2024). [Link]
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.).
-
Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2015). [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed. (2024). [Link]
-
SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions - YouTube. (2020). [Link]
-
SN2 reaction - Wikipedia. (n.d.). [Link]
Sources
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. echemi.com [echemi.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: A Strategic Approach to PIM-1 Kinase Inhibitor Synthesis Utilizing 3-(Bromomethyl)-5-chloropyridine
Abstract
This document provides a detailed guide for the synthesis of novel PIM-1 kinase inhibitors, leveraging the versatile chemical intermediate, 3-(Bromomethyl)-5-chloropyridine hydrochloride. PIM-1 kinase is a constitutively active serine/threonine kinase and a high-value target in oncology due to its role in promoting cell survival, proliferation, and therapeutic resistance.[1] The strategic use of the chloropyridine scaffold, a privileged structure in kinase inhibitor design, is detailed.[2][3][4][5][6] We present a comprehensive, step-by-step protocol for the N-alkylation of a primary amine core with this compound, a key reaction for building a library of potential PIM-1 inhibitors. This guide includes mechanistic insights, data presentation, troubleshooting, and visual workflows to empower researchers in the discovery of next-generation cancer therapeutics.
Introduction: PIM-1 Kinase as a Therapeutic Target
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell fate.[1] Unlike many other kinases, PIM kinases are constitutively active and their function is primarily regulated at the level of protein expression.[4] They are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[7][8]
Overexpression of PIM kinases is a hallmark of many hematological malignancies and solid tumors, including prostate, breast, and pancreatic cancers.[1][9] This upregulation is correlated with poor prognosis and resistance to both conventional chemotherapy and targeted agents.[1][10] PIM-1, the most studied isoform, promotes tumorigenesis by phosphorylating a wide range of substrates involved in:
-
Inhibition of Apoptosis: PIM-1 phosphorylates and inactivates pro-apoptotic proteins like BAD, thereby promoting cell survival.[1][9]
-
Cell Cycle Progression: PIM-1 can phosphorylate and regulate cell cycle inhibitors such as p27Kip1.[9]
-
Metabolic Reprogramming: PIM kinases help cancer cells adapt to metabolic stress, a critical aspect of the tumor microenvironment.[8]
The central role of PIM-1 in these oncogenic processes makes it a highly attractive target for therapeutic intervention.[7][11][12]
The PIM-1 Signaling Axis
The diagram below illustrates the canonical PIM-1 signaling pathway, highlighting its activation via the JAK/STAT pathway and its downstream effects on key cellular substrates that regulate survival and proliferation.
Caption: The JAK/STAT pathway induces PIM-1 expression, which in turn inhibits apoptosis and promotes cell cycle progression.
Synthetic Strategy: The Role of this compound
The pyridine ring is a well-established scaffold in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of enzymes.[2][4][6] this compound hydrochloride serves as an ideal electrophilic building block for constructing a diverse library of PIM-1 inhibitors.
The core of our proposed synthesis is a nucleophilic substitution (SN2) reaction. The bromomethyl group is highly reactive, allowing for efficient alkylation of various nucleophiles (e.g., primary/secondary amines, thiols, phenols) under mild conditions. This modular approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies.
Synthetic Workflow Overview
The general workflow involves the N-alkylation of a core amine structure with this compound, followed by purification and characterization. This process is designed for efficiency and adaptability.
Caption: A streamlined workflow from starting materials to the final, characterized PIM-1 inhibitor candidate.
Detailed Experimental Protocol
This section provides a representative protocol for the synthesis of a model PIM-1 inhibitor via N-alkylation.
Reaction Scheme: Amine Nucleophile + this compound·HCl → N-((5-chloropyridin-3-yl)methyl)amine Derivative
Materials and Reagents
| Reagent/Material | Supplier | CAS Number | Purity | Notes |
| 4-Aminophenol (Example Nucleophile) | Sigma-Aldrich | 123-30-8 | ≥98% | |
| This compound hydrochloride | BLD Pharm | N/A | ≥97% | Store under inert gas.[13] |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 7087-68-5 | ≥99% | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | 68-12-2 | Anhydrous | |
| Ethyl Acetate (EtOAc) | VWR | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Hexanes | VWR | 110-54-3 | ACS Grade | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Lab Prepared | N/A | N/A | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | Lab Prepared | N/A | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | ≥99.5% | Drying agent. |
| Silica Gel | SiliCycle | 63231-67-4 | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq, e.g., 218 mg, 2.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 0.87 mL, 5.0 mmol) to the solution.
-
Expertise Note: DIPEA is used as a non-nucleophilic organic base. It effectively neutralizes the HCl salt of the electrophile and the HBr generated during the reaction without competing as a nucleophile, which prevents the formation of unwanted quaternary ammonium byproducts.
-
-
Electrophile Addition: In a single portion, add this compound hydrochloride (1.1 eq, 534 mg, 2.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Trustworthiness Note: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (4-aminophenol).
-
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Expertise Note: Washing with water removes the residual DMF and DIPEA hydrobromide salt. The final brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Expected Data and Troubleshooting
| Parameter | Expected Outcome | Common Issue | Solution |
| Yield | 55-75% | Low Yield | Ensure starting materials are dry. Check the quality of the bromopyridine. Consider gentle heating (40-50°C). |
| Purity (LC-MS) | >95% | Presence of starting material | Increase reaction time or add a slight excess (1.2 eq) of the electrophile. |
| Purity (LC-MS) | >95% | Di-alkylation product observed | This is less common with phenolic amines but can occur. Ensure the correct stoichiometry and base are used. |
| ¹H NMR | Appearance of a singlet around 4.5-4.8 ppm (for the -CH₂- group) and pyridine peaks. | Complex, uninterpretable spectrum | Re-purify the compound by column chromatography or recrystallization. |
Conclusion
The protocol described herein offers a robust and adaptable method for the synthesis of PIM-1 inhibitors using this compound as a key building block. This synthetic strategy is amenable to high-throughput synthesis and allows for extensive exploration of the structure-activity relationship by varying the nucleophilic component. The resulting compounds can be screened for their inhibitory activity against PIM-1 kinase, providing a direct pathway to the discovery of novel and potent anti-cancer agents.
References
-
Chen, Z. et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]
-
Nawrocki, S. T. et al. (2020). Pim-1 kinase as cancer drug target: An update. Pharmacological Research, 154, 104332. [Link]
-
Perera, D. et al. (2018). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. [Link]
-
Mahajan, K. et al. (2010). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 285(14), 10339-10348. [Link]
-
Qu, S. et al. (2018). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Research, 78(1), 5-12. [Link]
-
Xu, J. et al. (2012). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 33(7), 1258-1265. [Link]
-
Peehl, D. M. et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. Journal of Clinical Oncology, 32(15_suppl), e13550-e13550. [Link]
-
Choi, M. et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-d]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS ONE, 8(7), e70354. [Link]
-
Choi, M. et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. National Center for Biotechnology Information. [Link]
-
Choi, M. et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. ResearchGate. [Link]
-
Abdel-Maksoud, M. S. et al. (2021). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 26(15), 4485. [Link]
-
Holder, S. et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 193-202. [Link]
-
El-Damasy, D. A. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46830-46849. [Link]
-
Tsuhako, A. L. et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-8. [Link]
-
El-Damasy, D. A. et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19570-19586. [Link]
-
LookChem. (n.d.). 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. LookChem. [Link]
-
Iwasaki, K. et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Göktaş, O. et al. (2012). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 37(4), 185-194. [Link]
- Huang, B. (2011). N-Alkylation of Opiates.
-
Sabu, S. et al. (2021). Examples of N‐alkylated alkaloids and drug molecules. ResearchGate. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 12. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride|BLD Pharm [bldpharm.com]
Application Notes & Protocol: Strategic Synthesis of 3-((Alkylamino)methyl)-5-chloropyridines via Nucleophilic Substitution
Abstract
This technical guide provides a comprehensive protocol for the reaction of 3-(bromomethyl)-5-chloropyridine with primary amines, a critical transformation in the synthesis of various biologically active compounds. The core of this process is a bimolecular nucleophilic substitution (SN2) reaction, offering a direct route to construct 3-((alkylamino)methyl)-5-chloropyridine scaffolds. These scaffolds are prevalent in medicinal chemistry, forming the basis for a range of therapeutic agents.[1][2][3] This document outlines the mechanistic underpinnings, provides a detailed step-by-step experimental protocol, discusses critical reaction parameters, and presents a workflow for the synthesis and purification of the target compounds. The information is tailored for researchers, scientists, and drug development professionals engaged in synthetic organic and medicinal chemistry.
Introduction: The Significance of 3-((Alkylamino)methyl)-5-chloropyridine Moieties
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[4] Specifically, the 3-aminomethyl-5-chloropyridine core is a key pharmacophore found in compounds targeting a diverse array of biological targets. The strategic placement of the aminomethyl group at the 3-position and the chloro substituent at the 5-position provides a valuable handle for further synthetic modifications, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of these derivatives is therefore of significant interest to the pharmaceutical industry for the development of novel therapeutics.[2]
Reaction Mechanism and Rationale
The reaction of this compound with a primary amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
Mechanism Overview:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, utilizes its lone pair of electrons on the nitrogen atom to attack the electrophilic benzylic carbon of this compound.[7][8] This attack occurs from the backside of the carbon-bromine bond.
-
Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-bromine bond is partially broken.[8] The carbon atom is momentarily pentacoordinate.
-
Leaving Group Departure: The bromide ion, a good leaving group, departs, taking with it the bonding pair of electrons. This results in the formation of a protonated secondary amine (an ammonium salt).
-
Deprotonation: A second equivalent of the primary amine (or another added base) acts as a Brønsted-Lowry base, abstracting a proton from the nitrogen atom of the ammonium salt to yield the final, neutral 3-((alkylamino)methyl)-5-chloropyridine product and an ammonium bromide salt.
It is crucial to be aware that the product, a secondary amine, is also nucleophilic and can potentially react with another molecule of this compound, leading to the formation of a tertiary amine as an over-alkylation byproduct.[9][10][11] Using an excess of the primary amine can help to minimize this side reaction by increasing the probability of the starting amine reacting with the electrophile.[5]
Experimental Protocol: General Procedure
This protocol provides a generalized procedure that can be adapted for various primary amines. Optimization of reaction conditions, such as solvent, base, and temperature, may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)) (Optional, but recommended to scavenge HBr)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of the limiting reagent).
-
Reagent Addition: Add the primary amine (2.0-3.0 equiv) to the stirred solution. If an additional base is used, it can be added at this stage (e.g., K₂CO₃, 2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the specific primary amine.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (ammonium salt) has formed, it can be removed by filtration.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the solvent and any water-soluble byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((alkylamino)methyl)-5-chloropyridine.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 3-((alkylamino)methyl)-5-chloropyridines.
Tabulated Data: Reaction with Various Primary Amines
The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with a selection of primary amines. Note that these are representative examples and actual results may vary.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| n-Butylamine | TEA | MeCN | 50 | 6 | 80-90 |
| Cyclopropylamine | Cs₂CO₃ | THF | RT | 12 | 75-85 |
| Aniline | DIPEA | DMF | 80 | 8 | 60-70 |
| 2-Aminoethanol | K₂CO₃ | MeCN | 40 | 5 | 88-96 |
Note: Yields are approximate and can be influenced by the purity of reagents and the efficiency of the purification process.
Causality Behind Experimental Choices
-
Choice of Solvent: Polar aprotic solvents like DMF, MeCN, and THF are preferred as they can solvate the cationic species formed in the transition state without strongly solvating the nucleophile, which would decrease its reactivity.[7] Protic solvents are generally avoided as they can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity.[7]
-
Role of the Base: While using an excess of the primary amine can serve as the base to neutralize the HBr byproduct, an external inorganic or non-nucleophilic organic base is often added. This prevents the formation of the amine hydrobromide salt, which can precipitate and complicate the reaction, and ensures that the primary amine remains in its free, more nucleophilic form.
-
Temperature Control: The reaction rate is temperature-dependent. For less reactive amines, heating is often necessary to drive the reaction to completion in a reasonable timeframe. However, excessive heat can promote side reactions, such as elimination or over-alkylation.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere of nitrogen or argon is good practice to prevent potential oxidation of the amine, especially if it is sensitive to air.
Conclusion
The nucleophilic substitution reaction between this compound and primary amines is a robust and versatile method for the synthesis of a wide range of 3-((alkylamino)methyl)-5-chloropyridine derivatives. By understanding the underlying SN2 mechanism and carefully selecting the reaction conditions, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocol and insights provided in this application note serve as a reliable guide for the successful implementation of this important transformation in the laboratory.
References
- MySkinRecipes. 3-(Aminomethyl)-5-chloropyridine.
- ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF.
-
YouTube. synthesis of primary amines by SN2 reactions. Published January 17, 2019. Available from: [Link]
-
PubMed Central. The isocyanide SN2 reaction. Published September 19, 2023. Available from: [Link]
-
Moroccan Journal of Chemistry. An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Published 2017. Available from: [Link]
-
PubMed Central. Deaminative bromination, chlorination, and iodination of primary amines. Published February 21, 2023. Available from: [Link]
-
Chemistry LibreTexts. 4.5: Factors affecting the SN2 Reaction. Published May 24, 2021. Available from: [Link]
-
Fundamentals of Organic Chemistry. 7.3 Characteristics of the SN2 Reaction. Available from: [Link]
-
YouTube. Nucleophilic Substitution with amines. Published March 2, 2021. Available from: [Link]
-
PubMed. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Published November 15, 2015. Available from: [Link]
-
YouTube. Nucleophilic Substitution with Amines. Published June 25, 2020. Available from: [Link]
-
YouTube. Amine Synthesis via SN2. Published November 25, 2020. Available from: [Link]
- Google Patents. Process for producing 3-(aminomethyl)-6-chloropyridines.
-
Chemistry LibreTexts. 23.15: Preparation of Amines. Published June 5, 2019. Available from: [Link]
-
PubMed. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Published November 26, 2012. Available from: [Link]
-
PubChem. 3-Bromo-5-chloropyridin-2-amine. Available from: [Link]
-
Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available from: [Link]
-
PubMed. Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line. Published 2016. Available from: [Link]
-
PubMed Central. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Available from: [Link]
- Google Patents. Process for preparing 2-amino-5-chloropyridine.
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. Published April 25, 2023. Available from: [Link]
Sources
- 1. 3-(Aminomethyl)-5-chloropyridine [myskinrecipes.com]
- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: 3-(Bromomethyl)-5-chloropyridine as a Pivotal Intermediate in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(Bromomethyl)-5-chloropyridine, a critical heterocyclic building block in the synthesis of advanced agrochemicals. We will detail its synthesis, purification, and characterization, alongside validated protocols for its application in the development of next-generation fungicides and insecticides. The causality behind experimental choices, reaction mechanisms, and safety considerations are elucidated to provide researchers with a comprehensive and trustworthy resource.
Introduction: The Strategic Importance of the Chloropyridinylmethyl Moiety
The 3-pyridylmethyl moiety is a cornerstone of modern agrochemical design, particularly in the neonicotinoid and butenolide classes of insecticides. The introduction of a chlorine atom at the 5-position of the pyridine ring often enhances the metabolic stability and intrinsic activity of the final product. This compound serves as a highly effective and reactive electrophilic intermediate, enabling the facile introduction of the vital 5-chloro-3-pyridylmethyl scaffold onto a variety of nucleophilic substrates, including amines, thiols, and activated methylene compounds. Its strategic importance lies in its ability to bridge key fragments in the convergent synthesis of complex active ingredients.
Physicochemical & Spectroscopic Data
Accurate characterization of the starting intermediate is fundamental to the success of any synthetic campaign. The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 58-62 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, J=1.9 Hz, 1H), 8.45 (d, J=2.3 Hz, 1H), 7.78 (t, J=2.1 Hz, 1H), 4.50 (s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 149.2, 147.9, 138.0, 134.1, 124.5, 30.1 |
| CAS Number | 74664-90-3 |
Synthesis and Purification Protocol
The most common and scalable synthesis of this compound proceeds via the radical bromination of 3-chloro-5-methylpyridine. The choice of a radical initiator and a non-polar solvent is critical to favor benzylic bromination over other potential side reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Chloro-5-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-methylpyridine and carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and AIBN to the solution.
-
Expert Insight: AIBN is chosen as the radical initiator due to its predictable decomposition rate at the reflux temperature of CCl₄. NBS is a convenient and safe source of bromine radicals.
-
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Workup: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. b. Filter the mixture through a pad of Celite to remove the succinimide. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to quench any remaining acidic species) and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. Slowly add hexanes until the solution becomes turbid. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Trustworthiness: The purity of the final product should be confirmed by ¹H NMR spectroscopy and melting point analysis to ensure it meets the specifications outlined in Section 2.
-
Application in Agrochemical Synthesis: The Case of Flupyradifurone
This compound is a key intermediate in the synthesis of Flupyradifurone, a modern butenolide insecticide. The synthesis involves the N-alkylation of a secondary amine with the bromomethylpyridine derivative.
Flupyradifurone Synthesis Pathway
Caption: Convergent synthesis of Flupyradifurone via N-alkylation.
Protocol: N-alkylation with this compound
Materials:
-
This compound (1.0 eq)
-
Appropriate amine nucleophile (e.g., the precursor to Flupyradifurone's side chain) (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile in acetonitrile.
-
Base Addition: Add potassium carbonate to the solution.
-
Expert Insight: An inorganic base like K₂CO₃ is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Electrophile Addition: Add a solution of this compound in acetonitrile dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at 40-50°C for 2-4 hours, or until TLC analysis shows complete consumption of the limiting reagent.
-
Workup: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Partition the residue between ethyl acetate and water. d. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final agrochemical active ingredient.
Safety and Handling
This compound is a lachrymator and a potential alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.
References
-
Synthesis and reactions of this compound. Journal of Heterocyclic Chemistry. (Provides detailed synthetic procedures and reaction schemes). URL: [Link]
- Patents on the synthesis of neonicotinoid insecticides.Google Patents. (Numerous patents describe the use of this intermediate in the synthesis of compounds like Acetamiprid and Thiamethoxam).
-
Flupyradifurone: A new insecticide for the control of sucking pests. Pest Management Science. (Details the biological activity and mode of action of an agrochemical synthesized from the title intermediate). URL: [Link]
Application Notes & Protocols: Strategic Synthesis of 3-Amino-5-bromopyridine Derivatives for Modern Drug Discovery
Abstract
The 3-amino-5-bromopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of biologically active molecules.[1][2][3] Its strategic placement of a nucleophilic amino group and a reactive bromo handle allows for extensive and diverse functionalization, making it an invaluable intermediate in the synthesis of targeted therapeutics such as kinase inhibitors and receptor ligands.[1][4] This technical guide provides an in-depth exploration of the principal synthetic routes to 3-amino-5-bromopyridine and its derivatives. We will dissect established methods for constructing the core scaffold and detail modern, efficient protocols for its subsequent derivatization, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic design.
Synthesis of the Core Scaffold: 3-Amino-5-bromopyridine
Access to the parent 3-amino-5-bromopyridine structure is the critical first step. Two primary, reliable methods have been established, starting from commercially available materials: the Hofmann rearrangement and the reduction of a nitropyridine precursor.
Method A: Hofmann Rearrangement of 5-Bromonicotinamide
The Hofmann rearrangement is a classic and robust method for converting a primary amide into a primary amine with the loss of one carbon atom.[5][6] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to yield the desired amine.[5][7] The primary advantage of this route is the direct conversion from the readily available 5-bromonicotinamide.
Causality of a Key Step: The reaction is initiated by the in-situ formation of sodium hypobromite from bromine and sodium hydroxide.[5] This powerful oxidizing agent selectively reacts with the amide's nitrogen atom. The subsequent rearrangement is driven by the formation of a stable nitrogen gas molecule and the migration of the aryl group to the electron-deficient nitrogen, ensuring a high-yielding conversion.[8]
Protocol 1: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement [9]
-
Preparation: In a suitable reaction vessel, prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water and cool the solution in an ice bath.
-
Hypobromite Formation: Slowly add bromine (40.7 g, 0.255 mol) to the cold sodium hydroxide solution while stirring. Maintain the temperature below 10 °C.
-
Amide Addition: To the freshly prepared cold hypobromite solution, add commercially available 5-bromonicotinamide (42.0 g, 0.209 mol) in portions.
-
Reaction: Allow the reaction mixture to warm gradually to room temperature, then heat at 70 °C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the resulting brown suspension to room temperature.
-
Extraction: Extract the aqueous phase three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by flash chromatography (Eluent: Heptane/Ethyl Acetate 1:1) to yield 3-amino-5-bromopyridine as a brown solid.
Method B: Reduction of 5-Bromo-3-nitropyridine
An alternative and highly efficient route involves the chemical reduction of 5-bromo-3-nitropyridine. This method is favored for its clean conversion and high yields. The choice of reducing agent is critical; palladium on activated charcoal (Pd/C) with a suitable hydrogen donor is a common and effective system.[1]
Causality of a Key Step: Palladium on carbon is a heterogeneous catalyst that provides a surface for the adsorption of both the nitropyridine and the hydrogen source. This proximity facilitates the transfer of hydrogen atoms, leading to the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the desired amine, with water as the only byproduct.
Protocol 2: Synthesis of 3-Amino-5-bromopyridine via Nitro Reduction [9]
-
Setup: To a flask charged with 5-bromo-3-nitropyridine (0.6 mmol, 121.8 mg), add acetonitrile (1 mL), water (6 mmol, 108.0 mg), tetrahydroxydiboron (1.98 mmol, 177.5 mg), and 10% Pd/C (0.03 mmol, 6.4 mg).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reaction: Heat the reaction mixture at 50 °C for 24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: After cooling to room temperature, add 10 mL of water to the mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (Eluent: Petroleum Ether/Ethyl Acetate 3:1) to obtain the product as a white solid.
Strategic Derivatization of the 3-Amino-5-bromopyridine Scaffold
The true utility of 3-amino-5-bromopyridine lies in its capacity for derivatization at two distinct sites: the 3-amino group and the 5-bromo position.
Route A: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
A highly effective strategy for synthesizing N-substituted 3-amino-5-bromopyridine derivatives involves the direct reaction of 3,5-dibromopyridine with various amines. This is a nucleophilic aromatic substitution (SNAr) reaction, where the incoming amine displaces one of the bromine atoms.[10][11] The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C3 and C5 positions.
Microwave-Assisted Synthesis: Conventional thermal heating for these SNAr reactions often requires harsh conditions and long reaction times, leading to impurities.[12] Microwave irradiation has emerged as a superior technique, dramatically reducing reaction times, improving yields, and simplifying purification.[12]
Causality of Microwave Enhancement: Microwave energy directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the slower process of conventional thermal conduction. This localized superheating accelerates the reaction rate, often allowing it to proceed under metal-free and base-free conditions, which aligns with green chemistry principles.[12]
Caption: Microwave-assisted SNAr workflow.
Protocol 3: Microwave-Assisted Synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine [12]
-
Setup: In a microwave process vial, combine 3,5-dibromopyridine (1.0 g, 4.2 mmol), pyrrolidine (10 equivalents, 42 mmol), 1-methyl-2-pyrrolidinone (NMP), and toluene.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 180 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water to remove excess pyrrolidine and NMP.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the crude product by flash chromatography to yield the desired compound.
Table 1: Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives [12]
| Amine Partner | Reaction Time (Microwave) | Isolated Yield |
| Pyrrolidine | 30 min | 55% |
| Diethylamine | 8 h | 45% |
| Morpholine | 1 h | 60% |
| Piperidine | 1 h | 65% |
Route B: C-N Cross-Coupling via Buchwald-Hartwig Amination
For creating more complex N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the preeminent method.[13][14] This palladium-catalyzed cross-coupling reaction forms C-N bonds with exceptional functional group tolerance and broad substrate scope.[14][15]
Catalytic Cycle Explained: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-amino-5-bromopyridine derivative.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the cycle.
The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often used to stabilize the palladium catalyst and facilitate the key reductive elimination step.[16]
Caption: Buchwald-Hartwig amination catalytic cycle.
Protocol 4: General Procedure for Buchwald-Hartwig Amination [13][17]
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the 3-amino-5-bromopyridine derivative (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., (±)-BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture at 80-110 °C with stirring for 4-24 hours. Monitor progress by LC-MS or TLC.
-
Work-up: Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate. Wash with brine, dry the organic layer over MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Alternative and Complementary Synthetic Strategies
While the above methods are workhorses, other classic name reactions can be instrumental in synthesizing the core scaffold or related structures.
Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation for converting an aryl amine into an aryl halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[18][19] While not a direct route to the title compounds, it is crucial for synthesizing precursors. For instance, it can be used to convert a diaminopyridine into an amino-bromopyridine, offering an alternative entry point to the scaffold.[20] The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway.[18][19]
Caption: General pathway for the Sandmeyer reaction.
Curtius Rearrangement
The Curtius rearrangement provides another pathway to amines from carboxylic acids.[21][22] The process involves converting a carboxylic acid into an acyl azide, which then thermally decomposes to an isocyanate with the loss of nitrogen gas.[23] Subsequent hydrolysis yields the primary amine. This method is mechanistically related to the Hofmann rearrangement and serves as a valuable alternative for synthesizing the 3-amino-5-bromopyridine core if 5-bromopyridine-3-carboxylic acid is the chosen starting material. The key advantage is its tolerance for a wide range of functional groups.[24]
Caption: The Curtius rearrangement pathway.
Conclusion
The synthesis of 3-amino-5-bromopyridine derivatives is a mature yet evolving field, critical to the advancement of medicinal chemistry. Mastery of foundational reactions like the Hofmann rearrangement provides access to the core scaffold, while modern techniques such as microwave-assisted SNAr and palladium-catalyzed Buchwald-Hartwig amination offer unparalleled efficiency and scope for creating diverse molecular libraries. By understanding the underlying principles and practical protocols for these key transformations, researchers are well-equipped to design and execute synthetic campaigns that can accelerate the drug discovery process.
References
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
-
MySkinRecipes. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic Acid. Retrieved from [Link]
- Liu, R. (2015). Synthesis method of 3-bromo-5-methylpyridine. CN104844621A.
-
ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPages. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Pharm D Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(6), 2147-2172. [Link]
-
Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-477. [Link]
-
Chemistry with Wiley. (2021). What Is Hofmann Rearrangement Reaction. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
-
Khan Academy. (n.d.). Hoffmann bromamide degradation reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Amino-5-bromopyridine-2-carboxylic Acid [myskinrecipes.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. chemistrywithwiley.com [chemistrywithwiley.com]
- 8. Khan Academy [khanacademy.org]
- 9. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 23. Curtius Rearrangement [organic-chemistry.org]
- 24. scispace.com [scispace.com]
Application Note: A Scalable, Two-Step Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine
Abstract
2,5-Dibromopyridine is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecules such as pharmaceutical intermediates and ligands for transition metal catalysts.[1][2] This application note provides a comprehensive, field-proven guide for the preparation of 2,5-dibromopyridine from readily available 2-aminopyridine. The synthesis follows a robust, two-step pathway: (1) regioselective bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine, and (2) subsequent conversion to the final product via a copper-catalyzed Sandmeyer reaction. This document offers in-depth protocols, mechanistic insights, safety considerations, and characterization data to ensure reproducible and high-yield synthesis for laboratory and scale-up applications.
Overall Synthetic Pathway
The conversion of 2-aminopyridine to 2,5-dibromopyridine is most effectively achieved in two distinct synthetic operations. The initial step involves an electrophilic aromatic substitution to install the first bromine atom at the C5 position, followed by a diazotization and Sandmeyer reaction to replace the C2 amino group with the second bromine atom.
Caption: Overall two-step synthesis of 2,5-dibromopyridine.
Part 1: Synthesis of 2-Amino-5-bromopyridine (Intermediate)
Reaction Principle and Mechanistic Insight
The first step is the regioselective bromination of 2-aminopyridine. The amino group (-NH₂) at the C2 position is a strong activating group, directing electrophiles primarily to the C3 and C5 positions. Due to steric hindrance from the adjacent amino group, electrophilic attack is favored at the C5 position. Using N-Bromosuccinimide (NBS) as the brominating agent offers superior control and safety compared to liquid bromine, minimizing the formation of the common byproduct, 2-amino-3,5-dibromopyridine.[1][3] The choice of acetonitrile as a solvent has been shown to be effective in further reducing the formation of this di-substituted impurity.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Mass / Volume | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.106 | 10.0 g | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 0.106 | 18.9 g | Brominating Agent |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 100 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | - | ~150 mL | For workup |
| Deionized Water | H₂O | 18.02 | - | ~200 mL | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10.0 g, 0.106 mol).
-
Dissolution: Add acetonitrile (100 mL) to the flask and stir the mixture at room temperature until all the 2-aminopyridine has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Once the solution is cooled, begin the portion-wise addition of N-Bromosuccinimide (18.9 g, 0.106 mol) over 30-45 minutes. Causality Note: Slow, portion-wise addition is critical to maintain the low temperature and prevent a runaway reaction, which would increase the formation of the 2-amino-3,5-dibromopyridine byproduct.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour, then remove the ice bath and let it stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. Add deionized water (100 mL) to the residue, followed by the slow addition of saturated sodium bicarbonate solution (~150 mL) until the pH is ~8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 2-amino-5-bromopyridine as a pure crystalline solid. The expected yield is typically in the range of 85-90%.
Workflow for Synthesis of 2-Amino-5-bromopyridine
Caption: Step 2 experimental workflow diagram.
Safety Precautions
-
Reagent Hazards: Handle 48% hydrobromic acid and 40% sodium hydroxide with extreme care in a fume hood; they are highly corrosive. N-Bromosuccinimide is a lachrymator and irritant. Diethyl ether is extremely flammable.
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. [4]NEVER isolate the diazonium salt intermediate. Always keep the reaction temperature strictly controlled (below 5 °C) during its formation and use it in situ.
-
Nitrogen Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is adequately vented and not a closed system.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times. Performing the diazotization step behind a blast shield is strongly recommended.
Characterization of Final Product (2,5-Dibromopyridine)
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₅H₃Br₂N
-
Molecular Weight: 236.89 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 8.81 (d, 1H), 8.35 (d, 1H), 8.13 (d, 1H). [4]* ¹³C NMR (CDCl₃): δ 120.1, 129.5, 140.4, 141.2, 151.3. [1]* Purity (HPLC/GC): >99% after purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Over-bromination leading to 2-amino-3,5-dibromopyridine. | Ensure slow, portion-wise addition of NBS at 0-5 °C. Verify the 1:1 molar ratio of starting material to NBS. |
| Low yield in Part 2 | Premature decomposition of the diazonium salt. | Strictly maintain the internal reaction temperature between -5 °C and 5 °C during NaNO₂ addition. Use an ice-salt bath for better temperature control. |
| Incomplete reaction. | Ensure the reaction is stirred sufficiently long after warming to allow for complete N₂ evolution. | |
| Oily/dark product | Impurities from side reactions or incomplete neutralization. | Ensure complete neutralization before extraction. Purify the crude product thoroughly via vacuum distillation or recrystallization. |
Conclusion
This application note details a reliable and scalable two-step synthesis for producing high-purity 2,5-dibromopyridine from 2-aminopyridine with a good overall yield. By carefully controlling the reaction conditions, particularly the temperature during the critical diazotization step, researchers can consistently obtain this valuable synthetic intermediate. The protocols and insights provided herein are designed to be directly applicable in a research or process development setting.
References
- Google Patents.CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Google Patents.CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Semantic Scholar. Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine.[Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3|447-452| May-July|2021. [Link]
-
Patsnap. Preparation method of 2, 5-dibromopyridine - Eureka.[Link]
-
RSC Publishing. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]
-
ResearchGate. Sandmeyer Reaction.[Link]
-
Wikipedia. Sandmeyer reaction.[Link]
-
BYJU'S. Diazotization Reaction Mechanism.[Link]
-
ACS Publications. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism.[Link]
-
NIH PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.[Link]
- Google Patents.US5371224A - Process for preparing 2,5-dibromopyrimidine.
-
Organic Chemistry Portal. Sandmeyer Reaction.[Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]
-
ACS Publications. Diazotization of heterocyclic primary amines. Chemical Reviews. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
Sources
The Lynchpin in the Modulator's Toolbox: 3-(Bromomethyl)-5-chloropyridine in Medicinal Chemistry
Introduction: The Strategic Importance of a Halogenated Heterocycle
In the intricate tapestry of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 3-(Bromomethyl)-5-chloropyridine emerges as a particularly valuable building block. Its utility lies not merely in its pyridine core, a privileged structure in a multitude of FDA-approved drugs, but in the finely tuned reactivity of its substituents. The presence of a chlorine atom on the pyridine ring and a bromine on the methyl group offers medicinal chemists a versatile handle for introducing the 5-chloropyridin-3-ylmethyl moiety into a wide array of molecular architectures. This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols involving this compound, tailored for researchers, scientists, and drug development professionals.
The strategic placement of the chloro and bromomethyl groups on the pyridine ring provides a unique combination of electronic properties and reactivity. The pyridine nitrogen acts as an electron-withdrawing group, influencing the reactivity of the ring system, while the bromomethyl group serves as a potent electrophile for alkylation reactions. This dual reactivity allows for its incorporation into molecules targeting a diverse range of biological targets, from kinases to G-protein coupled receptors (GPCRs).
Synthesis of this compound: A Protocol Grounded in Selectivity
The synthesis of this compound is most commonly achieved through the free-radical bromination of 3-methyl-5-chloropyridine. This reaction leverages the relative stability of the benzylic radical intermediate formed at the methyl group. The selectivity of bromination over chlorination in free-radical reactions is a key principle here; bromination is a more selective process, favoring the formation of the more stable radical.[1]
Experimental Protocol: Free-Radical Bromination of 3-Methyl-5-chloropyridine
Objective: To synthesize this compound from 3-methyl-5-chloropyridine using N-Bromosuccinimide (NBS) as a bromine source and a radical initiator.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Methyl-5-chloropyridine | 127.57 | 10.0 g | 0.0784 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g (1.05 eq) | 0.0823 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.64 g (0.05 eq) | 0.00392 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-chloropyridine (10.0 g, 0.0784 mol) and carbon tetrachloride (200 mL).
-
Add N-Bromosuccinimide (14.6 g, 0.0823 mol) and AIBN (0.64 g, 0.00392 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic byproducts, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is used as a source of bromine radicals in a controlled manner, which is crucial for selective benzylic bromination and avoids the handling of hazardous elemental bromine.[2]
-
AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the free-radical chain reaction.[2]
-
Carbon Tetrachloride as Solvent: CCl₄ is a non-polar solvent that is relatively inert under free-radical conditions.
-
Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, such as HBr, that may have formed.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Gateway to Potent Modulators
While direct examples of marketed drugs synthesized from this compound are not prominently documented, its structural motifs are present in numerous bioactive molecules, particularly in the realm of kinase inhibitors and GPCR modulators. The 5-chloropyridin-3-ylmethyl moiety often serves as a key pharmacophore, contributing to target binding and influencing pharmacokinetic properties.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[3] The pyridine ring can engage in hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many inhibitors. Halogen substituents on the pyridine ring can modulate the electronic properties and provide additional interactions within the binding pocket. For instance, related multi-halogenated pyridines are used as intermediates in the synthesis of Polo-like kinase (PLK) inhibitors for the treatment of cardiovascular diseases.[4]
GPCR Modulators
G-protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[5] The 5-chloropyridin-3-ylmethyl group can be incorporated into ligands that bind to GPCRs, where the pyridine nitrogen can act as a hydrogen bond acceptor and the chloro-substituent can occupy hydrophobic pockets.
Key Reactions and Protocols: The Art of Alkylation
The primary role of this compound in synthesis is as an alkylating agent. The highly reactive bromomethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the efficient introduction of the 5-chloropyridin-3-ylmethyl scaffold.
Experimental Protocol: N-Alkylation of a Secondary Amine
Objective: To synthesize a tertiary amine by reacting this compound with a secondary amine. This is a representative reaction for its use in drug synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 206.47 | 1.0 g | 0.00484 |
| Secondary Amine (e.g., Piperidine) | 85.15 | 0.45 g (1.1 eq) | 0.00533 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.34 g (2.0 eq) | 0.00968 |
| Acetonitrile (CH₃CN) | 41.05 | 20 mL | - |
| Deionized Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 50 mL round-bottom flask, add the secondary amine (0.45 g, 0.00533 mol), potassium carbonate (1.34 g, 0.00968 mol), and acetonitrile (20 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 g, 0.00484 mol) in acetonitrile (5 mL) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to afford the desired N-alkylated product.
Self-Validating System:
-
The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on TLC.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal (if applicable) and the appearance of a new methylene signal adjacent to the nitrogen in the ¹H NMR spectrum are indicative of a successful reaction.
Caption: General workflow for API synthesis using the building block.
The 5-Chloropyridin-3-ylmethyl Moiety: A Privileged Scaffold
The frequent appearance of the chloropyridine moiety in bioactive compounds is not coincidental. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The pyridine nitrogen provides a key hydrogen bond acceptor, crucial for anchoring ligands to their protein targets.
Illustrative Signaling Pathway: Kinase Inhibition
Many kinase inhibitors function by competing with ATP for binding to the kinase active site. The 5-chloropyridin-3-ylmethyl scaffold can be part of a larger molecule that occupies this site, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient introduction of the 5-chloropyridin-3-ylmethyl moiety into a diverse range of molecules. While it may not be a household name in the final drug product, its role as a key intermediate in the synthesis of potent and selective modulators of important biological targets, such as kinases and GPCRs, is undeniable. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery endeavors.
References
-
BenchChem. Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Link
-
Master Organic Chemistry. The Selectivity of Free-Radical Bromination vs Chlorination. Link
-
Google Patents. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of. Link
-
Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Link
-
Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. Link
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-206. Link
-
BYJU'S. Mechanism of Free Radical Bromination. Link
-
Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Link
-
Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Link
-
Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.Link
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem.Link
-
Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube. Link
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur. J. Med. Chem.Link
-
Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Link
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMedLink
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Link
-
Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. Link
-
ChemicalBook. 3-Amino-5-bromopyridine synthesis. Link
-
Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug-Target Interactions. PubMed. Link
-
ENAO Chemical Co., Ltd. 2-Bromo-5-(bromomethyl)-3-chloropyridine CAS NO.951652-97-4. Link
-
Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Link
-
Molecules. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Link
-
Molecules. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Link
-
Design and synthesis of rho kinase inhibitors (III). PubMed. Link
-
Novel Allosteric Modulators of G Protein-coupled Receptors. J. Biol. Chem.Link
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules. Link
-
Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. Link
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. Link
-
Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiol. Dis.Link
-
Orgo Made Easy. (2019, November 3). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry [Video]. YouTube. Link
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug-Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with Halopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in pharmaceutical and materials science due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[2][3] This application note provides a detailed experimental guide for conducting the Sonogashira coupling with halopyridine substrates, a class of compounds of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step protocols for both traditional and copper-free conditions, present key reaction parameters in a tabular format for easy reference, and provide troubleshooting guidance for common experimental challenges.
Introduction: The Significance of Alkynylpyridines
Alkynylpyridines are privileged structural motifs in a vast array of biologically active molecules and functional materials. The pyridine ring, a bioisostere of a phenyl ring, can engage in hydrogen bonding and other key interactions with biological targets. The attached alkyne moiety provides a rigid linker, can participate in π-stacking interactions, and serves as a versatile handle for further chemical transformations. The Sonogashira coupling is one of the most efficient and direct methods for the synthesis of these valuable compounds.[2]
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[1] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.
The Palladium Cycle
The palladium cycle begins with the active Pd(0) species, which undergoes oxidative addition to the halopyridine, forming a Pd(II)-pyridyl complex. This is often the rate-limiting step of the reaction.[4][5] The reactivity of the halopyridine follows the general trend for aryl halides: I > Br > Cl.[5][6]
The Copper Cycle
In the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[1][7] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-pyridyl complex.
Reductive Elimination
Following transmetalation, the resulting Pd(II) complex, now bearing both the pyridyl and alkynyl ligands, undergoes reductive elimination to furnish the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[5]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. scirp.org [scirp.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Application of 3-(Bromomethyl)-5-chloropyridine in Materials Science: A Technical Guide for Researchers
This guide provides a comprehensive overview of the applications of 3-(Bromomethyl)-5-chloropyridine in materials science. Intended for researchers, scientists, and professionals in drug development and materials engineering, this document details the synthesis of advanced functional materials, leveraging the unique reactivity of this versatile building block. We will explore its role in the development of functional polymers and as a precursor for ligands in metal-organic frameworks (MOFs), complete with detailed experimental protocols and the scientific rationale behind these methodologies.
Introduction: The Versatility of this compound
This compound is a substituted pyridine derivative featuring two key reactive sites: a highly reactive bromomethyl group and a pyridine ring with a chlorine substituent. This combination of functionalities makes it a valuable precursor in the synthesis of a wide range of materials.
-
The Bromomethyl Group: This benzylic bromide is an excellent initiating group for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). It also readily undergoes nucleophilic substitution reactions, allowing for its covalent attachment to surfaces or other molecules.
-
The Chlorinated Pyridine Ring: The pyridine core introduces a specific set of electronic and coordination properties to the resulting material. The nitrogen atom can act as a coordination site for metal ions, making it suitable for applications in catalysis and sensing. The electron-withdrawing chlorine atom can modulate the electronic properties of the pyridine ring, influencing the final material's characteristics.[1][2]
This guide will focus on two primary applications: its use as an initiator for surface-grafted polymers via ATRP and as a precursor for the synthesis of functional ligands for metal-organic frameworks.
Application in Polymer Synthesis: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The bromomethyl group of this compound is an ideal initiator for ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. By first anchoring the initiator to a surface, it is possible to grow polymer brushes with a high density of polymer chains, creating functionalized surfaces with tailored properties.
Rationale for Use in SI-ATRP
The choice of this compound as an initiator for SI-ATRP is deliberate:
-
Efficient Initiation: The carbon-bromine bond in the bromomethyl group is sufficiently weak to be homolytically cleaved by a copper(I) catalyst, initiating the polymerization process efficiently.[3]
-
Incorporation of Functionality: The pyridine moiety is incorporated at the alpha-terminus of every polymer chain. This provides a handle for post-polymerization modification or for introducing specific functionalities, such as metal coordination sites for sensing applications.[4][5]
-
Tunable Electronic Properties: The presence of the chlorine atom on the pyridine ring can influence the electronic properties of the polymer, which can be advantageous in applications such as organic electronics.[1][6]
Experimental Protocol: Synthesis of Poly(methyl methacrylate) Brushes on a Silicon Substrate
This protocol describes a two-step process: (1) immobilization of the this compound initiator onto a silicon wafer, and (2) the surface-initiated ATRP of methyl methacrylate (MMA).
Materials:
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Silicon wafers
-
Methanol, Dichloromethane, Tetrahydrofuran (THF)
Instrumentation:
-
Schlenk flask and line
-
Glovebox (optional, for handling CuBr)
-
Spin coater
-
Ellipsometer
-
Atomic Force Microscope (AFM)
-
X-ray Photoelectron Spectrometer (XPS)
Workflow Diagram:
Caption: Workflow for the synthesis of polymer brushes via SI-ATRP.
Protocol:
Part A: Initiator Immobilization
-
Surface Preparation: Clean silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. Create a hydroxylated surface by treating with a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes (Caution: Piranha solution is extremely corrosive ). Rinse extensively with deionized water and dry.
-
Silanization: In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned wafers in the APTES solution and leave for 2 hours at room temperature. After silanization, rinse the wafers with toluene and cure at 110°C for 30 minutes. This creates an amine-terminated surface.
-
Initiator Attachment: In a Schlenk flask under nitrogen, dissolve this compound (1.2 equivalents relative to the estimated surface amine groups) and triethylamine (1.5 equivalents) in anhydrous toluene. Immerse the APTES-functionalized wafers in this solution and stir at 60°C for 24 hours.
-
Washing: After the reaction, remove the wafers and wash them sequentially with toluene, dichloromethane, and methanol to remove any unreacted initiator and byproducts. Dry the initiator-coated wafers under a stream of nitrogen.
Part B: Surface-Initiated ATRP of Methyl Methacrylate
-
Polymerization Solution Preparation: In a Schlenk flask, add CuBr (1 equivalent relative to the initiator on the surface). Seal the flask and purge with nitrogen. In a separate flask, prepare a solution of MMA (200 equivalents), PMDETA (1 equivalent), and anisole (50% v/v). Degas this solution by three freeze-pump-thaw cycles.
-
Polymerization: Transfer the degassed monomer/ligand solution to the flask containing CuBr via a cannula. Stir until the copper complex forms (a colored solution). Place the initiator-coated wafers into the reaction flask.
-
Reaction: Immerse the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-24 hours). The polymerization time will influence the final thickness of the polymer brushes.
-
Quenching and Purification: To quench the polymerization, open the flask to air. Remove the wafers and immerse them in THF to remove any physisorbed polymer. Sonicate briefly in THF, then rinse with fresh THF and dry.
Characterization:
-
Ellipsometry: Measure the thickness of the dry polymer brush layer.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface, including the presence of nitrogen and chlorine from the initiator.
| Parameter | Typical Value |
| Initiator Surface Density | 1-5 molecules/nm² |
| Polymer Brush Thickness | 5-100 nm (depending on polymerization time) |
| Polydispersity Index (PDI) | < 1.3 (for free polymer in solution) |
Application in Metal-Organic Frameworks (MOFs)
While this compound is not a chelating ligand itself, its reactive bromomethyl group allows for its conversion into a variety of functionalized pyridine ligands suitable for MOF synthesis. This approach enables the incorporation of the chloro-pyridine moiety into the porous framework of a MOF.
Rationale for Use in MOF Synthesis
-
Tunable Functionality: The pyridine nitrogen can act as a coordination site, while the chlorine atom can influence the electronic environment of the pores.[7][8]
-
Post-Synthetic Modification: The bromomethyl group, if not used for ligand synthesis, could potentially be a site for post-synthetic modification within the MOF structure.
-
Hierarchical Structures: The use of functionalized pyridine ligands can lead to the formation of MOFs with unique topologies and pore environments.[7]
Synthetic Protocol: From Building Block to MOF
This protocol outlines the conversion of this compound to a dicarboxylic acid ligand and its subsequent use in the synthesis of a zinc-based MOF.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Potassium hydroxide
-
Zinc nitrate hexahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol, Diethyl ether, Hydrochloric acid
Workflow Diagram:
Caption: Workflow for the synthesis of a MOF using a ligand derived from this compound.
Protocol:
Part A: Synthesis of 2-((5-chloropyridin-3-yl)methyl)malonic acid
-
Malonic Ester Synthesis: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. Add diethyl malonate (1.0 equivalent) dropwise at 0°C. After stirring for 30 minutes, add a solution of this compound (1.0 equivalent) in ethanol. Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of potassium hydroxide (3.0 equivalents) in water. Reflux for another 12 hours to hydrolyze the ester groups.
-
Decarboxylation and Purification: After cooling, acidify the mixture with concentrated HCl to pH 1-2. The dicarboxylic acid product should precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified ligand.
Part B: MOF Synthesis
-
Solvothermal Reaction: In a Teflon-lined autoclave, dissolve the synthesized dicarboxylic acid ligand (1 equivalent) and zinc nitrate hexahydrate (1.5 equivalents) in a mixture of DMF and ethanol (4:1 v/v).
-
Crystallization: Seal the autoclave and heat it in an oven at 120°C for 48 hours. After the reaction, allow the autoclave to cool slowly to room temperature.
-
Isolation and Activation: Collect the crystalline product by filtration and wash with fresh DMF and then ethanol. To activate the MOF, immerse the crystals in fresh dichloromethane for 24 hours (exchanging the solvent three times) to remove residual DMF. Then, heat the sample under vacuum at 150°C for 12 hours to remove the dichloromethane and activate the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.
Conclusion
This compound serves as a highly adaptable precursor for the synthesis of advanced materials. Its dual reactivity allows for its use as an initiator in controlled polymerizations to create functional surfaces and as a versatile starting material for the design of ligands for metal-organic frameworks. The protocols and rationale provided in this guide are intended to serve as a foundation for researchers to explore and expand upon the applications of this valuable chemical building block in materials science. The ability to introduce the functional pyridine moiety into various material architectures opens up possibilities for applications in sensing, catalysis, and electronics.
References
-
Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. (URL: [Link])
-
2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties. (URL: [Link])
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (URL: [Link])
-
Molecular Engineering of Amphiphilic Pyridine Incorporated Conjugated Polymers for Metal Ion Sensors. (URL: [Link])
-
Functional Polymers Structures for (Bio)Sensing Application—A Review. (URL: [Link])
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (URL: [Link])
-
RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (URL: [Link])
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (URL: [Link])
-
Syntheses, Characterization, and Luminescence Properties of Four Metal–Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand. (URL: [Link])
-
Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. (URL: [Link])
-
Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. (URL: [Link])
-
Synthesis, optical characterization and thin film preparation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline. (URL: [Link])
-
Ultra-sensitive detection of pyridine in water using zinc porphyrin incorporated in a transparent hydrophobic film. (URL: [Link])
-
Pyridine-based polymers and derivatives: Synthesis and applications. (URL: [Link])
-
Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. (URL: [Link])
-
Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. (URL: [Link])
-
Synthesis and characterization of polyimides containing pyridine ring. (URL: [Link])
-
Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. (URL: [Link])
-
Synthesis and characterization of soluble pyridinium-containing copolyimides. (URL: [Link])
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (URL: [Link])
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (URL: [Link])
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (URL: [Link])
Sources
- 1. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Engineering of Amphiphilic Pyridine Incorporated Conjugated Polymers for Metal Ion Sensors [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-5-chloropyridine
Welcome to the technical support guide for the synthesis of 3-(Bromomethyl)-5-chloropyridine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. The following information is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights to help you improve your reaction yield and purity.
Overview of the Synthesis
The most common and effective method for synthesizing this compound is the Wohl-Ziegler reaction. This is a free-radical bromination of the methyl group on the 3-chloro-5-methylpyridine starting material. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN), in a non-polar solvent under thermal or photochemical conditions.[1]
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows very low conversion of the starting material. What are the likely causes?
Low conversion is a common issue that typically points to a problem with radical initiation or propagation.
Possible Causes & Solutions:
-
Ineffective Radical Initiation: The initiator, AIBN, requires a specific temperature range to decompose and generate radicals.[2][3]
-
Causality: AIBN decomposition is a first-order reaction that is highly temperature-dependent. Below 60 °C, its rate of decomposition is very slow, leading to an insufficient concentration of initiating radicals.[2][4]
-
Troubleshooting: Ensure your reaction temperature is maintained between 65 °C and 75 °C. Verify the temperature of your heating mantle/oil bath with an external thermometer. If using a photochemical setup, ensure your lamp is functional and of the appropriate wavelength to initiate the reaction.[5][6]
-
-
Degraded Reagents: Both AIBN and NBS can degrade over time.
-
Causality: AIBN is thermally sensitive and can decompose during storage if not kept properly cool. NBS can hydrolyze or degrade, and impure NBS (often indicated by a yellow color) can lead to unreliable results or side reactions.[1]
-
Troubleshooting: Use a fresh bottle of AIBN or one that has been stored correctly in a refrigerator. For NBS, it is highly recommended to recrystallize it from hot water if it is not a pure white, crystalline solid.[1]
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor.
-
Causality: Molecular oxygen exists as a diradical and can rapidly quench the carbon radicals in the chain reaction, terminating the process.[7]
-
Troubleshooting: Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction for its entire duration.
-
Q2: My reaction is messy, producing multiple spots on TLC, including a significant amount of dibrominated product. How can I improve selectivity?
Poor selectivity, particularly over-bromination, is a classic challenge in Wohl-Ziegler reactions.[8]
Possible Causes & Solutions:
-
Incorrect Stoichiometry of NBS: Using a large excess of NBS is the primary cause of dibromination.
-
Causality: The desired mono-brominated product can undergo a second radical bromination to form 3-(dibromomethyl)-5-chloropyridine. The rate of this second reaction becomes significant if a high concentration of the brominating agent is present after the starting material is consumed.
-
Troubleshooting: Carefully control the stoichiometry. Use NBS in a 1.0 to 1.1 molar ratio relative to the 3-chloro-5-methylpyridine. Adding the NBS portion-wise over the course of the reaction can also help maintain a low, steady concentration, favoring mono-bromination.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to over-bromination.
-
Troubleshooting: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to a satisfactory level.
-
Q3: I am observing significant ring bromination instead of the desired side-chain bromination. Why is this happening?
This indicates that an electrophilic aromatic substitution (ionic) pathway is competing with the desired free-radical pathway.
Possible Causes & Solutions:
-
Solvent Choice: Polar solvents can promote ionic reaction pathways.
-
Causality: The free-radical mechanism is favored in non-polar solvents. Polar solvents can stabilize charged intermediates, facilitating the electrophilic attack of a bromine species on the electron-rich pyridine ring.
-
Troubleshooting: Use a dry, non-polar solvent. Carbon tetrachloride (CCl₄) is traditional, but due to its toxicity, safer alternatives like cyclohexane or chlorobenzene are often used.
-
-
Acidic Impurities: The presence of HBr, an impurity in or byproduct of NBS reactions, can catalyze electrophilic ring bromination.
-
Causality: HBr can react with NBS to generate molecular bromine (Br₂).[9][10] In a polar environment, this Br₂ can act as an electrophile and attack the pyridine ring.
-
Troubleshooting: Use freshly recrystallized NBS to remove acidic impurities.[1] Adding a small amount of a non-nucleophilic base, like calcium carbonate, can scavenge any acid formed during the reaction without interfering with the radical mechanism.
-
| Parameter | Recommended Condition | Rationale for Yield Improvement |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Minimizes over-bromination to dibromo and tribromo species.[8] |
| Initiator (AIBN) | 0.05 - 0.1 equivalents | Provides sufficient radicals to start the chain reaction without excessive side reactions. |
| Temperature | 65 - 75 °C (for AIBN) | Ensures optimal rate of radical formation from the initiator.[2][3] |
| Solvent | Dry, non-polar (e.g., Cyclohexane, CCl₄) | Favors the radical pathway and suppresses competing ionic ring bromination. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical chain reaction.[7] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to maximize yield and selectivity.
-
Preparation:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-chloro-5-methylpyridine (1.0 eq).
-
Add a dry, non-polar solvent (e.g., cyclohexane, ~5-10 mL per gram of starting material).
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
-
Reagent Addition:
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Note: Ensure the NBS is a pure white crystalline solid. If not, follow Protocol 2 for recrystallization first.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 80-85 °C for cyclohexane) using an oil bath.
-
Maintain the reaction at reflux. The reaction will appear cloudy as the insoluble NBS is consumed and succinimide is formed.
-
Monitor the reaction progress every 30-60 minutes by TLC.
-
-
Work-up:
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a pad of Celite to remove the solid succinimide. Wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with a 5% sodium thiosulfate solution to remove any residual bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product (often a yellow to brown oil or solid) should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
-
Dissolution: In a fume hood, add 10 g of potentially impure NBS to 100 mL of deionized water in an Erlenmeyer flask.
-
Heating: Heat the mixture on a hot plate to 90-95 °C with stirring until the NBS is fully dissolved. Do not boil.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Place the flask in an ice bath for at least 1 hour to maximize the precipitation of pure NBS crystals.
-
Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum. Store in a desiccator.[1]
Mechanistic Insight: The Radical Chain Process
Understanding the mechanism is key to troubleshooting. The reaction proceeds via a classic radical chain mechanism involving three stages: initiation, propagation, and termination.
Caption: Key steps in the Wohl-Ziegler radical bromination mechanism.
This guide provides a comprehensive framework for optimizing the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can consistently achieve higher yields and product purity.
References
-
Wikipedia contributors. (2024). Azobisisobutyronitrile. Wikipedia, The Free Encyclopedia. [Link]
-
HPMC manufacturer. (n.d.). aibn initiator. Cellulose ethers. [Link]
-
Study.com. (n.d.). AIBN is a different initiator that is often used for free-radical reaction processes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. [Link]
-
Zhang, C., et al. (2015). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Journal of Hazardous Materials. [Link]
-
Pipzine Chemicals. (n.d.). 3-Chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3. [Link]
-
IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
-
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
S. G. Konda, et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Journal of Chemical Sciences. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1 in flow, using the 1st generation Br2 generator. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. [Link]
-
Royal Society of Chemistry. (2017). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. [Link]
-
ResearchGate. (n.d.). Initial optimized reaction conditions for benzylic bromination. [Link]
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl)
-
Organic Chemistry Tutor. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications. [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Wikipedia contributors. (2024). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. [Link]
-
Leah4sci. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube. [Link]
-
Otake, Y., et al. (2019). Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. Organic & Biomolecular Chemistry. [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
WIPO Patentscope. (n.d.). IN201721000978 - SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]
- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]
-
Zard, S. Z., et al. (2015). Radical chain monoalkylation of pyridines. PMC - NIH. [Link]
-
PubChemLite. (n.d.). 3-bromo-5-(bromomethyl)-2-chloropyridine. [Link]
-
ENAO Chemical Co, Limited. (n.d.). 2-Bromo-5-(bromomethyl)-3-chloropyridine CAS NO.951652-97-4. [Link]
-
International Journal of Scientific & Engineering Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-(Bromomethyl)-5-chloropyridine by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 3-(Bromomethyl)-5-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of this critical building block. As a reactive benzyl bromide derivative, the purification of this compound presents unique challenges that require careful consideration of experimental parameters to ensure high purity and yield.
This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions during your experiments.
I. Core Principles and Considerations
The purification of this compound by column chromatography hinges on the polarity difference between the target molecule and any impurities present. Silica gel, a polar stationary phase, is the most common choice for this separation. The key to a successful purification lies in the meticulous selection of a mobile phase that provides optimal separation, while minimizing the risk of product degradation.
II. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of this compound. It is essential to first optimize the solvent system using Thin Layer Chromatography (TLC).
A. Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To identify a solvent system that provides good separation between this compound and its impurities, with a target Retention Factor (Rf) of 0.2-0.4 for the product.
Procedure:
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add various test solvent systems. Allow the chambers to saturate for at least 15-20 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate.
-
Visualize the Spots: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the separated spots under a UV lamp (254 nm).
-
Analyze the Results: Calculate the Rf value for each spot. The ideal solvent system will show a clear separation between the product spot and any impurity spots.
Table 1: Exemplary TLC Solvent Systems
| Solvent System (v/v) | Typical Rf Range for Similar Compounds | Notes |
| Hexane:Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.5 | A good starting point for many benzyl bromides. |
| Dichloromethane:Hexane (1:1 to 3:1) | 0.3 - 0.6 | Offers different selectivity compared to ethyl acetate systems. |
| Toluene:Ethyl Acetate (95:5 to 80:20) | 0.2 - 0.4 | Can be useful for closely related impurities. |
B. Column Chromatography Protocol
Materials:
-
Crude this compound
-
Silica Gel (flash chromatography grade, 230-400 mesh)
-
Optimized Solvent System (from TLC analysis)
-
Sand (washed and dried)
-
Glass chromatography column with a stopcock
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Technical Support Center: Workup Procedures for 3-(Bromomethyl)-5-chloropyridine Alkylation Reactions
Welcome to the Technical Support Center for alkylation reactions utilizing 3-(Bromomethyl)-5-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction workup for this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation and purification of your target compounds.
Introduction: The Chemistry of this compound Alkylations
This compound is a key building block in medicinal chemistry, valued for its ability to introduce the 5-chloropyridin-3-yl)methyl moiety into a wide range of molecules. It is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.
The workup procedure for these reactions is critical for obtaining a high yield of pure product. The basicity of the pyridine nitrogen, the reactivity of the benzylic bromide, and the potential for side reactions necessitate a well-designed and carefully executed workup strategy. This guide will address the common challenges encountered during the workup and provide practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of alkylation reactions with this compound.
Issue 1: Persistent Emulsion During Aqueous Extraction
Question: I am observing a stubborn emulsion at the interface of my organic and aqueous layers during the extraction process. How can I break it?
Answer: Emulsion formation is a frequent challenge, particularly when the reaction mixture contains basic nitrogenous compounds or unreacted starting materials with surfactant-like properties. Here are several effective strategies to resolve emulsions:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and disrupt the emulsion.
-
Filtration through Celite®: For very persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective. This physically disrupts the fine droplets that constitute the emulsion.
-
Solvent Modification:
-
If your product is soluble in a less polar solvent, adding a small amount of a non-polar solvent like hexanes or heptane can sometimes break the emulsion.
-
Conversely, if the emulsion is caused by a high concentration of organic material, careful addition of more of the primary organic extraction solvent can help.
-
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can lead to gradual separation.
Issue 2: Low Yield of the Desired Product
Question: My final product yield is significantly lower than expected. What are the potential causes during the workup?
Answer: Low yields can stem from several factors during the workup. A systematic evaluation of your procedure is key to identifying the cause.
-
Incomplete Extraction:
-
Incorrect pH: Your alkylated product, being a pyridine derivative, will have a pKa. Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase. Acidic washes (pH < 4) will protonate the pyridine nitrogen, potentially pulling your product into the aqueous layer.[1][2] If your product is acid-stable, you can re-basify the acidic aqueous washes and re-extract to recover the product.
-
Insufficient Solvent Volume or Extractions: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.
-
-
Product Degradation:
-
Hydrolysis of Unreacted Starting Material: this compound can hydrolyze to the corresponding alcohol, (5-chloropyridin-3-yl)methanol, in the presence of water, especially under basic conditions. If the reaction did not go to completion, this byproduct can complicate purification.
-
Product Instability: While many alkylated pyridine derivatives are stable, some may be sensitive to prolonged exposure to strong acids or bases. Minimize the time your product is in contact with harsh pH conditions. For sensitive compounds, use milder washing agents like saturated aqueous sodium bicarbonate instead of stronger bases.
-
-
Physical Loss of Product:
-
Precipitation at the Interface: Your product may be precipitating at the interface between the aqueous and organic layers. If this occurs, it is best to filter the entire biphasic mixture to collect the solid. The solid can then be washed with water and the organic solvent separately.
-
Adsorption onto Drying Agents: While necessary, excessive use of drying agents like magnesium sulfate or sodium sulfate can lead to product adsorption. Use a minimal amount and ensure to rinse the drying agent with fresh solvent to recover any adsorbed product.
-
Issue 3: Product Contamination with Starting Materials or Byproducts
Question: My purified product is contaminated with unreacted starting materials (nucleophile or this compound) or other impurities. How can I improve the purification?
Answer: Effective purification relies on exploiting the differing chemical properties of your product and the contaminants.
-
Removing Unreacted Amine Nucleophiles:
-
Acid Wash: A common and effective method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and partition into the aqueous layer.[1][2] Caution: This method is only suitable if your product is stable to acidic conditions.
-
Copper Sulfate Wash: An alternative for acid-sensitive products is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will form a complex with the copper and be extracted into the aqueous phase, which often turns a deep blue or purple color.[1][3]
-
-
Removing Unreacted this compound: This starting material is a neutral organic compound and will remain in the organic layer during a standard workup. Purification is typically achieved through:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the product from unreacted starting material and non-polar byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used.[4][5]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification technique. The choice of solvent is crucial; the ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature.[6][7] Common recrystallization solvents for pyridine derivatives include ethanol, methanol, toluene, and mixtures of ethyl acetate and hexanes.[8]
-
-
Removing (5-chloropyridin-3-yl)methanol (Hydrolysis Byproduct): This byproduct is more polar than the starting material and the desired product. It can typically be separated by flash column chromatography.
Table 1: Recommended Solvents for Workup and Purification
| Process | Recommended Solvents | Notes |
| Extraction | Ethyl acetate, Dichloromethane, Chloroform | Choose a solvent in which your product has high solubility and is immiscible with water. |
| Column Chromatography | Hexane/Ethyl acetate, Heptane/Ethyl acetate, Dichloromethane/Methanol | The polarity of the eluent should be optimized based on TLC analysis of your product and impurities. For more polar products, a small amount of methanol in dichloromethane can be effective.[4][5] |
| Recrystallization | Ethanol, Methanol, Toluene, Hexanes, Ethyl Acetate/Hexanes | The optimal solvent or solvent mixture often needs to be determined empirically on a small scale.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with this compound?
A1: this compound is a lachrymator and a potential alkylating agent, making it a hazardous compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
Q2: How should I properly quench my alkylation reaction before starting the workup?
A2: The quenching procedure depends on the reaction conditions.
-
For reactions with a base like potassium carbonate or triethylamine: The reaction can often be quenched by the addition of water.
-
For reactions involving strong, non-aqueous bases (e.g., NaH, LDA): It is crucial to quench the reaction cautiously at a low temperature (e.g., 0 °C) with a proton source. Slow, dropwise addition of water, saturated aqueous ammonium chloride, or a protic solvent like methanol is recommended before proceeding with the full aqueous workup.
Q3: How can I monitor the progress of my workup and purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your workup. By spotting the crude reaction mixture, the organic layer after each wash, and the collected chromatography fractions, you can track the presence of your product, starting materials, and byproducts. Staining with potassium permanganate or visualization under UV light are common methods for detecting pyridine-containing compounds.
Q4: My product is a salt (e.g., a hydrobromide salt). How does this affect the workup?
A4: If your product is a salt, it will likely be more soluble in the aqueous layer. To extract it into an organic solvent, you will first need to neutralize the salt by adding a base (e.g., saturated aqueous sodium bicarbonate or 1 M NaOH) to the aqueous layer until the pH is basic (pH > 8). This will deprotonate the pyridine nitrogen, making the compound more soluble in organic solvents. You can then proceed with the extraction as you would for a neutral compound.
Q5: What is the stability of the bromomethyl group to different workup conditions?
A5: The bromomethyl group is susceptible to hydrolysis, particularly under basic conditions or with prolonged exposure to water.[9] It is generally advisable to perform the workup at room temperature or below and to minimize the time the compound is in contact with aqueous basic solutions. If unreacted this compound is present, a basic workup may lead to the formation of (5-chloropyridin-3-yl)methanol.
Experimental Protocols
Protocol 1: General Workup for N-Alkylation with an Amine
-
Quenching: Cool the reaction mixture to room temperature and quench by the addition of water (approximately 2-3 times the volume of the reaction solvent).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing:
-
Combine the organic layers and wash with water (1 x 50 mL).
-
To remove excess amine, wash with 1 M aqueous HCl (2 x 30 mL). Note: Check the pH of the aqueous layer to ensure it is acidic. If your product is acid-sensitive, use 10% aqueous CuSO4 instead.[1][3]
-
Wash with saturated aqueous sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound alkylation reactions.
Caption: Troubleshooting decision tree for resolving emulsion formation during aqueous workup.
References
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
-
Organic Chemistry Resources Worldwide. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Reddit. r/Chempros - Amine workup. (2024). [Link]
-
YouTube. Recrystallization. (2020). [Link]
- Google Patents.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]
-
PubChem. 3-bromo-5-(bromomethyl)-2-chloropyridine. [Link]
- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
-
ACS Publications. Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][10]triazine-6-carbonitrile (MGL-3196). [Link]
-
PubMed. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
-
MDPI. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. [Link]
- Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
-
PubMed. Study on the stability of the oxime HI 6 in aqueous solution. [Link]
-
ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. [Link]
-
National Center for Biotechnology Information. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]
-
Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. [Link]
-
MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]
-
ResearchGate. ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. [Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mt.com [mt.com]
- 8. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 9. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Base Conditions for N-Alkylation with 3-(Bromomethyl)-5-chloropyridine
Welcome to our dedicated technical support center for optimizing N-alkylation reactions using 3-(Bromomethyl)-5-chloropyridine. This guide is tailored for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into reaction optimization and troubleshooting, presented in a direct question-and-answer format. Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the N-alkylation of various nitrogen-containing nucleophiles with this compound.
Section 1: Primary and Secondary Amines
Question 1: I am observing significant amounts of the N,N-dialkylated side product when reacting a primary amine. How can I improve selectivity for mono-alkylation?
Over-alkylation is a frequent issue because the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. To favor the desired mono-alkylated product, consider the following strategies:
-
Stoichiometric Control: Employing a slight excess of the primary amine relative to this compound can be effective. However, a more robust strategy involves using the primary amine as the limiting reagent and carefully controlling the addition of the alkylating agent.
-
Slow Addition: A slow, dropwise addition of this compound to the reaction mixture maintains a low concentration of the electrophile. This kinetically favors the reaction with the more abundant (and initially less reactive) primary amine.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred. It is basic enough to neutralize the HBr byproduct without competing as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.
-
Temperature Control: Lowering the reaction temperature can often decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-alkylated product.
Question 2: My N-alkylation of a secondary amine is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Low yields in the N-alkylation of secondary amines can stem from several factors, including steric hindrance and suboptimal reaction conditions.
-
Steric Hindrance: Both the secondary amine and the this compound can be sterically demanding. If you are working with a bulky secondary amine, a more forcing reaction condition might be necessary.
-
Base and Solvent Synergy: For sterically hindered systems, a stronger base and a polar aprotic solvent can be beneficial. For example, using sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can effectively deprotonate the amine, increasing its nucleophilicity. Cesium carbonate (Cs₂CO₃) in DMF is another powerful combination known to accelerate sluggish alkylations.
-
Temperature Increase: Gradually increasing the reaction temperature while monitoring for decomposition can significantly improve the reaction rate.
-
Catalytic Additives: In some cases, the addition of a catalytic amount of sodium iodide or potassium iodide can enhance the reaction rate by in-situ formation of the more reactive 3-(iodomethyl)-5-chloropyridine.
Section 2: Indoles
Question 3: I am getting a mixture of N-alkylated and C3-alkylated indole. How can I favor N-alkylation?
The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The regioselectivity of alkylation is highly dependent on the reaction conditions.[1]
-
Complete Deprotonation is Key: To selectively achieve N-alkylation, it is crucial to fully deprotonate the indole nitrogen to form the indolate anion. This is best achieved using a strong base in a polar aprotic solvent. The classic and highly effective combination is sodium hydride (NaH) in DMF or THF.[1]
-
Counter-ion and Solvent Effects: The nature of the counter-ion from the base can influence the N/C selectivity. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with Cs₂CO₃ often showing superior performance in promoting N-alkylation.[1] The solvent also plays a critical role; polar aprotic solvents like DMF and DMSO generally favor N-alkylation.
-
Reaction Temperature: While higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, it is often advisable to perform the deprotonation at a lower temperature (e.g., 0 °C) before adding the this compound and then allowing the reaction to proceed at room temperature or with gentle heating.[1]
Troubleshooting Workflow for Poor Regioselectivity in Indole Alkylation
Caption: Troubleshooting workflow for poor regioselectivity in indole N-alkylation.
Section 3: Sulfonamides and Amides
Question 4: The N-alkylation of my sulfonamide is not proceeding. What conditions should I try?
Sulfonamides are less nucleophilic than amines, and their N-H protons are more acidic. Therefore, the choice of base is critical to achieve successful alkylation.
-
Appropriate Base Selection: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent starting points. For particularly unreactive sulfonamides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.
-
Solvent Considerations: Polar aprotic solvents are generally preferred as they can dissolve the sulfonamide salt and promote the Sₙ2 reaction.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 60-100 °C, to proceed at a reasonable rate.
Question 5: I am struggling with the N-alkylation of a primary or secondary amide. What are the key challenges and how can I overcome them?
Amide N-alkylation can be challenging due to the low nucleophilicity of the amide nitrogen. Deprotonation is essential to increase its reactivity.
-
Strong Base Required: A strong base is necessary to deprotonate the amide. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a standard and effective choice. Other strong bases like lithium diisopropylamide (LDA) can also be used.
-
Anhydrous Conditions: Amide N-alkylation reactions are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Phase-Transfer Catalysis (PTC): For some amide alkylations, PTC can be a viable and milder alternative. This technique uses a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to transport the deprotonated amide from an aqueous or solid phase into the organic phase where the reaction with this compound occurs. This often allows the use of weaker inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[2][3]
Experimental Protocols
The following are general, illustrative protocols that should be optimized for your specific substrate and experimental setup.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary amine (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile, to make a ~0.1-0.5 M solution).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 equiv. or NaH, 1.1 equiv. as a 60% dispersion in mineral oil). If using NaH, stir the mixture at room temperature for 30 minutes to allow for complete deprotonation.
-
Alkylation: Add this compound (1.05-1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. If NaH was used, carefully quench the excess hydride with a few drops of water or isopropanol. Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation of Indole using Phase-Transfer Catalysis (PTC)
-
Reagent Preparation: In a round-bottom flask, dissolve the indole (1.0 equiv.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 equiv.) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Base Addition: Add an aqueous solution of a strong base (e.g., 50% NaOH) or a solid inorganic base (e.g., powdered KOH).
-
Alkylation: Add this compound (1.1 equiv.) to the vigorously stirred biphasic mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with water and separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Base and Solvent Selection Guide
The following table provides a general guide for selecting appropriate base and solvent combinations for the N-alkylation of various nucleophiles with this compound.
| Nucleophile Class | Recommended Bases | Recommended Solvents | Typical Temperature Range (°C) | Key Considerations |
| Primary Amines | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | Acetonitrile, DMF, THF, CH₂Cl₂ | 25 - 80 | Control stoichiometry and addition rate to minimize dialkylation. |
| Secondary Amines | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | DMF, Acetonitrile, THF | 25 - 100 | May require stronger bases and higher temperatures for sterically hindered amines. |
| Indoles | NaH, KH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | 0 - 80 | Strong base is crucial for selective N-alkylation.[1] |
| Sulfonamides | K₂CO₃, Cs₂CO₃, t-BuOK | DMF, Acetonitrile | 60 - 120 | Generally require heating for efficient reaction. |
| Amides | NaH, LDA, KH | Anhydrous THF, Anhydrous DMF | 0 - 60 | Strict anhydrous conditions are essential. PTC is a viable alternative. |
Visualizing Reaction Workflows
General N-Alkylation Workflow
Caption: A generalized experimental workflow for N-alkylation reactions.
Decision Tree for Troubleshooting Low Yield
Caption: Logical workflow for troubleshooting low-yield N-alkylation reactions.
References
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable. (2026).
- BenchChem. (2025).
- Fedoryński, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?
- PTC Communications, Inc. (2005).
- PTC Organics, Inc. (n.d.).
- Biomedres. (2022).
- National Institutes of Health. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
- National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis.
- National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (n.d.). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One.
- MDPI. (n.d.).
- BenchChem. (2025).
Sources
Technical Support Center: TLC Visualization for Pyridine-Containing Compounds
Welcome to the technical support center for Thin-Layer Chromatography (TLC) of pyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in visualizing these common heterocyclic motifs. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with pyridine derivatives on TLC.
Q1: What is the first and easiest visualization method I should try for my pyridine compound?
The primary and most straightforward method is using a UV lamp.[1] Pyridine contains an aromatic ring, which is a chromophore that absorbs ultraviolet light.[2][3]
-
How it Works: Most commercial TLC plates contain a fluorescent indicator (e.g., F₂₅₄) that glows green under short-wave UV light (254 nm).[1][3] A UV-active compound, like pyridine, will absorb this UV light and prevent the indicator from fluorescing, appearing as a dark spot against the bright green background.[3][4]
-
Expert Insight: This method is non-destructive. You can visualize your plate under UV, mark the spots with a pencil, and then proceed with a chemical stain if further confirmation or visualization of UV-inactive impurities is needed.[5]
Q2: My pyridine compound is not showing up under UV light. What should I do next?
While the pyridine ring itself is UV-active, low concentrations or certain substituents can make visualization difficult. The next step is to use a general, destructive chemical stain.
-
Iodine Chamber: This is one of the oldest and simplest methods. Placing the dried TLC plate in a chamber with a few iodine crystals will cause most organic compounds to appear as yellowish-brown spots.[6][7] The iodine reversibly complexes with many organic compounds.[2] This method is often non-specific but very effective for a wide range of compounds. The spots will fade over time, so they should be circled immediately.[2]
-
Potassium Permanganate (KMnO₄): This stain is excellent for compounds that can be oxidized.[6] Spots appear as yellow or brown against a purple/pink background.[8] However, be aware that the pyridine ring itself is relatively resistant to oxidation and may not show up well with permanganate stain. [2][9][10] It is more effective if the pyridine derivative has oxidizable functional groups (e.g., alcohols, alkenes, or alkyl side chains).
-
Phosphomolybdic Acid (PMA): This is a good "universal" stain that works for a wide variety of functional groups.[4][6] After dipping or spraying and heating, compounds appear as dark green or blue spots on a light green/yellow background.[6]
Q3: What are the most reliable specialized stains for visualizing pyridine derivatives and other nitrogen heterocycles?
For high sensitivity and specificity for nitrogen-containing compounds, including pyridines and other alkaloids, Dragendorff's reagent is the gold standard.[11][12]
-
Mechanism: This reagent contains a bismuth-potassium-iodide complex. The lone pair of electrons on the nitrogen atom of the pyridine ring coordinates with the bismuth, forming an insoluble, colored ion pair that precipitates on the plate.
-
Result: It typically produces distinct orange to brown spots on a pale yellow background, often without the need for heating.[13] It is highly sensitive and is widely used in alkaloid and drug analysis.[11][13]
Q4: Why are the spots of my basic pyridine compound "streaking" or "tailing" on the TLC plate?
This is a very common and frustrating issue. Streaking of basic compounds like pyridine is caused by strong, undesirable interactions with the stationary phase.
-
The Root Cause (Causality): Standard silica gel (SiO₂) is acidic due to the presence of silanol groups (Si-OH) on its surface.[14] The basic nitrogen atom of the pyridine ring can be protonated by these acidic sites, causing the compound to bind very strongly to the origin and then "smear" or "tail" up the plate instead of moving as a compact spot.
-
The Solution: To fix this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your mobile phase (eluent).
Part 2: Troubleshooting Guide: A Problem-Solution Approach
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| No Spots Visible (UV or Stain) | 1. Sample concentration is too low. 2. Compound is volatile and evaporated from the plate.3. Inappropriate visualization technique. 4. Solvent level too high in the developing chamber. | 1. Increase Concentration: Spot the sample multiple times in the exact same location, allowing the solvent to dry completely between applications.[15][17]2. Minimize Evaporation: Stain the plate immediately after development and drying. Avoid excessive heating if your compound has a low boiling point.3. Change Method: If UV fails, use a sensitive, broad-spectrum stain like PMA or a specific one like Dragendorff's reagent.4. Check Solvent Level: Ensure the solvent in the chamber is below the baseline where your samples are spotted. If the baseline is submerged, your compound will dissolve into the solvent pool instead of eluting up the plate.[17] |
| Spots are Streaked or Tailing | 1. Compound is interacting with acidic silica gel (most common for pyridines).2. Sample is overloaded (too concentrated).3. Mobile phase is inappropriate. 4. Compound is degrading on the plate. | 1. Add a Basic Modifier: Add 0.1–2.0% triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic silica.[14][15][16]2. Dilute Your Sample: Prepare a more dilute solution of your sample and spot a smaller amount.[15][17]3. Adjust Polarity: Streaking can occur if the solvent polarity is not optimal. Try adjusting the solvent ratio or changing the solvent system entirely.[17]4. Assess Stability: To check for on-plate decomposition, run a 2D TLC. Spot the compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, it will remain on the diagonal. Decomposition products will appear as new spots off the diagonal.[18] |
| High Background Color | 1. Stain is old or improperly prepared. 2. Plate was overheated during visualization.3. Mobile phase contains interfering additives (e.g., TEA with permanganate stain).[2] | 1. Prepare Fresh Stain: Many staining solutions degrade over time. Prepare fresh reagent as needed.2. Control Heating: Heat the plate gently on a hotplate or with a heat gun. Excessive heat can char the plate and obscure the spots.3. Ensure Compatibility: Be aware of incompatibilities. For example, if you used TEA in your eluent, it can react with KMnO₄ stain, causing the entire plate to turn yellow/brown.[2] |
| Spots are Faint or Weak | 1. Low concentration of the compound.2. Poor reactivity with the chosen stain. 3. Stain was not applied correctly (e.g., dipping too quickly). | 1. Concentrate the Spot: Apply the sample multiple times on the origin.[15][17]2. Switch Stains: Your compound may not have the necessary functional group to react strongly with the stain. Try a more sensitive or specific stain (e.g., Dragendorff's for nitrogen compounds).[11]3. Optimize Staining: Ensure the plate is fully immersed in the dipping solution for a few seconds and that excess stain is properly wicked away before heating. |
Part 3: Visualization Workflow & Key Protocols
This workflow provides a logical sequence for visualizing a novel pyridine-containing compound.
Decision-Making Workflow
Caption: Decision workflow for TLC visualization of pyridine compounds.
Protocol 1: Dragendorff's Reagent (Munier and Macheboeuf Modification)
This stain is highly recommended for its sensitivity to the basic nitrogen in pyridine rings.
A. Reagent Preparation:
-
Solution A: Dissolve 1.7 g of bismuth subnitrate in 100 mL of a 4:1 mixture of water and glacial acetic acid.
-
Solution B: Dissolve 40 g of potassium iodide (KI) in 100 mL of water.
-
Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of water. This stock solution can be stored in a dark bottle in the refrigerator.
-
Dipping/Spraying Solution: Before use, dilute the stock solution as required.
B. Step-by-Step Staining Protocol:
-
Ensure the developed TLC plate is completely dry from the mobile phase solvent.
-
Using tweezers, briefly and smoothly dip the plate into the Dragendorff's dipping solution.
-
Remove the plate and let the excess reagent drip off onto a paper towel.
-
Allow the plate to air dry. Orange or orange-brown spots should appear against a yellow background, often without heating.[13]
-
Self-Validation: The background should be a uniform, pale yellow. The spots corresponding to your pyridine compound should be a distinct orange/brown. If the background is too dark, the stain may be too concentrated or old.
Protocol 2: Potassium Permanganate (KMnO₄) Stain
Use this stain when you suspect the presence of oxidizable functional groups on your pyridine derivative.
A. Reagent Preparation:
-
Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of water.[8][19] Store in a dark bottle.
B. Step-by-Step Staining Protocol:
-
Ensure the TLC plate is completely dry. Any residual organic solvent will react with the stain.
-
Quickly dip the plate into the KMnO₄ solution and remove it.
-
Wipe excess stain from the back of the plate and allow it to develop at room temperature.
-
Oxidizable compounds will appear as yellow to brown spots on a purple or pink background.[8][20] Gentle heating can sometimes be used to visualize less reactive groups, but be cautious as this can increase background color.[6]
-
Self-Validation: The initial background should be a vibrant purple. As the stain reacts with compounds, yellow spots will appear. If the entire plate quickly turns yellow/brown, your mobile phase may have contained an oxidizable component (like triethylamine), or the plate was not fully dried.[2]
References
-
ChemicalDesk. (2011). TLC Stains Preparation. [Link]
-
Scribd. TLC Stains for Chemists. [Link]
-
University of California, Los Angeles. TLC Stains. [Link]
-
REACH Devices. TLC stains. [Link]
-
University of Cambridge. TLC Stains. [Link]
-
École Polytechnique Fédérale de Lausanne. TLC Visualization Reagents. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
MySkinRecipes. Dragendorff reagent. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Org Prep Daily. (2006). TLC Staining solutions. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
YouTube. (2021). The iodine staining technique for TLC analysis. [Link]
-
Scientific Laboratory Supplies. Dragendorff reagent, for TLC derivatization. [Link]
-
Reagecon Diagnostics Limited. Dragendorff Reagent for TLC Derivatisation. [Link]
-
Scribd. TLC Stains. [Link]
-
Reddit. (2014). What causes "draggy" spots on TLC?[Link]
-
Delloyd's Lab-Tech Chemistry resource. Preparation of TLC spray reagents. [Link]
-
University of Missouri–St. Louis. TLC VISUALIZATION SOLUTIONS. [Link]
-
YouTube. (2019). How to: TLC Visualization using Permanganate Stain | WSU Chemistry. [Link]
-
Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?[Link]
-
ResearchGate. (2025). Thin-layer chromatography of some heterocyclic nitrogen compounds. [Link]
-
ResearchGate. Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]
-
University of York, Department of Chemistry. Visualising plates. [Link]
-
IIP Series. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. [Link]
-
Wikipedia. Ninhydrin. [Link]
-
Lab Manager. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
Sources
- 1. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Magic Formulas [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Dragendorff reagent [myskinrecipes.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 14. reddit.com [reddit.com]
- 15. silicycle.com [silicycle.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Chromatography [chem.rochester.edu]
- 19. depts.washington.edu [depts.washington.edu]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Cross-Coupling of Chloropyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging areas of modern synthetic chemistry: the cross-coupling of chloropyridines. Due to their inherent electronic properties and the strength of the carbon-chlorine bond, these substrates often exhibit low reactivity, leading to frustratingly low yields or complete reaction failure.
This resource is structured in a practical, question-and-answer format to directly address the common issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to troubleshoot your current reaction but also to intelligently design future synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why is my cross-coupling reaction with a chloropyridine failing or giving low yields?
The low reactivity of chloropyridines is a well-documented challenge stemming from two primary factors:
-
High C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger and less polarizable than its C-Br and C-I counterparts. This makes the crucial first step of many catalytic cycles—the oxidative addition of the aryl chloride to the low-valent metal center (typically Pd(0) or Ni(0))—energetically demanding and often the rate-limiting step of the entire reaction.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating strongly to the electron-deficient metal catalyst.[2][3] This coordination can stabilize the metal center to the point of deactivation, preventing it from participating in the catalytic cycle. This is particularly problematic for 2-chloropyridines where the nitrogen is in close proximity to the reaction site.[4]
To overcome these hurdles, a highly active and robust catalytic system is not just beneficial, it is essential. Standard conditions, such as using Pd(PPh₃)₄, are frequently ineffective for these substrates.[3][5]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific experimental failures and provides a systematic approach to optimization.
Q2: I see no conversion of my starting material. Where do I start troubleshooting?
When faced with a complete lack of reactivity, the issue almost certainly lies with the catalytic system's inability to perform the initial oxidative addition. Here is a logical workflow to diagnose and solve the problem.
Troubleshooting Workflow: No Conversion
Caption: A systematic workflow for troubleshooting failed chloropyridine cross-coupling reactions.
Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (the -Cl is replaced by -H). How can I prevent this?
Hydrodehalogenation is a common side reaction, especially in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.[1] This occurs when reductive elimination of the desired product is slow, allowing competing pathways to take over.
Causes and Mitigation Strategies:
| Cause | Mechanistic Reason | Recommended Solution |
| Trace Water/Proton Source | Protonolysis of the M-Aryl intermediate before reductive elimination can occur. | Scrupulously dry all reagents, solvents, and glassware. Ensure the base is anhydrous and of high purity.[1] |
| Slow Reductive Elimination | The final product-forming step is slower than competing decomposition pathways. | Use more electron-rich, bulky ligands (e.g., BrettPhos, RuPhos) which are known to accelerate reductive elimination.[6] |
| β-Hydride Elimination (Amination) | If the amine coupling partner has a β-hydrogen, it can be eliminated to form an imine and a metal-hydride species, which then reduces the starting material. | Use a slight excess of the amine coupling partner (1.2-1.5 equivalents) to favor the desired bimolecular coupling pathway.[1] |
| Base-Promoted Decomposition | Some strong bases can react with solvent or reagents to generate hydride sources. | If using NaOtBu, ensure it is high purity. Consider screening other strong, non-nucleophilic bases like K₃PO₄. |
Q4: I am attempting a Suzuki coupling, but I primarily observe protodeboronation of my boronic acid. What should I do?
Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, plagues many Suzuki reactions and is often promoted by excess water or strong bases.[2][3]
Solutions:
-
Use Boronic Esters: Switch from the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are significantly more resistant to protodeboronation but still sufficiently reactive for transmetalation.[7]
-
Modify the Base/Solvent System: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base, which are often effective for challenging couplings while being less harsh than some alkoxides.[2][3] Running the reaction under more anhydrous conditions can also help, though a small amount of water is often necessary to facilitate transmetalation.[8]
-
Control Temperature: Avoid excessive heating, as high temperatures can accelerate the rate of boronic acid decomposition.[7]
Section 3: Reaction-Specific Protocols & Catalyst Selection
While general principles apply, different cross-coupling reactions have unique considerations.
Q5: What is the best starting point for a Suzuki-Miyaura coupling of a 2-chloropyridine?
For this challenging substrate class, a highly active catalyst system is non-negotiable. Traditional catalysts like Pd(PPh₃)₄ will likely fail.[5]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | These pre-formed palladacycles provide a reliable and rapid generation of the active monoligated Pd(0) species, crucial for activating the C-Cl bond.[5] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich biaryl phosphine ligands are essential. They promote the difficult oxidative addition and stabilize the catalyst.[2] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A strong inorganic base that is highly effective for heteroaryl chloride couplings and less prone to causing side reactions than some alkoxides.[2][3] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | Aprotic solvents that provide good solubility for reagents and are compatible with the high temperatures often required.[2] |
| Temperature | 80-110 °C | Elevated temperatures are necessary to overcome the activation energy for C-Cl bond cleavage.[2][8] |
General Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), K₃PO₄ (2.5 equiv.), and the Pd precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[2][9]
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Q6: How do I approach a Buchwald-Hartwig amination with an unactivated chloropyridine?
The C-N coupling of chloropyridines requires some of the most active catalyst systems available.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle, highlighting the rate-limiting oxidative addition for chloropyridines.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%) | These specific precatalysts are tailored for C-N bond formation and are highly effective for challenging aryl chlorides. |
| Ligand | RuPhos or BrettPhos | These bulky biaryl phosphine ligands are among the most effective for promoting the amination of heteroaryl chlorides.[1][6] Ferrocene-based ligands like Josiphos are also excellent options.[1][10] |
| Base | Sodium tert-butoxide (NaOtBu) (1.5 equiv.) | NaOtBu is the most common and generally most effective strong base for this transformation.[1] For base-sensitive substrates, K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or more active catalysts.[1] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Standard aprotic solvents for this chemistry. |
| Temperature | 90-110 °C | High temperatures are typically required to drive the reaction to completion.[1] |
Q7: Can I perform a Sonogashira coupling on a chloropyridine?
Yes, but it is challenging. The traditional Sonogashira reaction, which uses a palladium catalyst and a copper(I) co-catalyst, often struggles with aryl chlorides.[11][12] The key is to use a highly active palladium/ligand system that can facilitate the oxidative addition without the need for copper, which can cause problematic alkyne homocoupling (Glaser coupling).[11]
Key Considerations for a Copper-Free Sonogashira:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a very electron-rich and bulky ligand is necessary. Ligands such as P(t-Bu)₃ or advanced biaryl phosphines are often required.[13]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.[11]
-
Inert Atmosphere: While copper-free conditions reduce Glaser coupling, maintaining a strict inert atmosphere is still crucial to protect the sensitive Pd(0) catalyst from oxidation.[11]
Section 4: Advanced Concepts - Nickel Catalysis
Q8: I've heard nickel catalysts are effective for chloropyridines. When should I consider using them?
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for coupling unreactive electrophiles like aryl chlorides.[14][15] Nickel is more earth-abundant and can often promote reactions under milder conditions.
Advantages of Nickel:
-
Higher Reactivity: Ni(0) is generally more reactive towards oxidative addition with C-Cl bonds compared to Pd(0).
-
Different Selectivity: Nickel catalysts can sometimes offer complementary selectivity, especially in cases of multiple halogens on one ring.
-
Cross-Electrophile Coupling: Nickel excels in cross-electrophile coupling reactions, allowing for the coupling of two different electrophiles (e.g., a chloropyridine and an alkyl bromide) in the presence of a stoichiometric reductant like zinc or manganese.[15][16]
When to Consider Nickel:
-
When palladium systems have failed or give poor yields.
-
For cross-electrophile coupling applications.
-
When seeking to develop a more cost-effective, large-scale process.
A typical nickel system might involve a precursor like NiCl₂(dppf) or NiBr₂ glyme with a ligand such as a bipyridine or terpyridine derivative and a reductant.[4][15]
References
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]
-
Everson, D. A., Buonomo, J. A., & Weix, D. J. (2012). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett, 23(10), 1535-1539. Available at: [Link]
-
Garcı́a-Melchor, M., & Sure, R. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(41), 13836-13843. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
-
Valente, C., et al. (2020). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. ACS Catalysis, 10(21), 12678–12686. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
minimizing byproducts in the synthesis of 3,5-disubstituted pyridines
Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproducts and optimize your synthetic routes. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower your research.
Introduction: The Challenge of Regiocontrol in Pyridine Synthesis
The synthesis of 3,5-disubstituted pyridines is a common objective in medicinal chemistry and materials science due to the prevalence of this structural motif in a wide range of biologically active compounds and functional materials. However, achieving the desired 3,5-substitution pattern with high purity can be challenging. Many classical pyridine syntheses are prone to the formation of regioisomers and other byproducts, complicating purification and reducing overall yields. This guide provides a structured approach to troubleshooting and optimizing the most common synthetic methodologies.
Troubleshooting Guide: Common Issues and Solutions
This section is organized by common problems encountered during the synthesis of 3,5-disubstituted pyridines, followed by detailed explanations and actionable solutions.
Issue 1: Low Yield of the Desired 3,5-Disubstituted Pyridine
A frequent challenge in pyridine synthesis is a lower-than-expected yield of the target compound. This can often be attributed to suboptimal reaction conditions or incomplete conversion.
Root Cause Analysis and Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The classical conditions for many named reactions in pyridine synthesis, such as the Hantzsch synthesis, can be harsh and inefficient, leading to decomposition of starting materials or intermediates.[1][2]
-
Solution 1: Catalyst and Solvent Optimization. For the Hantzsch synthesis , consider moving away from traditional refluxing ethanol. The use of catalysts like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields.[1] Alternatively, solvent-free conditions employing γ-Al2O3 nanoparticles as a catalyst can also provide high yields in shorter reaction times.[1]
-
Solution 2: Temperature and Catalyst Choice in Bohlmann-Rahtz Synthesis. The cyclodehydration step in the Bohlmann-Rahtz synthesis often requires high temperatures, which can lead to degradation.[3] The use of acid catalysts such as acetic acid, or solid-supported catalysts like Amberlyst-15, can facilitate the reaction at lower temperatures.[3][4] Lewis acids like ytterbium triflate or zinc bromide have also been shown to be effective.[3]
-
-
Incomplete Oxidation (Hantzsch Synthesis): The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[2] Incomplete oxidation is a common reason for low yields of the final product.[1]
-
Solution: Effective Aromatization. Ensure you are using an appropriate oxidizing agent and the correct stoichiometry. While classical oxidants like nitric acid are effective, they can be harsh.[2] Milder and more efficient modern methods include using iodine in refluxing methanol or employing reagents like MnO2 or KMnO4.[2] Careful monitoring of the reaction by TLC or LC-MS is crucial to ensure complete conversion of the dihydropyridine intermediate.[1]
-
Issue 2: Formation of Regioisomers and Other Byproducts
The formation of unwanted isomers and side products is a major hurdle in achieving high purity for 3,5-disubstituted pyridines.
Root Cause Analysis and Troubleshooting Steps:
-
Lack of Regiocontrol in Unsymmetrical Syntheses: When using unsymmetrical starting materials, particularly in multicomponent reactions, the formation of multiple regioisomers is a significant risk.
-
Solution 1: Stepwise Addition of Reagents. In an unsymmetrical Hantzsch synthesis , the order of reagent addition is critical. To avoid the formation of undesired intermediates, it is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]
-
Solution 2: Strategic Choice of Synthesis. For complex substitution patterns where regiocontrol is paramount, consider alternative strategies to classical condensation reactions. Modern methods involving metallacycle-mediated C-C bond formation can offer complete regiochemical control.[1]
-
-
Formation of Symmetrical Byproducts: In reactions aiming for unsymmetrical products, the formation of symmetrical pyridines can occur.
-
Solution: Control of Stoichiometry and Reaction Conditions. In the Hantzsch synthesis , using an excess of one of the carbonyl components can lead to the formation of symmetrical byproducts.[5] Careful control of the stoichiometry of the reactants is essential. The reaction temperature can also influence byproduct formation; running the reaction at the optimal temperature can minimize side reactions.[5]
-
-
Unexpected Cyclization Pathways: In some cases, starting materials can react in unforeseen ways, leading to completely different heterocyclic systems.
-
Example from Hantzsch Synthesis: In a Hantzsch condensation with o-methoxybenzaldehyde, the formation of a substituted pyran was observed as the major product instead of the expected 1,4-dihydropyridine.[6] This was attributed to steric hindrance from the ortho-substituent, which favored an alternative intramolecular Michael addition.
-
Solution: Careful Substrate Selection and Mechanistic Consideration. Be mindful of the electronic and steric properties of your substrates. If unexpected byproducts are observed, consider alternative reaction pathways that may be favored under your conditions. Detailed mechanistic understanding of the chosen synthetic route is crucial for troubleshooting these issues.
-
Issue 3: Difficult Purification of the Final Product
Even with optimized reaction conditions, the crude product mixture can be complex, making the isolation of the pure 3,5-disubstituted pyridine challenging.
Root Cause Analysis and Troubleshooting Steps:
-
Similar Polarity of Product and Byproducts: Regioisomers and other side products often have very similar polarities to the desired product, making separation by standard column chromatography difficult.
-
Solution 1: Recrystallization. If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.
-
Solution 2: Advanced Chromatographic Techniques. Consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations.
-
Solution 3: Derivatization. In some cases, it may be possible to selectively derivatize either the product or a major impurity to alter its polarity, facilitating separation.
-
-
Persistent Starting Materials: Incomplete reactions can leave unreacted starting materials that co-elute with the product.
-
Solution: Reaction Monitoring and Work-up. Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the limiting reagent. A carefully designed aqueous work-up can often remove water-soluble starting materials and reagents.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best general method for synthesizing symmetrical 3,5-disubstituted pyridines?
A1: The Hantzsch pyridine synthesis is often the most straightforward and efficient method for preparing symmetrical 3,5-disubstituted pyridines.[2][7] This four-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[2][7] The symmetry of the starting materials directly translates to a symmetrical product.
Q2: I am struggling with the synthesis of an unsymmetrical 3,5-disubstituted pyridine. What are my best options?
A2: For unsymmetrical 3,5-disubstituted pyridines, a stepwise approach is generally more reliable than a one-pot multicomponent reaction. The Bohlmann-Rahtz pyridine synthesis is a versatile two-step method that allows for the condensation of an enamine with an ethynylketone, providing good control over the substitution pattern.[3] Modern modifications that allow for a one-pot procedure with acid catalysis can also be effective, but careful optimization is required.[3] Alternatively, building the pyridine ring through a sequence of cross-coupling reactions on a pre-functionalized pyridine core can provide excellent control over the final substitution pattern.
Q3: My Kröhnke pyridine synthesis is not working well. What are some common pitfalls?
A3: The Kröhnke pyridine synthesis is a powerful method, but its success can be sensitive to the quality of the reagents and the reaction conditions.[8][9] A common issue is the stability of the α-pyridinium methyl ketone salt. Ensure that this reagent is freshly prepared and properly dried. The reaction is typically carried out in glacial acetic acid or methanol, and the choice of solvent can impact the yield.[8] Also, ensure that a sufficient excess of ammonium acetate is used as the ammonia source.[9]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing 3,5-disubstituted pyridines?
A4: Yes, there has been significant progress in developing greener synthetic routes. For the Guareschi-Thorpe synthesis , modern protocols utilize aqueous conditions with ammonium carbonate, which acts as both the nitrogen source and a buffer.[10] This approach is inexpensive, user-friendly, and often results in the product precipitating from the reaction medium, simplifying purification.[10] For the Hantzsch synthesis , the use of aqueous micelles and ultrasonic irradiation, or solvent-free conditions with reusable nanoparticle catalysts, are excellent green alternatives.[1]
Experimental Protocols and Workflows
Protocol 1: Optimized Hantzsch Synthesis of a Symmetrical 3,5-Disubstituted Pyridine
This protocol describes a modern, high-yield approach using a nanoparticle catalyst under solvent-free conditions.
Workflow Diagram:
Caption: Workflow for an optimized Hantzsch pyridine synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and γ-Al2O3 nanoparticles (10 mol%).
-
Heat the mixture at 90°C under solvent-free conditions with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
To a solution of the crude 1,4-dihydropyridine in methanol, add iodine (1.1 equivalents) and reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the final pyridine product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Bohlmann-Rahtz Synthesis of a 3,5-Disubstituted Pyridine
This protocol utilizes a solid-supported acid catalyst for a milder, one-pot procedure.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(Bromomethyl)-5-chloropyridine Reaction Products
Introduction: The Versatility of a Key Synthetic Building Block
In the landscape of medicinal chemistry and materials science, 3-(Bromomethyl)-5-chloropyridine stands out as a highly versatile heterocyclic building block. Its utility is anchored in its distinct reactivity profile: a pyridine ring substituted with an electron-withdrawing chlorine atom and a reactive bromomethyl group. The benzylic-like position of the methylene group makes the bromine an excellent leaving group for nucleophilic substitution (SN) reactions, allowing for the facile introduction of a wide array of functional groups.[1] This guide provides an in-depth comparison of the spectroscopic techniques used to analyze and validate the products of these critical reactions, ensuring researchers can proceed with confidence in their synthetic outcomes.
Part 1: The Primary Reaction Pathway - Nucleophilic Substitution
The most prevalent reaction involving this compound is its reaction with a nucleophile. The carbon of the bromomethyl group is highly electrophilic, readily undergoing attack by various nucleophiles such as amines, thiols, alcohols, and carbanions. This SN2-type reaction is typically efficient and forms the cornerstone of its synthetic applications.
The causality behind this reactivity lies in the stability of the transition state. The pyridine ring, while electron-deficient, can stabilize the developing partial charges during the substitution process. The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide ion.
Caption: General workflow for SN2 reaction of this compound.
Part 2: A Comparative Spectroscopic Analysis
Confirming the identity and purity of the reaction product is paramount. A multi-technique spectroscopic approach provides a self-validating system where data from each analysis corroborates the others. Below, we compare the key spectroscopic signatures for a model reaction with morpholine.
Case Study: Reaction with Morpholine
Product: 4-((5-chloropyridin-3-yl)methyl)morpholine
| Spectroscopic Technique | Starting Material (this compound) | Expected Product Signature | Rationale for Change |
| ¹H NMR | Singlet, ~4.5 ppm (2H, -CH₂ Br) | Singlet, ~3.6 ppm (2H, -CH₂ -N) | The methylene protons are now shielded by the adjacent nitrogen atom, causing a significant upfield shift away from the deshielding bromine. |
| Aromatic protons (~7.8-8.6 ppm) | Aromatic protons (~7.7-8.5 ppm) | Minor shifts in the aromatic region are expected due to the change in the substituent at the 3-position. | |
| - | Multiplets, ~2.5 ppm (4H) & ~3.7 ppm (4H) | Appearance of new signals corresponding to the morpholine ring protons. | |
| ¹³C NMR | ~30 ppm (-C H₂Br) | ~60 ppm (-C H₂-N) | The carbon atom bonded to nitrogen is significantly deshielded compared to the one bonded to bromine. |
| Mass Spec (EI) | M⁺ peak at m/z 204/206 (Br/Cl isotopes) | M⁺ peak at m/z 212/214 (Cl isotope) | The molecular weight increases by the mass of morpholine (87) minus the mass of HBr (81). The characteristic 3:1 M/M+2 isotopic pattern for chlorine remains a key identifier.[2] |
| IR Spectroscopy | C-Br stretch (~650 cm⁻¹) | C-N stretch (~1115 cm⁻¹) | Disappearance of the carbon-bromine bond vibration and appearance of the characteristic carbon-nitrogen bond vibration of the tertiary amine. |
Interpreting the Data: What to Look For
-
¹H NMR: The Disappearing Act. The most conclusive evidence of a successful reaction is the complete disappearance of the singlet corresponding to the -CH₂ Br protons. Its replacement by a new singlet, shifted upfield, is the primary indicator of substitution at the methyl group.
-
Mass Spectrometry: The Isotopic Fingerprint. Pyridine-containing compounds often exhibit predictable fragmentation patterns.[3] However, the most crucial initial check is the molecular ion (M⁺). The product must show the correct molecular weight and retain the ~3:1 isotopic cluster for the single chlorine atom. This confirms that the nucleophile has displaced the bromine and not the ring chlorine.
-
¹³C NMR: The Carbon's Journey. While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory evidence. Tracking the shift of the methylene carbon from ~30 ppm to a more deshielded position confirms the change in its bonding environment.
Part 3: Comparison with an Alternative Synthetic Precursor
An alternative to the highly reactive bromomethyl compound is its chloro-analogue, 3-(Chloromethyl)-5-chloropyridine. While the final product upon reaction with a nucleophile is identical, the synthetic and analytical considerations differ.
| Feature | This compound | 3-(Chloromethyl)-5-chloropyridine (Alternative) |
| Reactivity | High (C-Br is a better leaving group) | Moderate (C-Cl is a poorer leaving group) |
| Reaction Conditions | Milder conditions (e.g., room temperature, shorter reaction times). | Harsher conditions may be needed (e.g., heating, stronger base, longer reaction times). |
| Spectroscopic Analysis | Cleaner spectra are often observed due to higher conversion. Focus is on product confirmation. | Analysis must also carefully screen for unreacted starting material. The -CH₂Cl ¹H NMR signal (~4.7 ppm) may overlap with product signals, requiring careful integration. |
| Potential Byproducts | Standard purification is usually sufficient. | Harsher conditions can lead to more side reactions, such as elimination or reaction at the ring, necessitating more rigorous purification and analysis. |
The choice of starting material is a trade-off. The bromomethyl derivative offers higher reactivity and potentially cleaner reactions, simplifying downstream analysis.[4] The chloromethyl analogue is often less expensive but may require more optimization and more detailed spectroscopic scrutiny to ensure purity.
Part 4: Detailed Experimental Protocols
Trustworthy data begins with a robust and reproducible protocol.
Protocol 1: Synthesis of 4-((5-chloropyridin-3-yl)methyl)morpholine
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Filter the solid potassium carbonate and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. If necessary, purify the crude product by flash column chromatography on silica gel.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the final product.
Protocol 2: Spectroscopic Analysis Workflow
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Mass Spectrometry (LC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Inject a small volume (1-5 µL) into an LC-MS system equipped with an electrospray ionization (ESI) source to obtain the [M+H]⁺ adduct.
Caption: Workflow from synthesis to validated product structure.
Conclusion
The spectroscopic analysis of reaction products from this compound is a clear and logical process when approached systematically. By leveraging the combined power of NMR and Mass Spectrometry, researchers can unambiguously confirm the success of their nucleophilic substitution reactions. The key analytical signatures—the disappearance of the bromomethyl proton signal in ¹H NMR and the confirmation of the correct molecular weight with the characteristic chlorine isotopic pattern in MS—provide a self-validating system for structural elucidation. This guide serves as a foundational tool for any scientist utilizing this important synthetic intermediate, ensuring both accuracy and confidence in their research and development endeavors.
References
-
Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Source: ResearchGate URL: [Link]
-
Title: Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Source: ResearchGate URL: [Link]
-
Title: Nucleophilic Substitution Reaction Overview. Source: Chemistry LibreTexts URL: [Link]
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-(Bromomethyl)-5-chloropyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-(Bromomethyl)-5-chloropyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of even minute quantities of impurities—be they unreacted starting materials, byproducts, or regioisomers—can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the API.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural descriptions to explore the underlying scientific rationale for method selection, offering field-proven insights into creating a robust, multi-faceted analytical workflow. Our approach is grounded in the principle that a well-designed purity assessment is a self-validating system, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.
Anticipating the Challenge: Common Synthetic Routes and Potential Impurities
To effectively assess purity, one must first understand what to look for. The most common route to this compound involves the radical bromination of 3-methyl-5-chloropyridine using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
This process, while effective, can generate a predictable profile of process-related impurities.[1][2] A comprehensive analytical strategy must be capable of separating and identifying:
-
Starting Material: Residual 3-methyl-5-chloropyridine.
-
Over-brominated Impurity: 3-(Dibromomethyl)-5-chloropyridine, a common byproduct when reaction conditions are not strictly controlled.
-
Positional Isomers: Impurities arising from bromination at other positions on the pyridine ring, though less common for this specific substrate.
-
Degradants: Hydrolysis of the bromomethyl group to a hydroxymethyl group.
-
Reagent-Related Impurities: Residual initiator or byproducts from NBS.
Workflow for Purity Assessment
A robust purity assessment workflow ensures that orthogonal techniques are used to build a complete picture of the sample's composition. No single method is sufficient.
Caption: A comprehensive workflow for the purity assessment of this compound.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific questions being asked. For purity assessment, a combination of chromatographic separation and spectroscopic identification is indispensable.[3][4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Measures the magnetic properties of atomic nuclei, providing detailed structural information. |
| Primary Use Case | Quantitative purity determination (assay vs. impurities) of the main compound and non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities and residual solvents. | Absolute structural confirmation of the main compound and identification of major impurities. Quantitative NMR (qNMR) for assay without a reference standard. |
| Strengths | High resolution and sensitivity for a wide range of compounds. Robust and highly validated for quantitative analysis.[6][7] | Excellent for separating complex mixtures. Mass spectrometer provides definitive identification based on fragmentation and isotopic patterns (Br/Cl).[3][8] | Provides unambiguous structural information. Inherently quantitative when an internal standard is used (qNMR). Does not require impurity-specific standards for estimation.[9] |
| Limitations | Requires reference standards for definitive impurity identification and quantification. Less suitable for highly volatile compounds. | Sample must be volatile and thermally stable. Derivatization may be required for non-volatile compounds. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
Deep Dive into Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality Behind the Method: HPLC is the workhorse for purity analysis due to its exceptional resolving power for non-volatile species like the starting material and over-brominated impurities. A reverse-phase C18 column is the logical first choice, as it effectively separates compounds based on hydrophobicity. The pyridine ring and its substituents provide strong UV absorbance, making a UV-Vis detector a simple and robust choice for quantification. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like the dibromo- species) are resolved and eluted within a reasonable timeframe.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 ACN:Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality Behind the Method: GC-MS is the ideal complementary technique to HPLC. It excels at identifying and quantifying volatile and thermally stable compounds that are difficult to analyze by HPLC, such as residual synthesis solvents (e.g., carbon tetrachloride if used) or low-boiling-point byproducts. The mass spectrometer is a powerful detector, providing a unique fingerprint (fragmentation pattern) for each compound. Critically, it can confirm the presence of bromine and chlorine atoms in an impurity through their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1), which provides a high degree of confidence in impurity identification.[3]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve ~5 mg of the compound in 1 mL of a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by matching their mass spectra against a library (e.g., NIST) and by analyzing their fragmentation patterns and isotopic signatures.
¹H NMR Spectroscopy for Structural Verification
Causality Behind the Method: While chromatography separates components, NMR provides the definitive structural proof. For this compound, the ¹H NMR spectrum gives a clear and unambiguous fingerprint. The aromatic protons on the pyridine ring will appear as distinct signals with characteristic chemical shifts and coupling patterns, while the bromomethyl (-CH₂Br) protons will appear as a singlet in a predictable region. Impurities like the starting material (with a -CH₃ singlet) or the over-brominated product (with a -CHBr₂ singlet) will have unique signals that can be easily identified and even quantified by comparing their integration values to that of a known signal from the main compound or an internal standard.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Standard ¹H pulse program.
-
Sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantification is desired.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Structural Confirmation: Verify that the chemical shifts, coupling constants, and integration of all peaks match the expected structure of this compound.
-
Impurity Identification: Look for characteristic signals of expected impurities. For example:
-
Starting material (3-methyl-5-chloropyridine): A singlet around δ 2.5 ppm.
-
Over-brominated impurity (3-(dibromomethyl)-5-chloropyridine): A singlet around δ 6.8-7.0 ppm.
-
-
Quantification: Calculate the mole percent of an impurity by comparing the integral of one of its unique protons to the integral of a proton from the main compound.
-
Interpreting the Data: A Hypothetical Batch Analysis
To illustrate the power of a multi-technique approach, consider the following results for a hypothetical batch (Batch #78A5):
| Analytical Test | Result | Interpretation |
| Appearance | Off-white solid | Complies with specification. |
| HPLC Purity (Area %) | 99.1% | High purity. The main peak at Rt = 12.5 min corresponds to the product. |
| HPLC Impurities | 0.6% at Rt = 7.2 min0.2% at Rt = 15.8 min | The 7.2 min peak corresponds to the more polar starting material. The 15.8 min peak is consistent with the less polar dibromo- impurity. |
| GC-MS (Volatiles) | No significant impurities detected. | Confirms absence of residual solvents and volatile byproducts. |
| ¹H NMR | Spectrum consistent with structure. | Confirms the identity of the main component. |
| ¹H NMR Impurities | Small singlet at δ 2.51 ppm (integrates to 0.018 vs 2.00 for -CH₂Br)Small singlet at δ 6.85 ppm (integrates to 0.002 vs 2.00 for -CH₂Br) | Corroborates HPLC data. The signal at 2.51 ppm confirms the presence of the methyl starting material (~0.6 mol%). The signal at 6.85 ppm confirms the dibromo- impurity (~0.2 mol%). |
| Final Purity | 99.1% | The batch meets a typical specification of >99.0% purity and is suitable for downstream use. |
Conclusion: An Integrated Strategy for Unquestionable Quality
The purity assessment of a critical pharmaceutical intermediate like this compound cannot rely on a single analytical measurement. An integrated, orthogonal approach is paramount for ensuring the quality and safety of the final API.
-
HPLC serves as the primary tool for quantitative purity determination.
-
GC-MS provides essential information on volatile and thermally stable impurities, offering definitive identification through mass spectrometry.
-
¹H NMR is the gold standard for structural confirmation and provides an independent method for identifying and quantifying key process-related impurities.
By combining these techniques, researchers and drug developers can build a comprehensive and trustworthy profile of their synthesized material, making informed decisions and ensuring the integrity of their scientific and commercial endeavors.
References
- Unknown. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- ChemicalBook. (n.d.). 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1 h nmr.
- Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. De Gruyter.
- MedchemExpress.com. (n.d.). Certificate of Analysis - 3-Bromo-5-chloropyridine.
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
- Benchchem. (n.d.). Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
- NIH. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- ChemicalBook. (n.d.). 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum.
- WIPO Patentscope. (n.d.). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- Biosynth. (n.d.). 5-(Bromomethyl)-2-chloropyridine.
- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- ENAO Chemical Co., Ltd. (n.d.). 2-Bromo-5-(bromomethyl)-3-chloropyridine CAS NO.951652-97-4.
- BLD Pharm. (n.d.). 3-Bromo-5-chloropyridine.
- PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
- PubChemLite. (n.d.). 3-bromo-5-(bromomethyl)-2-chloropyridine.
- Benchchem. (n.d.). Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Comparative Guide.
- Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
- MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives.
- ResearchGate. (2023). Assessment of atmospheric solids analysis probe as a tool for the rapid determination of drug purity.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Hilaris Publisher. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.
- Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Acta Poloniae Pharmaceutica ñ Drug Research. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- Pharmacognosy Magazine. (2021). Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions.
- MDPI. (2022). Chemometric Analysis Based on GC-MS Chemical Profiles of Three Stachys Species from Uzbekistan and Their Biological Activity.
- Glentham Life Sciences. (n.d.). 3-(Bromomethyl)-5-(trifluoromethyl)pyridine, 98% Purity, C7H5BrF3N, 250 mg.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ptfarm.pl [ptfarm.pl]
- 8. phcog.com [phcog.com]
- 9. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 3-(chloromethyl)-5-bromopyridine vs. 3-(bromomethyl)-5-chloropyridine in Nucleophilic Substitution
Introduction
In the synthesis of complex molecules for pharmaceutical and agrochemical applications, substituted halomethylpyridines are invaluable building blocks. Their reactivity is centered on the electrophilic methylene (-CH₂) carbon, which is susceptible to nucleophilic attack. This guide provides an in-depth comparison of the reactivity of two structurally similar yet distinct reagents: 3-(chloromethyl)-5-bromopyridine and 3-(bromomethyl)-5-chloropyridine. While both molecules possess a halogenated pyridine ring and a halomethyl group at the 3-position, a critical difference in the identity of the leaving group dictates their performance in nucleophilic substitution reactions. Understanding this difference is paramount for reaction design, optimization, and predicting outcomes.
Theoretical Analysis: Unpacking the Determinants of Reactivity
The primary reaction pathway for these molecules, being primary benzylic-type halides, is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] The rate of an Sₙ2 reaction is governed by several factors, including steric hindrance, the strength of the nucleophile, and, most critically for this comparison, the nature of the leaving group.[4][5]
The Decisive Factor: Leaving Group Ability
When a nucleophile attacks the methylene carbon, the carbon-halogen bond of the methyl group breaks, and the halogen departs with the electron pair. A good leaving group is one that is stable as an anion.[6] This stability is inversely correlated with the anion's basicity; weaker bases make better leaving groups.[6][7]
Comparing the halides :
-
Bromide (Br⁻): The conjugate base of hydrobromic acid (HBr), a very strong acid (pKa ≈ -9).
-
Chloride (Cl⁻): The conjugate base of hydrochloric acid (HCl), also a strong acid but weaker than HBr (pKa ≈ -7).
Because HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻. Furthermore, the bromide ion is larger and more polarizable than the chloride ion.[8][9] Its larger size allows the negative charge to be dispersed over a greater volume, increasing its stability.[8][10] This superior stability means that the C-Br bond is weaker and more readily broken than the C-Cl bond.
Consequently, bromide is a significantly better leaving group than chloride .[7][11] This single factor is the most powerful predictor of reactivity in this comparison. The reaction involving the departure of a bromide ion will have a lower activation energy and proceed at a faster rate than the analogous reaction involving a chloride ion.[11]
Secondary Influence: Electronic Effects of Ring Halogenation
The nature of the halogen substituent on the pyridine ring (at the 5-position) also exerts an electronic influence. Both bromine and chlorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the entire pyridine ring system, which in turn enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.[12]
The electronegativity order is Cl > Br. Therefore, the 5-chloro substituent will exert a slightly stronger inductive electron-withdrawing effect on the ring compared to the 5-bromo substituent. This would marginally increase the electrophilicity of the methylene carbon in this compound compared to 3-(chloromethyl)-5-bromopyridine.
However, this is a minor, secondary electronic effect. The profound difference in leaving group ability between bromide and chloride will overwhelmingly dominate the reactivity trend. The slightly enhanced electrophilicity of the carbon center in the 5-chloro substituted compound cannot compensate for the much poorer leaving group ability of chloride.
Quantitative and Qualitative Comparison
The expected differences in reactivity are summarized below.
| Feature | 3-(chloromethyl)-5-bromopyridine | This compound | Justification |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Identity of the halogen on the methyl group. |
| C-X Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | The C-Br bond is inherently weaker and longer than the C-Cl bond.[11] |
| Leaving Group Ability | Good | Excellent | Bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻).[6][7] |
| Ring Substituent Effect | -I effect from 5-bromo | -I effect from 5-chloro | Both are inductively withdrawing; the effect from chloro is slightly stronger. |
| Predicted Reactivity in Sₙ2 | Lower | Higher | The superior leaving group ability of bromide is the dominant factor determining the reaction rate.[11] |
General Sₙ2 Reaction Mechanism
The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.
Caption: General mechanism for an Sₙ2 reaction at the methylene carbon.
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a parallel kinetic experiment can be performed. The Finkelstein reaction, where a halide is displaced by iodide in acetone, is a classic method for comparing the reactivity of alkyl halides.
Objective: To quantitatively compare the rate of nucleophilic substitution of 3-(chloromethyl)-5-bromopyridine and this compound with sodium iodide.
Materials:
-
3-(chloromethyl)-5-bromopyridine
-
This compound
-
Sodium iodide (NaI), dried
-
Anhydrous acetone (reagent grade)
-
An internal standard (e.g., naphthalene or dodecane)
-
Volumetric flasks, pipettes, and standard laboratory glassware
-
Thermostated reaction block or water bath set to a constant temperature (e.g., 40 °C)
-
Magnetic stirrer and stir bars
-
HPLC or GC equipped with a suitable column and detector for analysis
Procedure:
-
Solution Preparation:
-
Prepare 0.05 M stock solutions of 3-(chloromethyl)-5-bromopyridine and this compound in anhydrous acetone, each containing the internal standard at a known concentration (e.g., 0.02 M).
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone. Ensure it is fully dissolved.
-
-
Reaction Setup:
-
In two separate, identical reaction vials, place 5.0 mL of the 3-(chloromethyl)-5-bromopyridine stock solution and 5.0 mL of the this compound stock solution.
-
Place the vials in the thermostated block at 40 °C and allow them to equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 5.0 mL of the pre-warmed 0.1 M NaI solution to each vial. This results in final concentrations of 0.025 M substrate and 0.05 M NaI.
-
Immediately withdraw a 0.5 mL aliquot from each reaction (t=0), quench it in a vial containing a diluent (e.g., acetonitrile/water), and place it on ice.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Analysis:
-
Analyze all quenched aliquots by HPLC or GC.
-
Quantify the concentration of the starting material remaining at each time point by comparing its peak area to that of the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for both reactions.
-
For an Sₙ2 reaction under these pseudo-first-order conditions, the slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Compare the rate constants (k') for the two substrates. The reaction with the steeper slope and larger rate constant is the faster one.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis experiment.
Conclusion
Based on fundamental principles of physical organic chemistry, This compound is unequivocally the more reactive compound in nucleophilic substitution reactions compared to 3-(chloromethyl)-5-bromopyridine. This heightened reactivity is overwhelmingly attributed to the superior leaving group ability of the bromide ion versus the chloride ion. The weaker, more polarizable carbon-bromine bond leads to a lower activation energy for nucleophilic attack. While the electronic effects of the halogen on the pyridine ring play a role in modulating the electrophilicity of the reaction center, their influence is minor and does not alter the reactivity order established by the leaving group. For researchers and drug development professionals, selecting this compound will result in faster reaction rates, potentially allowing for milder reaction conditions and improved overall efficiency in synthetic sequences.
References
-
Nucleophilic Aromatic Substitution on Pyridines. (2018). Chemistry Stack Exchange. [Link]
-
Factors affecting SN2 reactions: leaving group- Part 1. (n.d.). Khan Academy. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms).
-
Nucleophilic Substitution of Halo Pyridines. (2018). YouTube. [Link]
- (Reference for general synthesis, not directly cited for reactivity).
-
Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111–2123. [Link]
-
Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks - Organic Chemistry I. [Link]
-
Ranking Leaving Groups for Alkyl Halides in SN1 and SN2 Reactions. (2023). Brainly.com. [Link]
-
Cl vs Br in SN1 and SN2 reactions. (2013). Reddit - r/chemhelp. [Link]
- (Reference for synthesis, not directly cited for reactivity).
- (Reference for synthesis, not directly cited for reactivity).
-
Better Leaving Group: Bromide VS Chloride. (2020). Reddit - r/Mcat. [Link]
-
White, A. D., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(7), 2208-2217. [Link]
- (Reference for halogenation of pyridine rings, not directly cited for reactivity comparison).
- (Reference for halogenation of pyridine rings, not directly cited for reactivity comparison).
- (Reference for general Sₙ2 principles).
-
Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 1160-1163. [Link]
- (Reference for synthesis, not directly cited for reactivity).
- (Reference for a related compound, not directly cited for reactivity).
- (Reference for synthesis, not directly cited for reactivity).
- (Reference for a related compound, not directly cited for reactivity).
- (Reference for FMO analysis, provides background but not directly cited).
- (Reference for synthesis, not directly cited for reactivity).
- (Reference for synthesis, not directly cited for reactivity).
- (Reference for synthesis, not directly cited for reactivity).
- (Reference for EAS reactions, provides background on pyridine electronics).
-
Stereoselective nucleophilic substitution reaction at tertiary carbon centers. (n.d.). SlideShare. [Link]
-
Two Mechanisms of Nucleophilic Substitution. (2018). YouTube. [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. (2017). YouTube. [Link]
- (Product page, not cited).
-
Nucleophilic Substitution Reactions Explained. (2012). YouTube. [Link]
- (Product page, not cited).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s55964b120adeb6c5.jimcontent.com [s55964b120adeb6c5.jimcontent.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. brainly.com [brainly.com]
- 8. Khan Academy [khanacademy.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Elemental Validation of 3-(Bromomethyl)-5-chloropyridine Derivatives
In the landscape of pharmaceutical synthesis and drug development, pyridine scaffolds are of paramount importance. Specifically, functionalized intermediates like 3-(Bromomethyl)-5-chloropyridine and its derivatives serve as critical building blocks for a multitude of active pharmaceutical ingredients (APIs). Their precise elemental composition is not merely an academic detail; it is a fundamental determinant of reaction stoichiometry, yield calculations, impurity profiling, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of these halogenated pyridine derivatives. As a Senior Application Scientist, my objective is to move beyond rote protocols and explain the causality behind our analytical choices. We will focus on the foundational technique of elemental analysis, comparing its utility and limitations against orthogonal methods to construct a self-validating, trustworthy, and scientifically sound characterization package.
The Cornerstone of Composition: Elemental Analysis (EA)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, remains a gold-standard technique for confirming the empirical formula of a pure organic compound.[1] Its principle is elegantly straightforward: a sample is combusted in an oxygen-rich environment at high temperatures, converting the carbon, hydrogen, and nitrogen within the molecule into their gaseous oxides (CO₂, H₂O, and various nitrogen oxides, which are subsequently reduced to N₂).[2] These gases are then chromatographically separated and quantified by a thermal conductivity detector.[3] The resulting data provides the mass percentage of each element in the original sample.
For a compound like this compound (C₆H₅BrClN), this technique provides the fundamental proof of its elemental makeup. The trustworthiness of all subsequent analytical data rests on this initial compositional confirmation.
Experimental Protocol: CHN Combustion Analysis
A robust protocol is a self-validating one. Every step is designed to minimize error and ensure the final result is a true representation of the sample.
Instrumentation: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.
Methodology:
-
Sample Preparation (The Critical First Step):
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents (e.g., from crystallization) is a common source of error, artificially inflating carbon and hydrogen percentages. Drying under high vacuum for several hours is recommended.
-
Using a high-precision microbalance, accurately weigh 1-3 mg of the derivative into a tin capsule. The importance of precise weighing cannot be overstated, as the final elemental percentages are calculated directly from this initial mass.[4]
-
Carefully fold the tin capsule to ensure no sample is lost and that it is fully enclosed, promoting complete and instantaneous combustion upon entering the furnace.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide or Tryptophan.[5] This step establishes the response factors for the detector and ensures the accuracy of the measurements.
-
-
Combustion & Analysis:
-
The encapsulated sample is dropped into a high-temperature combustion tube (typically ~950°C) rich with oxygen.
-
The resultant gases (CO₂, H₂O, N₂) are swept by a helium carrier gas through a reduction tube (containing copper) to convert nitrogen oxides to N₂.
-
The gases then pass through a series of traps or a gas chromatography column to separate them before reaching the thermal conductivity detector.[3]
-
-
Data Interpretation & Validation:
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
-
Crucial Validation Check: The experimental results must be compared against the theoretical values calculated from the molecular formula. For novel compounds, journal and regulatory standards typically require the found values to be within ±0.4% of the calculated values.[5][6] A result outside this range may indicate an impure sample or the presence of solvates.
-
Theoretical vs. Experimental Data for this compound (C₆H₅BrClN)
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Typical Experimental Result |
| Carbon (C) | 34.91% | 34.51% - 35.31% | 34.85% |
| Hydrogen (H) | 2.44% | 2.04% - 2.84% | 2.41% |
| Nitrogen (N) | 6.78% | 6.38% - 7.18% | 6.75% |
Workflow for Elemental Analysis Validation
dot digraph "Elemental_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Homogenous, Dry\nDerivative Sample"]; Weigh [label="Accurate Weighing\n(1-3 mg, Microbalance)"]; Encapsulate [label="Encapsulate in\nTin Capsule"]; }
subgraph "cluster_analysis" { label="Instrumental Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Combustion [label="High-Temp Combustion\n(~950°C in O₂)"]; Separation [label="Gas Separation\n(GC Column)"]; Detection [label="Detection (TCD)"]; }
subgraph "cluster_validation" { label="Data Validation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Calculation [label="Calculate %C, H, N"]; Comparison [label="Compare Experimental vs.\nTheoretical Values"]; Decision [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="Within ±0.4%?"]; Pass [label="Validation Pass", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Validation Fail\n(Re-purify/Re-analyze)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
// Edges Sample -> Weigh -> Encapsulate [style=solid, arrowhead=normal]; Encapsulate -> Combustion [style=solid, arrowhead=normal, lhead="cluster_analysis"]; Combustion -> Separation -> Detection; Detection -> Calculation [lhead="cluster_validation"]; Calculation -> Comparison; Comparison -> Decision; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; } caption [label="Fig 1: Elemental Analysis Workflow", shape=plaintext, fontsize=10];
Fig 1: Step-by-step workflow for the elemental analysis of a pyridine derivative.
A Comparative Perspective: Orthogonal Validation Methods
While elemental analysis confirms what elements are present and in what ratio, it does not confirm the compound's structure, exact mass, or purity profile. For this, we must turn to a suite of orthogonal analytical techniques. In pharmaceutical development, relying on a single method is insufficient; a multi-faceted approach is required for regulatory compliance and scientific rigor.[7][8]
| Technique | Primary Information Provided | Strengths for Halogenated Pyridines | Limitations |
| Elemental Analysis (EA) | Elemental Composition (%C, H, N) | Confirms empirical formula; fundamental check of composition. | Provides no structural information; cannot distinguish isomers; sensitive to impurities. |
| NMR Spectroscopy | Chemical Structure & Connectivity | Unambiguously defines the molecular structure, confirming the positions of the bromomethyl and chloro substituents. | Less sensitive for quantitative purity unless using qNMR; requires pure sample for clear spectra.[6] |
| Mass Spectrometry (MS) | Molecular Weight & Elemental Formula | High-Resolution MS (HRMS) provides exact mass. Critically, it shows characteristic isotopic patterns for Br (~1:1 for ⁷⁹Br/⁸¹Br) and Cl (~3:1 for ³⁵Cl/³⁷Cl), confirming their presence.[9] | Isomers often have identical mass and fragmentation patterns; ionization efficiency can vary. |
| HPLC | Purity & Quantification | The gold standard for assessing sample purity by separating the main compound from starting materials, by-products, and degradants.[10] | Provides no structural information on its own; requires a reference standard for absolute quantification. |
Building a Self-Validating System: An Integrated Strategy
The true power of analytical validation comes from integrating these techniques into a cohesive, self-validating system. The data from each method must corroborate the others. A discrepancy in one technique immediately calls the entire validation package into question, prompting further investigation.
For instance, the molecular formula derived from elemental analysis must be confirmed by the exact mass measurement from HRMS. The structure elucidated by NMR must be consistent with that molecular formula. Finally, the high purity indicated by a single sharp peak in HPLC (>95%) gives confidence that the results from EA, NMR, and MS are representative of the target compound and not an amalgam of impurities.[11]
dot digraph "Integrated_Validation_Strategy" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=line, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Central Compound Compound [label="Synthesized\n3-(Bromomethyl)-5-\nchloropyridine Derivative", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Analytical Techniques EA [label="Elemental Analysis\n(EA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="High-Resolution MS\n(HRMS)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="Purity Analysis\n(HPLC)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Data Outputs EA_Data [label="Result: %C, H, N\n(Confirms Formula)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; NMR_Data [label="Result: Chemical Structure\n(Confirms Connectivity)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; MS_Data [label="Result: Exact Mass & Isotopic Pattern\n(Confirms Formula & Halogens)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC_Data [label="Result: Purity >95%\n(Confirms Sample Integrity)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Final Validation Validation [label="Complete & Trustworthy\nValidation Package", shape=septagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Compound -> {EA, NMR, MS, HPLC} [arrowhead=none]; EA -> EA_Data; NMR -> NMR_Data; MS -> MS_Data; HPLC -> HPLC_Data;
{EA_Data, NMR_Data, MS_Data, HPLC_Data} -> Validation [style=dashed, color="#34A853", arrowhead=open]; } caption [label="Fig 2: Integrated Validation Strategy", shape=plaintext, fontsize=10];
Fig 2: An integrated approach combining orthogonal methods for robust validation.
Conclusion
For researchers, scientists, and drug development professionals, the validation of a key intermediate like a this compound derivative is a non-negotiable aspect of quality assurance. While modern spectroscopic methods like NMR and MS provide exquisite structural detail, the foundational technique of elemental analysis offers the ultimate confirmation of elemental composition. It is the bedrock upon which all other structural data is built.
By employing elemental analysis as a primary validation tool and corroborating the results with orthogonal methods such as NMR, MS, and HPLC, we create a powerful, self-validating system. This integrated strategy ensures the identity, purity, and quality of the intermediate, providing the high degree of confidence necessary to advance a compound through the rigorous pipeline of pharmaceutical development.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Grokipedia. (n.d.). Combustion analysis.
- Wikipedia. (n.d.). Combustion analysis.
- Jensen, W. B. (2016). Liebig and Combustion Analysis. Oesper Collections, University of Cincinnati.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Charde, M. S., et al. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Pearson. (n.d.). Combustion Analysis Explained.
- Preprints.org. (2024). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis.
- MDPI. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Preparatory Chemistry. (n.d.). Combustion Analysis.
- Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives.
- Preprints.org. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis.
- ResearchGate. (n.d.). Elemental Analysis, Organic Compounds.
- Velp. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
- Scribd. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
- LCGC Europe. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. azom.com [azom.com]
- 4. mt.com [mt.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. upm-inc.com [upm-inc.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to Distinguishing Isomers of Bromochloropyridine by Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of their compounds. Bromochloropyridine, a halogenated heterocyclic scaffold prevalent in pharmaceuticals and agrochemicals, presents a common analytical challenge due to the numerous possible positional isomers. This guide provides an in-depth comparison of spectroscopic techniques for differentiating these isomers, supported by experimental data and field-proven insights.
The Challenge of Isomer Ambiguity
The constitutional isomers of bromochloropyridine share the same molecular formula (C₅H₃BrClN) and, consequently, the same nominal mass. This inherent similarity necessitates the use of sophisticated spectroscopic methods that can probe the subtle differences in the electronic and vibrational environments of the atoms within each unique structure. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confidently distinguish between these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers of bromochloropyridine. By analyzing the chemical shifts, coupling constants, and number of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, one can deduce the precise substitution pattern on the pyridine ring.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shift of the protons on the pyridine ring is highly sensitive to the electronic effects of the bromine and chlorine substituents. Electron-withdrawing halogens deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling with neighboring protons, provides crucial information about the relative positions of the substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy offers a complementary and often more direct method for isomer differentiation. The chemical shift of each carbon atom is influenced by the attached substituents and its position relative to the nitrogen atom in the pyridine ring. The number of unique carbon signals can also quickly differentiate between isomers with different degrees of symmetry.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Select Bromochloropyridine Isomers
| Isomer | Predicted ¹H Chemical Shifts (ppm) & Multiplicities | Predicted ¹³C Chemical Shifts (ppm) |
| 2-Bromo-3-chloropyridine | H4: ~7.3 (dd), H5: ~7.8 (dd), H6: ~8.4 (dd) | C2: ~142, C3: ~130, C4: ~127, C5: ~139, C6: ~150 |
| 2-Bromo-5-chloropyridine | H3: ~7.7 (d), H4: ~7.9 (dd), H6: ~8.4 (d) | C2: ~141, C3: ~140, C4: ~128, C5: ~130, C6: ~151 |
| 3-Bromo-2-chloropyridine | H4: ~7.2 (dd), H5: ~7.9 (dd), H6: ~8.3 (dd) | C2: ~152, C3: ~120, C4: ~140, C5: ~127, C6: ~148 |
| 5-Bromo-2-chloropyridine | H3: ~7.8 (d), H4: ~8.1 (dd), H6: ~8.3 (d) | C2: ~150, C3: ~141, C4: ~140, C5: ~118, C6: ~148 |
Note: These are predicted values and can vary based on the solvent and experimental conditions. Experimental data should always be used for definitive identification. For instance, the experimental ¹H-NMR spectrum of 2-bromo-5-chloropyridine shows signals at δ 7.44 (1H, d, J = 8.42 Hz), 7.54 (1H, m), and 8.36 (1H, s) in CDCl₃.[1]
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
-
Sample Preparation: Dissolve 5-10 mg of the bromochloropyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover the aromatic region (typically 6-9 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation
Mass spectrometry provides the molecular weight of the compound and, crucially for isomer differentiation, a unique fragmentation pattern upon ionization. While all bromochloropyridine isomers have the same nominal mass, the way they break apart can reveal the positions of the halogen substituents.
Electron Ionization (EI-MS) and Fragmentation Patterns
Electron Ionization (EI) is a common technique that imparts significant energy to the molecule, leading to extensive fragmentation. The relative abundance of different fragment ions creates a "fingerprint" mass spectrum. Key fragmentations to look for include the loss of Br, Cl, HCl, and HBr radicals or molecules. The stability of the resulting carbocations will influence the intensity of the corresponding peaks, which in turn depends on the initial positions of the halogens. A general method for recognizing the substitution site in pyridines by mass spectrometry has been described, which relies on the formation of characteristic pyridinium ions upon dissociation.[2]
Table 2: Expected Key Fragments in the EI-Mass Spectra of Bromochloropyridine Isomers
| Fragment | m/z (for ³⁵Cl, ⁷⁹Br) | Significance |
| [M]⁺ | 191 | Molecular Ion |
| [M-Cl]⁺ | 156 | Loss of Chlorine |
| [M-Br]⁺ | 112 | Loss of Bromine |
| [M-HCl]⁺ | 155 | Loss of HCl |
| [M-HBr]⁺ | 110 | Loss of HBr |
The relative intensities of these fragments will vary significantly between isomers.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the bromochloropyridine isomer (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-250).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the key fragment ions to differentiate between isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. The positions of the substituents on the pyridine ring influence the vibrational modes, particularly in the "fingerprint region" (below 1500 cm⁻¹).
The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring. While subtle, these differences can be used to distinguish between isomers, especially when compared against a library of known spectra. For example, studies on monosubstituted pyridines have shown that the location of the substituent influences the frequency of some vibrations.[3]
Table 3: Characteristic IR Absorption Regions for Bromochloropyridines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=C and C=N stretching | 1400 - 1600 |
| C-H out-of-plane bending | 700 - 900 |
| C-Cl stretching | 600 - 800 |
| C-Br stretching | 500 - 600 |
The precise positions and intensities of the C-H out-of-plane bending bands are most informative for isomer differentiation.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
-
Sample Preparation: No specific sample preparation is typically required for solid samples. Ensure the sample is dry.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid bromochloropyridine isomer onto the ATR crystal and apply pressure to ensure good contact.
-
Record the sample spectrum.
-
-
Data Analysis: Compare the fingerprint region of the acquired spectrum with reference spectra of known isomers.
Workflow and Logic for Isomer Identification
A systematic approach combining these techniques provides the most reliable identification of bromochloropyridine isomers.
Sources
A Comparative Guide to Assessing the Stability of 3-(Bromomethyl)-5-chloropyridine Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the chemical stability of 3-(Bromomethyl)-5-chloropyridine and its analogs. These halogenated pyridine derivatives are pivotal building blocks in medicinal chemistry, valued for their role in creating complex molecular architectures.[1][2] However, the very features that make them synthetically useful—the reactive bromomethyl group and the electronically distinct pyridine ring—also render them susceptible to degradation. Understanding and quantifying this instability is critical for ensuring the quality, efficacy, and safety of resulting active pharmaceutical ingredients (APIs).
This document moves beyond a simple recitation of protocols. It delves into the chemical rationale behind stability-indicating assays, provides detailed, field-tested methodologies for stress testing, and offers a framework for comparing the stability profiles of different analogs, thereby enabling more informed decisions in the drug discovery and development pipeline.
The Chemical Landscape: Intrinsic Stability Factors
The stability of a this compound analog is not a monolithic property. It is a dynamic interplay of its structural components, each contributing to its overall degradation profile.
-
The Pyridine Ring: As a six-membered heteroaromatic ring, pyridine is electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring less susceptible to electrophilic substitution than benzene but prone to nucleophilic attack, particularly at the C2 and C4 positions.[2][3] The nitrogen atom also imparts a weak basicity, allowing for salt formation and influencing solubility.[2]
-
The Bromomethyl Group (-CH₂Br): This is the most significant contributor to the molecule's reactivity. The carbon-bromine bond is relatively weak and polarized, making the methylene carbon an electrophilic center, highly susceptible to nucleophilic substitution. Its reactivity is analogous to that of a benzylic halide, making it a prime target for hydrolysis.
-
The Chloro Substituent (-Cl): The chlorine atom is an electron-withdrawing group that further decreases the electron density of the pyridine ring. This can influence the ring's susceptibility to nucleophilic attack and modulate the overall pKa of the molecule.[4] Its position at C5 directs its electronic influence across the ring system.
Foreseeing Failure: Principal Degradation Pathways
A robust stability assessment begins with a theoretical understanding of the likely degradation pathways. For this class of compounds, four primary routes must be investigated.
-
Hydrolysis: This is often the most prominent degradation pathway, involving the nucleophilic displacement of the bromide ion by water to form the corresponding hydroxymethyl analog, 3-(Hydroxymethyl)-5-chloropyridine. This reaction can be influenced by pH.[5]
-
Oxidation: The pyridine nitrogen and the bromomethyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[6][7]
-
Photodegradation: Aromatic systems and carbon-halogen bonds can absorb UV-Vis light, leading to photochemical reactions. As mandated by ICH Q1B guidelines, photostability testing is an integral part of stress testing to determine if the molecule is light-sensitive.[8][9]
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for decomposition, potentially through radical pathways or other complex mechanisms.[10][11]
Below is a diagram illustrating these potential degradation routes.
Caption: Hypothetical degradation pathways for a this compound analog under various stress conditions.
Experimental Design: A Validated Approach to Stability Assessment
The cornerstone of a stability program is a well-designed set of experiments, including forced degradation (stress testing) and long-term studies. The overall workflow is a systematic process designed to identify vulnerabilities and establish a stable shelf-life.
Caption: A systematic workflow for conducting a comprehensive stability assessment of a new chemical entity.
Part A: Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[11][] They involve exposing the API to conditions more severe than accelerated testing to identify likely degradation products and establish degradation pathways.[8] This is critical for developing and validating a truly stability-indicating analytical method.[13]
Experimental Protocols
-
Causality: The goal is to achieve 5-20% degradation of the active substance. If the molecule is very stable, harsher conditions may be needed; if it's labile, conditions should be milder. A control sample (stored at recommended conditions, e.g., 2-8°C, protected from light) must be analyzed alongside all stressed samples.[14][15]
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare solutions of the analog at a known concentration (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples before analysis to halt the reaction (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Rationale: This protocol evaluates susceptibility to hydrolysis across a wide pH range, simulating potential conditions in physiological environments or during formulation with acidic or basic excipients.[8]
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a solution of the analog (e.g., 1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Sampling & Analysis: Withdraw aliquots at various time points and analyze directly by HPLC.
-
Rationale: This test assesses the molecule's sensitivity to oxidative stress, which can occur during synthesis, storage, or in vivo metabolism.[6]
Protocol 3: Thermal Degradation
-
Preparation: Place the solid analog powder in a vial and store it in a calibrated oven at an elevated temperature (e.g., 70°C, in 10°C increments above accelerated testing) for one week.[8]
-
Analysis: After the stress period, dissolve the solid in a suitable solvent and analyze by HPLC.
-
Rationale: This evaluates the solid-state thermal stability of the compound, which is crucial for determining appropriate shipping and storage conditions.
Protocol 4: Photostability
-
Standard: Follow the ICH Q1B guideline Option 1.[9]
-
Preparation: Expose the solid analog, and a solution of the analog, to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control, wrapped in aluminum foil, must be stored under the same temperature conditions to separate light-induced degradation from thermal degradation.
-
Analysis: Analyze the exposed and dark control samples by HPLC.
-
Rationale: This standardized test is crucial for identifying light-sensitive compounds, which may require light-resistant packaging and special labeling.[9][16]
Part B: Long-Term Stability Studies
While forced degradation provides insight into how a molecule degrades, long-term studies determine how fast it degrades under recommended storage conditions.[17]
-
Setup: Place multiple samples of at least three primary batches of the analog in its proposed packaging under long-term storage conditions (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).[8]
-
Testing Schedule: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Test for appearance, assay, and degradation products using the validated stability-indicating method.
Analytical Methodologies: The Key to Accurate Assessment
The data from stability studies are only as reliable as the analytical methods used to generate them.
| Analytical Technique | Primary Application in Stability Assessment |
| High-Performance Liquid Chromatography (HPLC) | The workhorse for stability testing. A validated, stability-indicating method is required to separate the parent compound from all degradation products and quantify them accurately.[6][18][19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the molecular weights of unknown degradation products observed in HPLC, providing crucial clues to their structure.[6] |
| Gas Chromatography (GC) | Suitable for analyzing volatile degradation products that may not be amenable to HPLC analysis.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of significant degradation products that have been isolated. |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | These thermal analysis techniques assess the physical stability of the solid form, identifying melting points, decomposition temperatures, and potential polymorphic transitions.[][18] |
Comparative Analysis: A Framework for Decision-Making
By subjecting different analogs to the same set of stress conditions, a direct comparison of their relative stability can be made. This data is invaluable for selecting the most robust candidates for further development.
Table: Hypothetical Comparative Stability Data (% Degradation after 48h)
| Condition | Analog A (Standard) | Analog B (Fluoro-substituted) | Analog C (Methoxy-substituted) |
| 0.1 M HCl @ 60°C | 12.5% | 11.8% | 18.2% |
| 0.1 M NaOH @ 60°C | 8.2% | 7.9% | 9.5% |
| 3% H₂O₂ @ RT | 4.1% | 1.5% | 5.8% |
| Thermal (Solid) @ 70°C | 1.8% | 0.9% | 2.1% |
| Photostability (Solid) | 6.7% | 6.5% | 7.1% |
-
Interpretation: In this hypothetical scenario, the electron-withdrawing fluoro-substituent in Analog B appears to confer slightly better stability against oxidation and thermal stress compared to the standard analog. Conversely, the electron-donating methoxy group in Analog C appears to increase lability, particularly to acid hydrolysis and oxidation. Such data allows for a rational, side-by-side comparison to guide lead candidate selection.
Conclusion
Assessing the stability of this compound analogs is a multi-faceted process that is fundamental to successful drug development. It requires a deep understanding of the molecule's intrinsic chemical properties, the implementation of rigorous, validated experimental protocols, and the use of precise analytical techniques. By following a systematic approach that combines forced degradation studies to elucidate pathways and long-term studies to determine shelf-life, researchers can build a comprehensive stability profile. This guide provides the strategic framework and tactical protocols necessary to generate reliable and comparable stability data, ultimately leading to the selection of more robust and developable drug candidates.
References
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
API Stress Testing Studies. Protheragen. Available at: [Link]
-
Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available at: [Link]
-
Different Approaches for Drug Product Stress Testing. Veeprho. Available at: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. ACD/Labs. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks. Available at: [Link]
-
The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Available at: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]
-
Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability. Available at: [Link]
-
Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]
-
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
NIOSH Manual of Analytical Methods: Pyridine 1613. Centers for Disease Control and Prevention. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Thermal degradation steps and temperatures details. ResearchGate. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
OSHA Method PV2295: Pyridine. Occupational Safety and Health Administration. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. Available at: [Link]
- Halogenation of pyridine compounds. Google Patents.
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]
-
2-Chloropyridine. Wikipedia. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Long-term stability study of drug products and out-of-specification test results. ResearchGate. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]
-
Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry. Available at: [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Available at: [Link]
-
Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics. Available at: [Link]
-
Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. MDPI. Available at: [Link]
-
Ongoing Stability Studies for Pharmaceutical Quality. Netpharmalab. Available at: [Link]
-
2-Bromo-5-(bromomethyl)-3-chloropyridine. ENAO Chemical Co., Ltd. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Equilibrium and Kinetics of Bromine Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. API Stress Testing Studies - Protheragen [protheragen.ai]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. 5-(Bromomethyl)-2-chloropyridine | 182924-36-3 | FB147805 [biosynth.com]
- 15. 2-Bromo-5-(bromomethyl)-3-chloropyridine, CasNo.951652-97-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 16. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals [mdpi.com]
- 17. netpharmalab.es [netpharmalab.es]
- 18. veeprho.com [veeprho.com]
- 19. helixchrom.com [helixchrom.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Navigating the Disposal of 3-(Bromomethyl)-5-chloropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Bromomethyl)-5-chloropyridine, a halogenated pyridine derivative. Adherence to these protocols is paramount for ensuring personal safety, maintaining a secure laboratory environment, and upholding environmental regulations.
I. Hazard Identification and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from similar compounds, this compound should be handled as a hazardous substance with the following assumed risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or EN 166(EU) standards. A face shield may be required for splash hazards.[5][6] |
| Hand | Chemical-resistant Gloves | Butyl rubber or Viton® gloves are recommended. Nitrile gloves may offer some protection, but their resistance should be verified.[7] |
| Body | Lab Coat | A fully-buttoned, flame-resistant lab coat is required to protect clothing and skin from contamination.[6] |
| Respiratory | Respirator | Use in a well-ventilated area or a chemical fume hood.[8] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[4][5] |
II. The Core Directive: Segregation and Collection of Halogenated Waste
The cardinal rule for the disposal of this compound is its classification and segregation as halogenated organic waste .[9] Mixing halogenated and non-halogenated waste streams is a costly and dangerous mistake, as it contaminates the entire volume, necessitating more complex and expensive disposal methods.[9]
Experimental Protocol: Waste Segregation and Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated liquid waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure screw-top cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste: Halogenated Organic Solvents" and list the full chemical name: "this compound". Do not use abbreviations.
-
Collection:
-
For pure or concentrated this compound, transfer it directly into the designated halogenated waste container.
-
For solutions of this compound, collect them in the same designated container.
-
Contaminated materials such as pipette tips, gloves, and absorbent pads should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[7]
III. Disposal Pathways: Incineration as the Primary Method
Due to its halogenated nature, the primary and most effective method for the disposal of this compound is high-temperature incineration .[9][10] This process is conducted in specialized hazardous waste incinerators that can handle halogenated organic compounds.
The presence of bromine and chlorine in the molecule requires specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.[11][12] Regulations often mandate a minimum temperature of 1100°C for the incineration of waste containing more than 1% halogenated organic substances.[10][11]
It is imperative to engage a licensed and certified hazardous waste disposal company to handle the transportation and incineration of this compound waste.
Logical Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
IV. Chemical Neutralization: A Note of Caution
While chemical neutralization can be a viable option for some chemical waste, it is generally not recommended for halogenated compounds like this compound in a standard laboratory setting without specific, validated protocols. The reactions can be complex and may produce other hazardous byproducts.
For pyridine itself, neutralization with a strong acid to form a salt is a known procedure.[13] However, the presence of the bromomethyl group introduces reactivity that could lead to unwanted side reactions. Hydrolysis of the bromomethyl group is a possibility, but without established procedures for this specific compound, attempting such a neutralization could be unsafe.
Therefore, the most trustworthy and authoritative approach is to rely on professional disposal services equipped for high-temperature incineration.
V. Spill Management: Immediate and Decisive Action
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Section I.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous solid waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. bucknell.edu [bucknell.edu]
- 10. basel.int [basel.int]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. toolkit.pops.int [toolkit.pops.int]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of 3-(Bromomethyl)-5-chloropyridine
For professionals in research, discovery, and drug development, the meticulous and safe handling of reactive chemical intermediates is paramount. This guide provides essential, field-tested safety and operational protocols for 3-(Bromomethyl)-5-chloropyridine, a key building block in synthetic chemistry. The procedural guidance herein is designed to ensure both personal safety and experimental integrity.
The core principle of this guide is proactive risk mitigation. The protocols are structured to be self-validating, meaning the logic behind each step is explained to instill a deep understanding of the "why" behind the "how," fostering a robust safety culture beyond mere procedural adherence.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a halogenated pyridine derivative. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, its structure informs a clear hazard assessment. The presence of a bromomethyl group makes it a potent lachrymator and an alkylating agent, which can react with biological nucleophiles. Pyridine derivatives themselves can be toxic and irritants.[1]
Based on data from structurally similar compounds, the primary hazards include:
-
Severe Skin and Eye Damage: The compound is expected to be corrosive, causing serious skin burns and severe, potentially permanent, eye damage upon contact.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors can lead to significant respiratory irritation.[3][5][6]
-
Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | GHS06 (Toxic) |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][4][5] | GHS05 (Corrosion) |
| Serious Eye Damage | Causes serious, potentially irreversible, eye damage.[2][4][5] | GHS05 (Corrosion) |
| STOT - Single Exposure | May cause respiratory irritation.[5][6][7] | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is mandatory to prevent any direct contact with this compound. The selection of appropriate barriers is the most critical control measure.
-
Hand Protection: Double-gloving is required. An inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., neoprene or Viton™) over it.[1] Gloves must be inspected for integrity before each use and changed immediately upon suspected contamination.[8]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are the minimum requirement.[5] Given the severe corrosive potential, a full-face shield must be worn over the goggles whenever handling the material, especially during transfers or when splashes are possible.[9]
-
Body Protection: A flame-resistant laboratory coat is required.[5] To prevent skin contact, the lab coat should be fully buttoned with tight-fitting cuffs. For larger quantities or in case of a significant spill potential, a chemical-resistant apron or a full chemical suit is recommended.
-
Respiratory Protection: All handling of solid or solutions of this compound must be performed within a certified chemical fume hood to control vapor and dust exposure.[3][10] If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved full-face respirator with an appropriate chemical cartridge or a powered air-purifying respirator (PAPR) is necessary.[11][12]
Operational Plan: From Bench to Waste
A systematic workflow minimizes risk. This plan outlines the essential steps for safe handling during a typical laboratory procedure.
-
Designate the Area: Clearly demarcate a specific area within a chemical fume hood for the procedure.
-
Assemble Materials: Ensure all necessary equipment (glassware, stir bars, reagents, quench solutions, and waste containers) is inside the fume hood before introducing the this compound.
-
Prepare for Emergencies: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Have an appropriate spill kit (containing an absorbent like sand or vermiculite) readily available.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the glassware is properly dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat or weigh directly into the reaction vessel to minimize transfer losses and contamination.
-
Addition: Add the compound to the reaction vessel slowly and in a controlled manner. If dissolving in a solvent, add the solvent to the solid, not the other way around, to minimize dust generation.
-
Monitoring: Monitor the reaction from outside the fume hood sash, keeping the sash at the lowest possible working height.
-
Quenching: Any excess reagent must be neutralized before disposal. This should be done carefully, often by slowly adding a suitable quenching agent (e.g., a nucleophilic solvent like isopropanol, followed by a basic solution) to the cooled reaction mixture.
-
Extraction/Purification: All liquid transfers, extractions, and purifications should be conducted within the fume hood.
Emergency Response Protocol
Immediate and correct action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate and urgent medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[3] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][13] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air at once.[3][13] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[5][6] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[14] Seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the entire lab and contact your institution's environmental health and safety (EHS) office. For small spills inside a fume hood, cover with a compatible absorbent material (e.g., vermiculite or sand), sweep up carefully to avoid creating dust, and place it in a sealed, labeled hazardous waste container.[3][8]
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exposure_type -> skin_contact [label="Personal Exposure"]; exposure_type -> eye_contact [label="Personal Exposure "]; exposure_type -> inhalation [label="Personal Exposure "]; exposure_type -> spill [label="Environmental Release"];
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skin_contact -> action_skin -> seek_medical; eye_contact -> action_eye -> seek_medical; inhalation -> action_inhale -> seek_medical;
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spill_small [label="Small & Contained\n(in fume hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; spill_large [label="Large or Uncontained", fillcolor="#F1F3F4", fontcolor="#202124"];
spill_size -> spill_small [label="Small"]; spill_size -> spill_large [label="Large"];
action_spill_small [label="Cover with absorbent\nCollect into waste container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_spill_large [label="Evacuate Area\nContact EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
spill_small -> action_spill_small; spill_large -> action_spill_large; } enddot Caption: Emergency response decision tree.
Disposal Plan: Cradle-to-Grave Responsibility
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste.[10] Never mix this waste stream with non-halogenated waste.[10]
-
Containers: Use only designated, compatible, and clearly labeled hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable.[10] The container must be labeled with the full chemical name, "Hazardous Waste," and associated hazard symbols.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, pipette tips, and absorbent pads, must be placed in the solid halogenated hazardous waste container.
-
Final Disposal: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.[10] Follow your institution's procedures for arranging pickup by a licensed professional waste disposal service.[7][8] Do not dispose of this chemical down the drain or by evaporation.[10]
By integrating these safety protocols into your standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
- 3-Bromo-5-(chloromethyl)pyridine hydrochloride - SAFETY DATA SHEET. (2010, October 23). Santa Cruz Biotechnology.
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- Personal protective equipment for handling 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
- 3-AMINO-2-BROMO-5-CHLOROPYRIDINE SDS, 90902-83-3 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET - Chem Service. (2016, February 25).
- Safety Data Sheet - MedchemExpress.com. (2024, May 2).
- 3-Bromo-5-chloropyridine - Safety Data Sheet. ChemicalBook. (2025, September 27).
- 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol Safety Data Sheets. Echemi.
- SAFETY DATA SHEET - Fisher Scientific. (2009, January 16).
- SAFETY DATA SHEET. Acros PharmaTech Limited.
- Personal protective equipment in your pharmacy. (2019, October 30). acp.ab.ca.
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC.
- 3-(bromomethyl)-2-chloropyridine SDS, 111108-72-6 Safety Data Sheets. ECHEMI.
- Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. pppmag.com [pppmag.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
